molecular formula C13H21N3O B1490137 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine CAS No. 2097955-38-7

6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine

Numéro de catalogue: B1490137
Numéro CAS: 2097955-38-7
Poids moléculaire: 235.33 g/mol
Clé InChI: SUJMRGWYVPYKNK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine is a useful research compound. Its molecular formula is C13H21N3O and its molecular weight is 235.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

6-[3-(ethoxymethyl)piperidin-1-yl]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-2-17-10-11-4-3-7-16(9-11)13-6-5-12(14)8-15-13/h5-6,8,11H,2-4,7,9-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJMRGWYVPYKNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCN(C1)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Guide: Chemical Properties & Synthesis of 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine , a specialized heterocyclic intermediate critical in the development of allosteric phosphatase inhibitors and kinase ligands.

Executive Summary

6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine is a bifunctional pharmacophore featuring an electron-rich pyridine core substituted with a primary amine and a functionalized piperidine ring. It belongs to the class of 2-amino-5-substituted pyridines (using IUPAC priority numbering for the heterocycle), widely utilized in medicinal chemistry as a scaffold for SHP2 (Src Homology 2 domain-containing phosphatase 2) inhibitors and various tyrosine kinase inhibitors.

Its structural value lies in the 3-ethoxymethyl piperidine moiety , which provides a specific steric and lipophilic profile often used to occupy hydrophobic pockets in enzyme allosteric sites (e.g., the "tunnel" region of SHP2), while the primary amine serves as a versatile handle for coupling with "head" groups (such as pyrazines or pyrimidines) via Buchwald-Hartwig amination or amide coupling.

Physicochemical Profile

This molecule exhibits properties characteristic of "aniline-like" aminopyridines, modified by the strong electron-donating effect of the piperidine ring.

PropertyValue / CharacteristicContextual Note
Molecular Formula C₁₃H₂₁N₃O
Molecular Weight 235.33 g/mol Ideal for fragment-based drug design (MW < 300).
Core Scaffold 2,5-Disubstituted PyridineThe piperidine is attached at C2 (relative to N) and amine at C5.
Predicted LogP ~1.8 – 2.2The ethoxy group increases lipophilicity compared to unsubstituted piperidine analogs.
pKa (Ring N) ~6.5 – 7.2The piperidine nitrogen (para-like donor) significantly increases the basicity of the pyridine nitrogen compared to pyridine (pKa 5.2).
pKa (Primary Amine) ~3.5 – 4.5The exocyclic -NH₂ is weakly basic (aniline-like) due to resonance delocalization into the pyridine ring.
H-Bond Donors 1 (Primary Amine)The -NH₂ group acts as a donor in binding interactions.
H-Bond Acceptors 3 (Ether O, Ring N, Amine N)The pyridine nitrogen is the strongest acceptor.
Structural Dynamics

The piperidine ring typically adopts a chair conformation . The 3-ethoxymethyl substituent will preferentially adopt an equatorial position to minimize 1,3-diaxial interactions, though the specific binding pocket of a target protein may force a specific conformer. The bond between the piperidine nitrogen and the pyridine ring has partial double-bond character due to resonance, restricting rotation and enforcing a planar geometry between the pyridine and the piperidine nitrogen.

Synthetic Pathways & Manufacturing

The synthesis of 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine is typically achieved via a Nucleophilic Aromatic Substitution (SₙAr) strategy followed by reduction. The direct coupling to the aminopyridine is often avoided due to the competing nucleophilicity of the primary amine and the reduced electrophilicity of the pyridine ring.

Preferred Route: The Nitro-Reduction Strategy

This pathway ensures regioselectivity and high yields.

  • Starting Materials: 6-Chloro-3-nitropyridine (or 6-Fluoro-3-nitropyridine) and 3-(Ethoxymethyl)piperidine.

  • Step 1: SₙAr Coupling: The secondary amine of the piperidine displaces the halogen at the 6-position. The nitro group at C3 activates the ring for nucleophilic attack.

  • Step 2: Nitro Reduction: The nitro group is reduced to the primary amine using catalytic hydrogenation or dissolved metal reduction.

Experimental Protocol (Standardized)

Step 1: Synthesis of 6-(3-(Ethoxymethyl)piperidin-1-yl)-3-nitropyridine

  • Reagents: 6-Chloro-3-nitropyridine (1.0 eq), 3-(Ethoxymethyl)piperidine (1.1 eq), DIPEA (2.0 eq).

  • Solvent: Acetonitrile (MeCN) or DMF.[1]

  • Conditions: Heat at 60–80°C for 4–6 hours.

  • Workup: Concentrate solvent, dilute with EtOAc, wash with water/brine. The product is typically a yellow solid.

Step 2: Reduction to 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine

  • Reagents: 10% Pd/C (10 wt%), Hydrogen gas (1 atm or balloon).

  • Solvent: Methanol or Ethanol.

  • Conditions: Stir at RT for 2–12 hours. Monitor by LCMS for disappearance of the nitro peak.

  • Purification: Filter through Celite to remove Pd. Concentrate filtrate. The amine is often used directly or purified via flash chromatography (DCM/MeOH).

Visualization: Synthetic Workflow

Synthesis Figure 1: Two-step synthesis via Nitro-Reduction pathway. SM1 6-Chloro-3-nitropyridine (Electrophile) Inter Intermediate: 6-(3-(Ethoxymethyl)piperidin-1-yl)- 3-nitropyridine SM1->Inter SnAr DIPEA, 80°C SM2 3-(Ethoxymethyl)piperidine (Nucleophile) SM2->Inter Prod Target: 6-(3-(Ethoxymethyl)piperidin-1-yl) pyridin-3-amine Inter->Prod Reduction H2, Pd/C

Chemical Reactivity & Functionalization

Understanding the reactivity of the functional groups is crucial for using this molecule as an intermediate.

A. Primary Amine (-NH₂) Reactivity

The C3-amine is an "aniline-like" nucleophile. It is less reactive than alkyl amines but sufficiently nucleophilic for:

  • Amide Coupling: Reacts with acid chlorides or carboxylic acids (with HATU/EDC) to form amides.

  • Buchwald-Hartwig Amination: Reacts with aryl halides (using Pd catalysts like Pd₂dba₃/XPhos) to form diarylamines. This is the primary reaction used to attach the "head" group in SHP2 inhibitor synthesis.

  • Reductive Amination: Reacts with aldehydes/ketones to form secondary amines.

B. Pyridine Ring Reactivity
  • Protonation: The pyridine nitrogen is the most basic site. In acidic media (e.g., HCl salt formation), the proton resides here, forming a pyridinium ion.

  • Oxidation: The pyridine nitrogen can be oxidized to an N-oxide (using mCPBA), though the electron-rich nature of the ring makes it susceptible to over-oxidation.

C. Ether Stability

The ethoxymethyl ether is generally stable under standard basic and nucleophilic conditions. It can be cleaved by strong Lewis acids (e.g., BBr₃) or strong hydroiodic acid, regenerating the alcohol, which is a potential metabolic liability (O-dealkylation) that must be monitored during drug development.

Medicinal Chemistry Applications

This specific scaffold is highly relevant in the design of allosteric inhibitors .

SHP2 Allosteric Inhibition

Inhibitors like TNO155 and SHP099 function by "clamping" SHP2 in an auto-inhibited conformation.

  • The Piperidine Role: The piperidine ring (often substituted) binds in the "tunnel" region of the protein. The 3-ethoxymethyl group provides a specific hydrophobic interaction that can improve potency or selectivity compared to a simple methyl group.

  • The Pyridine-Amine Role: The aminopyridine core acts as a linker. The primary amine is often derivatized to connect to a pyrazine or pyrimidine core that interacts with the central allosteric site.

Visualization: Pharmacophore Logic

Pharmacophore Figure 2: Pharmacophore decomposition for drug design. Core Pyridine Ring (Scaffold/Linker) Amine 3-Amine (-NH2) (Coupling Handle) Core->Amine Electronic Communication Pip Piperidine Ring (Tunnel Binder) Core->Pip Rigid Linker Ethoxy 3-Ethoxymethyl (Hydrophobic/Steric Fit) Pip->Ethoxy Stereochemical Vector

Safety & Handling

  • Hazard Classification: Like many aminopyridines, this compound should be treated as Toxic if swallowed and a Skin/Eye Irritant .

  • Potassium Channel Blockade: 4-Aminopyridine is a known K+ channel blocker (seizure risk). While 2,5-disubstituted pyridines are generally safer, structural analogs have shown off-target ion channel activity.

  • Storage: Store at -20°C under inert atmosphere (Nitrogen/Argon). The amine is susceptible to oxidation (browning) upon prolonged air exposure.

References

  • PubChem Compound Summary . 6-(piperidin-1-yl)pyridin-3-amine (Analogous Core). National Center for Biotechnology Information. [Link]

  • LaMarche, M. J., et al. (2020) . Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry. (Describes the SAR of amino-pyridine/pyrazine piperidine scaffolds). [Link]

  • Chen, Y., et al. (2016) . Discovery of Allosteric SHP2 Inhibitors. Nature. (Foundational work on the SHP099 scaffold which utilizes the piperidine-heterocycle-amine motif). [Link]

Sources

The 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine Scaffold: A Medicinal Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of privileged structural motifs in medicinal chemistry often heralds the emergence of novel therapeutic agents with significant potential. This guide introduces the 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine scaffold, a unique molecular architecture combining the well-established 3-aminopyridine core with a decorated piperidine ring. While this specific molecule is not extensively documented in existing literature, this whitepaper will deconstruct its constituent parts to provide a forward-looking, in-depth technical guide for researchers, scientists, and drug development professionals. By analyzing the synthesis, established biological activities, and structure-activity relationships (SAR) of its foundational components, we will project the potential therapeutic applications of this scaffold, outline robust synthetic strategies, and propose a comprehensive workflow for its biological evaluation.

Deconstructing the Scaffold: A Rationale for Therapeutic Interest

The therapeutic potential of 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine can be inferred from the rich pharmacology of its three primary structural components: the 3-aminopyridine core, the piperidine ring, and the ethoxymethyl substituent.

  • The 3-Aminopyridine Core: A Privileged Heterocycle: Aminopyridines are a cornerstone in medicinal chemistry, recognized for their ability to engage with a multitude of biological targets.[1][2] The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, while the amino group can serve as a hydrogen bond donor, enabling critical interactions within enzyme active sites and receptor binding pockets.[3] This scaffold is a known bioisostere of the purine core of ATP, making it a frequent component of protein kinase inhibitors.[4] Furthermore, its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][5][6]

  • The Piperidine Ring: A Ubiquitous Element in Drug Design: The piperidine ring is one of the most prevalent heterocyclic scaffolds in FDA-approved drugs.[7] Its saturated, non-planar structure allows for the precise three-dimensional positioning of substituents, which is crucial for optimizing interactions with biological targets. The basic nitrogen atom of the piperidine ring is often a key pharmacophoric feature, capable of forming salt bridges and hydrogen bonds. The incorporation of a piperidine moiety can significantly influence a molecule's physicochemical properties, such as solubility and lipophilicity, thereby improving its pharmacokinetic profile.[7]

  • The 3-Ethoxymethyl Substituent: Modulating Physicochemical Properties and Target Engagement: The ethoxymethyl group at the 3-position of the piperidine ring introduces several important features. The ether oxygen can act as a hydrogen bond acceptor, potentially forming additional interactions within a binding site. This group also impacts the molecule's lipophilicity and polarity, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties. While sometimes used as a protecting group, alkoxymethyl ethers have also been shown to directly contribute to potency and selectivity at biological targets, such as in the case of certain opioid receptor agonists.[8]

The strategic combination of these three motifs suggests that the 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine scaffold could be a versatile starting point for the development of novel therapeutics, particularly in oncology and neuroscience.

Synthetic Pathways: A Strategic Approach

A robust and flexible synthetic route is paramount for exploring the chemical space around this novel scaffold. The synthesis can be logically approached through a convergent strategy, focusing on the independent preparation of the key building blocks followed by their coupling.

Synthesis of the 3-Aminopyridine Core

The synthesis of 6-substituted-3-aminopyridine derivatives is well-established. A common approach involves the nucleophilic aromatic substitution (SNAr) on a dihalopyridine precursor.

Protocol 1: Synthesis of 6-(Piperidin-1-yl)pyridin-3-amine

  • Starting Material: 2,5-Dihalopyridine (e.g., 2-chloro-5-nitropyridine or 2-bromo-5-nitropyridine).

  • Step 1: Nucleophilic Aromatic Substitution.

    • Dissolve the 2-halo-5-nitropyridine in a suitable solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.

    • Add 1.1 equivalents of 3-(ethoxymethyl)piperidine and a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate).

    • Heat the reaction mixture (typically 80-120 °C) and monitor by TLC or LC-MS until the starting material is consumed.

    • Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the crude product by column chromatography to yield 2-(3-(ethoxymethyl)piperidin-1-yl)-5-nitropyridine.

  • Step 2: Reduction of the Nitro Group.

    • Dissolve the nitropyridine intermediate in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

    • Add a reducing agent. Common methods include catalytic hydrogenation (e.g., H2 gas with a palladium on carbon catalyst) or chemical reduction (e.g., iron powder in acetic acid, or tin(II) chloride).

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter the catalyst (if applicable) and remove the solvent under reduced pressure.

    • Purify the resulting 6-(3-(ethoxymethyl)piperidin-1-yl)pyridin-3-amine, if necessary.

Synthesis of the 3-Substituted Piperidine Moiety

The synthesis of enantiomerically pure 3-substituted piperidines is a common challenge in medicinal chemistry. Several strategies can be employed, including those starting from chiral pool materials like L-glutamic acid.[9]

Protocol 2: Synthesis of (S)-3-(Ethoxymethyl)piperidine from L-Glutamic Acid

  • Starting Material: L-Glutamic acid.

  • Step 1: Diesterification and N-Protection.

    • Convert L-glutamic acid to its dimethyl ester using thionyl chloride in methanol.[9]

    • Protect the amino group, for example, as a tert-butoxycarbonyl (Boc) carbamate using di-tert-butyl dicarbonate ((Boc)2O).[9]

  • Step 2: Reduction to the Diol.

    • Reduce the diester to the corresponding diol using a reducing agent like sodium borohydride in a mixed solvent system (e.g., THF/methanol).[9]

  • Step 3: Monoprotection and Alkylation.

    • Selectively protect one of the primary hydroxyl groups (e.g., as a trityl or silyl ether).

    • Alkylate the remaining free hydroxyl group to form the ethyl ether using a suitable ethylating agent (e.g., ethyl iodide or diethyl sulfate) and a base (e.g., sodium hydride).

  • Step 4: Deprotection and Tosylation.

    • Remove the protecting group from the other hydroxyl group.

    • Convert both hydroxyl groups to good leaving groups, such as tosylates, using tosyl chloride and a base (e.g., pyridine or triethylamine).

  • Step 5: Cyclization.

    • Deprotect the Boc-protected amine.

    • Induce intramolecular cyclization to form the piperidine ring. This step is often performed by heating the deprotected amino-ditosylate.

    • The resulting product is the desired (S)-3-(ethoxymethyl)piperidine.

Predicted Biological Applications and Screening Strategy

Based on the pharmacology of its core components, the 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine scaffold is predicted to have utility in several therapeutic areas. A tiered screening approach is recommended to efficiently evaluate its biological activity.

Primary Therapeutic Areas of Interest
  • Oncology (Kinase Inhibition): The 3-aminopyridine moiety is a well-known hinge-binding motif in a multitude of kinase inhibitors.[4][10] The piperidine ring can be functionalized to occupy adjacent hydrophobic pockets, enhancing both potency and selectivity. The ethoxymethyl group can further fine-tune these interactions.

  • Central Nervous System (CNS) Disorders: Piperidine and aminopyridine derivatives are prevalent in drugs targeting the CNS.[11] Potential targets include G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors, as well as neurotransmitter transporters.[12][13] The physicochemical properties conferred by the ethoxymethyl group may be advantageous for achieving blood-brain barrier penetration.

A Tiered High-Throughput Screening (HTS) Cascade

A systematic evaluation of the scaffold's biological activity should begin with broad screening against diverse target families, followed by more focused secondary and tertiary assays for hit validation and characterization.

Tier 1: Primary Screening

  • Objective: Broadly assess the biological activity of a small library of derivatives based on the core scaffold.

  • Assay Panels:

    • Kinase Panel: A broad panel of recombinant kinases (e.g., >300 kinases) should be used to identify initial hits. Radiometric assays or fluorescence-based methods like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are suitable for HTS.[14][15]

    • GPCR Panel: A panel of cell-based assays for key CNS-related GPCRs (e.g., dopamine, serotonin, adrenergic receptors) should be employed. Assays that measure downstream signaling events, such as changes in intracellular calcium or cAMP levels, are appropriate.[16][17]

Tier 2: Hit Confirmation and Secondary Assays

  • Objective: Confirm the activity of initial hits and begin to establish a preliminary SAR.

  • Assay Protocols:

    • IC50 Determination: For active compounds from the primary screen, full dose-response curves should be generated to determine their half-maximal inhibitory concentration (IC50).

    • Cell-Based Assays: For kinase inhibitors, cell-based assays using cancer cell lines with known dependencies on the target kinase should be used to assess cellular potency. For GPCR modulators, functional assays such as β-arrestin recruitment assays (e.g., Tango assay) can provide additional information on the mechanism of action.[16][18]

Tier 3: Lead Optimization and In-Depth Characterization

  • Objective: Optimize the potency, selectivity, and ADME properties of the lead series.

  • Key Experiments:

    • Selectivity Profiling: Lead compounds should be tested against a smaller, more focused panel of related kinases or GPCRs to assess their selectivity.

    • ADME Profiling: In vitro assays to determine metabolic stability (e.g., liver microsomal stability assay), cell permeability (e.g., Caco-2 or PAMPA assays), and plasma protein binding are crucial.

    • CNS Penetration Assessment: For CNS-targeted compounds, in vitro models like the MDCK-MDR1 assay can predict efflux by P-glycoprotein, a key determinant of blood-brain barrier penetration. In vivo studies in rodents can then be used to measure the brain-to-plasma concentration ratio.

G cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Hit Confirmation cluster_tier3 Tier 3: Lead Optimization T1_Kinase Broad Kinase Panel (>300 kinases) T2_IC50 IC50 Determination T1_Kinase->T2_IC50 T1_GPCR GPCR Panel (Dopamine, Serotonin, etc.) T1_GPCR->T2_IC50 T2_Cell Cell-Based Assays (Potency & MOA) T2_IC50->T2_Cell T3_Selectivity Selectivity Profiling T2_Cell->T3_Selectivity T3_ADME In Vitro ADME (Metabolic Stability, Permeability) T3_Selectivity->T3_ADME T3_CNS CNS Penetration Assessment T3_ADME->T3_CNS

Structure-Activity Relationship (SAR) Insights and Optimization Strategies

Systematic modification of the 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine scaffold will be essential for developing potent and selective drug candidates. The following table outlines key regions for modification and the anticipated impact of these changes.

Region of Modification Rationale and Potential Impact Proposed Modifications
3-Aminopyridine Core The amino group is a key hydrogen bond donor. Modifications can fine-tune interactions with the target.Acylation, alkylation, or replacement with other hydrogen bond donors/acceptors.
Piperidine Ring The piperidine nitrogen's basicity can be modulated to affect solubility and target engagement. Stereochemistry is critical for optimal binding.N-alkylation, N-arylation, or incorporation into spirocyclic systems. Exploration of both enantiomers of the 3-substituent.
Ethoxymethyl Substituent This group influences polarity, hydrogen bonding capacity, and metabolic stability.Bioisosteric replacement with groups like trifluoromethyl, small alkyl chains, or other ethers to modulate physicochemical properties.
Position 6 of Pyridine The linkage to the piperidine ring can be altered to explore different vectors into solvent-exposed regions of the target.Replacement of the direct C-N bond with linkers such as amides or ethers.

Conclusion and Future Directions

The 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine scaffold represents a promising, yet underexplored, area for medicinal chemistry research. By leveraging the well-understood pharmacology of its constituent aminopyridine and piperidine motifs, a rational and efficient drug discovery program can be initiated. The synthetic strategies and tiered screening cascade outlined in this guide provide a robust framework for identifying and optimizing novel drug candidates derived from this versatile core. Future work should focus on the synthesis of a focused library of analogs to probe the SAR and to validate the predicted biological activities, with the ultimate goal of developing new therapies for oncology and CNS disorders.

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Technical Guide: Structure-Activity Relationship (SAR) of Aminopyridine Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aminopyridine piperidine scaffold represents a "privileged structure" in modern medicinal chemistry, particularly within oncology and immunology. This guide dissects the pharmacological utility of coupling a planar, hydrogen-bond-rich aminopyridine (often acting as a hinge-binder or allosteric anchor) with a non-planar, basic piperidine (serving as a solubility handle and solvent-front interactor).

This architecture has proven critical in overcoming the "molecular obesity" trends in drug discovery, offering a balance between lipophilic ligand efficiency (LLE) and physicochemical properties (solubility, permeability). This guide details the SAR logic, synthetic routes, and biological validation protocols for this scaffold, with specific focus on Kinase and Phosphatase (SHP2) modulation.

Part 1: The Pharmacophore Anatomy

The scaffold functions as a modular system. Understanding the distinct role of each region is a prerequisite for rational design.

The Warhead: Aminopyridine Core[1]
  • Role: Primary binding anchor. In kinase inhibitors, the 2-aminopyridine motif functions as a bidentate hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP to bind the kinase hinge region.

  • Electronic Tuning: Substitution at the C3, C5, or C6 positions modulates the pKa of the pyridine nitrogen (

    
    ).
    
    • Electron Withdrawing Groups (EWGs) (e.g., -F, -CN, -CF3) at C3/C5 decrease basicity, reducing metabolic liability at the nitrogen but potentially weakening H-bond acceptance.

    • Steric Control: Substituents at C3 can force the piperidine tail out of plane, inducing atropisomerism or locking bioactive conformations.

The Solubilizer: Piperidine Tail
  • Role: Physicochemical optimization.[1] The

    
     character of the piperidine ring disrupts planarity, increasing the fraction of saturation (
    
    
    
    ), which correlates with improved clinical success.
  • The "Piperidine Effect": The basic nitrogen (typically pKa 9–10) is often protonated at physiological pH. This provides:

    • Solubility: High aqueous solubility via ionization.

    • Salt Bridges: Ionic interactions with conserved aspartate or glutamate residues (e.g., in the solvent-exposed regions of the ATP pocket).

    • hERG Liability: Caution: Highly basic, lipophilic piperidines are a hallmark pharmacophore for hERG channel blockage. SAR optimization often requires lowering the pKa (e.g., via fluorine substitution or adjacent EWGs) to mitigate cardiotoxicity.

Part 2: SAR Deep Dive & Case Studies

Case Study A: Kinase Inhibition (Hinge Binding)

In the context of ALK or ROS1 inhibitors (e.g., crizotinib resistance breakers), the 2-amino-4-(piperidin-4-yl)pyridine scaffold is common.

  • N-Alkylation (Exocyclic Amine): Alkylating the 2-amino group typically abolishes hinge binding unless the target has a unique back-pocket (e.g., MEK inhibitors).

  • Piperidine Linkage:

    • Direct C-C Bond: Rigidifies the structure.

    • Ether/Amine Linker: Adds flexibility, allowing the piperidine to reach distinct sub-pockets (e.g., the ribose pocket).

  • Piperidine N-Substitution: This is the primary vector for diversity.

    • Small Alkyls (Me, Et): Balance permeability.

    • Acyl/Sulfonyl Groups: Cap the basicity to improve permeability and reduce hERG binding, though solubility may decrease.

Case Study B: Allosteric SHP2 Inhibition

Recent breakthroughs (e.g., TNO155, SHP099 analogs) utilize aminopyridine/pyrazine scaffolds to bind the central tunnel of SHP2, locking it in an autoinhibited conformation.

  • The "Tunnel" Fit: The aminopyridine binds via H-bonds to the backbone of the allosteric site.

  • The Piperidine Role: The piperidine moiety does not bind the hinge but fills a hydrophobic cleft. Here, the amine is often fused into spirocycles (e.g., spiro-piperidine) to restrict conformational entropy, enhancing binding affinity by minimizing the entropic penalty upon binding.

Data Summary: Substituent Effects
RegionModificationEffect on PotencyEffect on ADME/Tox
Pyridine C3 -F, -ClNeutral/Slight IncreaseBlocks metabolic oxidation; lowers

pKa.
Pyridine C6 -CH3, -CF3Variable (Steric dependent)Can improve selectivity by clashing with non-target gatekeepers.
Piperidine N Free Amine (-NH)High (if salt bridge exists)High Solubility; Poor Permeability; Potential hERG risk.
Piperidine N N-MethylHighImproved Permeability; Moderate hERG risk.
Piperidine N Spiro-cyclizationVery High (Rigidification)High Metabolic Stability; Lower off-target binding.

Part 3: Visualization of Signaling & SAR

The following diagram illustrates the structural logic and the biological signaling context (e.g., SHP2's role in the RAS-ERK pathway).

SAR_Mechanism cluster_SAR Scaffold SAR Logic cluster_Pathway Biological Context (e.g., SHP2/MAPK) Core Aminopyridine Core (Hinge/Allosteric Binder) Linker Linker Region (Vector/Flexibility) Core->Linker C4/C5 Attachment SHP2 SHP2 (PTPN11) Target Core->SHP2 Inhibition (IC50 < 100nM) Tail Piperidine Tail (Solubility/Solvent Front) Linker->Tail Tail->SHP2 Hydrophobic/Ionic Interaction RTK RTK (Receptor) RTK->SHP2 Activation RAS RAS-GTP SHP2->RAS Dephosphorylation of inhibitors ERK ERK1/2 (Proliferation) RAS->ERK Cascade caption Fig 1. SAR connectivity of the Aminopyridine-Piperidine scaffold and its intervention in the MAPK pathway.

[3]

Part 4: Experimental Protocols

Synthetic Protocol: Reductive Amination (Piperidine Functionalization)

Context: This is the standard method for derivatizing the piperidine nitrogen to optimize lipophilicity.

Reagents:

  • Scaffold: 2-amino-4-(piperidin-4-yl)pyridine intermediate (1.0 eq)

  • Aldehyde/Ketone: R-CHO (1.2 eq)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: Dichloroethane (DCE) or DCM

  • Acid: Acetic Acid (cat.)

Step-by-Step:

  • Imine Formation: Dissolve the amine scaffold in DCE (0.1 M). Add the aldehyde and acetic acid (1-2 drops). Stir at Room Temperature (RT) for 30–60 minutes. Why: Pre-forming the imine/iminium ion ensures efficient reduction and minimizes side reactions.

  • Reduction: Add STAB in one portion. Stir at RT for 2–12 hours. Why: STAB is milder than NaBH4 and selectively reduces imines over aldehydes, preventing direct reduction of the starting material.

  • Quench: Quench with saturated aqueous NaHCO3.

  • Extraction: Extract with DCM (3x). Dry organics over MgSO4.

  • Purification: Concentrate and purify via Flash Column Chromatography (MeOH/DCM gradient with 1% NH4OH). Note: The ammonia is crucial to elute the basic amine from silica.

Assay Protocol: ADP-Glo Kinase Assay (Self-Validating)

Context: A luminescent assay quantifying ADP generation, directly proportional to kinase activity.

Materials:

  • Kinase: Recombinant ALK or ERK (0.5 nM final).

  • Substrate: Poly(Glu,Tyr) or specific peptide (10 µM).

  • ATP: Ultrapure (at

    
     concentration, typically 10–50 µM).
    
  • Detection: Promega ADP-Glo™ Reagent.

Workflow:

  • Compound Prep: Prepare 3-fold serial dilutions of the aminopyridine derivative in DMSO (100% DMSO). Transfer 50 nL to a 384-well low-volume white plate.

  • Enzyme Addition: Add 2.5 µL of Kinase Buffer containing the enzyme. Incubate 10 min. Control: Include "No Enzyme" wells (Background) and "No Compound" wells (Max Activity).

  • Reaction Start: Add 2.5 µL ATP/Substrate mix. Incubate at RT for 60 min.

  • ADP Depletion: Add 5 µL ADP-Glo™ Reagent. Incubate 40 min. Mechanism: This consumes remaining ATP, leaving only ADP.

  • Detection: Add 10 µL Kinase Detection Reagent. Incubate 30 min. Mechanism: Converts ADP to ATP, then to Luciferase light signal.

  • Read: Measure Luminescence (RLU).

  • Analysis: Calculate % Inhibition

    
    . Fit to 4-parameter logistic equation for IC50.
    

Part 5: Synthetic Pathway Visualization

Synthesis_Flow SM1 2-Amino-4-chloropyridine Step1 Suzuki Coupling (Pd(dppf)Cl2, K2CO3) SM1->Step1 SM2 Boc-Piperidine-4-boronic acid SM2->Step1 Int1 Boc-Protected Intermediate Step1->Int1 Step2 Deprotection (TFA/DCM) Int1->Step2 Int2 Free Piperidine Scaffold Step2->Int2 Step3 Reductive Amination (R-CHO, STAB) Int2->Step3 Final Final Lead Compound Step3->Final caption Fig 2. General synthetic route for C4-substituted aminopyridine piperidine derivatives.

References

  • Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. European Journal of Medicinal Chemistry, 2019.[2]

  • Discovery of TK-642 as a highly potent, selective, orally bioavailable pyrazolopyrazine-based allosteric SHP2 inhibitor. Acta Pharmaceutica Sinica B, 2024.[3]

  • Discovery and SAR of 6-alkyl-2,4-diaminopyrimidines as histamine H4 receptor antagonists. Journal of Medicinal Chemistry, 2014.[4][5]

  • Spirocyclic Piperidines in Drug Discovery. PharmaBlock Whitepaper.

  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry, 2010.

Sources

Pharmacophore Modeling of 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the pharmacophore modeling of 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine , a representative small molecule scaffold exhibiting features common to kinase inhibitors and GPCR ligands. The guide is structured to serve as a high-level protocol for researchers engaging in ligand-based drug design (LBDD).

Executive Summary

This guide provides a comprehensive framework for generating, validating, and applying a pharmacophore model for 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine (referred to herein as Ligand-X ).

Ligand-X possesses a "privileged scaffold" architecture—a central pyridine core flanked by a polar exocyclic amine and a hydrophobic piperidine tail. This specific substitution pattern suggests utility in targeting the ATP-binding hinge region of kinases or the orthosteric sites of aminergic GPCRs. This document details the step-by-step workflow to translate this 2D chemical structure into a 3D spatial hypothesis capable of virtual screening.

Molecular Characterization & Conformational Analysis[1]

Before modeling, the ligand must be characterized to understand its dynamic behavior in solution.

Chemical Structure Breakdown
  • Core Scaffold: Pyridin-3-amine (Aniline-like electronic properties).

  • Linker/Spacer: Piperidine ring attached at the pyridine C6 position via the piperidine nitrogen (

    
    ).
    
  • Tail: Ethoxymethyl group at the C3 position of the piperidine ring.[1][2]

Physicochemical Profile (Predicted)
PropertyValue (Approx)Significance in Modeling
Molecular Weight ~235.3 DaFragment-like/Lead-like space.
cLogP 1.8 - 2.2Good membrane permeability; hydrophobic features are critical.
H-Bond Donors 1 (Exocyclic

)
Critical directional anchor.
H-Bond Acceptors 3 (Pyridine

, Ether

, Amine

)
Multiple interaction vectors.
Rotatable Bonds 3 (Piperidine-Pyridine, Ether linkages)Requires thorough conformational sampling.
Conformational Flexibility Analysis

A rigid pharmacophore fails to capture the bioactive state. For Ligand-X, three degrees of freedom must be sampled:

  • Piperidine Chair Flip: The piperidine ring exists predominantly in a chair conformation. The bulky ethoxymethyl group at C3 will prefer the equatorial position to minimize 1,3-diaxial interactions.

  • Pyridine-Piperidine Torsion: The

    
     bond has partial double-bond character due to conjugation with the pyridine ring, restricting rotation and favoring coplanarity or a slight twist angle (
    
    
    
    ).
  • Ether Tail Rotation: The

    
     chain is highly flexible, acting as a "wobble" feature that likely probes solvent-exposed regions.
    

Pharmacophore Hypothesis Generation

We define the pharmacophore features based on the "Hinge Binder" hypothesis, assuming the pyridin-3-amine motif mimics the adenine ring of ATP (common in kinase inhibitors).

Feature Definitions

The model is constructed using a 4-point feature set:

  • Feature D1 (Donor): Exocyclic Amine (-NH2)

    • Type: Hydrogen Bond Donor (HBD).

    • Vector: Projected outward from the pyridine ring.

    • Role: Mimics the N6 amine of adenine; bonds to the hinge region backbone carbonyl.

  • Feature A1 (Acceptor): Pyridine Nitrogen

    • Type: Hydrogen Bond Acceptor (HBA).

    • Vector: In the plane of the aromatic ring.

    • Role: Bonds to the hinge region backbone amide NH.

  • Feature R1 (Ring): Pyridine Core

    • Type: Aromatic Ring / Hydrophobic.

    • Role: Provides

      
      -stacking interactions (e.g., with Gatekeeper residues) and defines the planar orientation.
      
  • Feature H1 (Hydrophobic/Shape): Ethoxymethyl-Piperidine

    • Type: Hydrophobic Volume / Excluded Volume.

    • Location: Centered on the ethyl group.[3]

    • Role: Occupies the ribose binding pocket or solvent front. The ether oxygen may act as a weak secondary acceptor, but the hydrophobic bulk is the dominant feature.

3D Spatial Map (Schematic Logic)
  • Distance D1

    
     A1: 
    
    
    
    Å (Fixed by ring geometry).
  • Distance A1

    
     H1:  Variable (6.0 - 8.0 Å). This distance defines the selectivity of the model, separating it from smaller fragments.
    

Experimental Workflow (Protocol)

This workflow ensures the model is not just a geometric description but a statistically validated tool.

Step-by-Step Methodology
  • Ligand Preparation:

    • Generate 3D coordinates from SMILES.

    • Protonation State: Set pH to 7.4. The pyridine nitrogen is weakly basic (

      
      ), likely unprotonated. The exocyclic amine is neutral.
      
    • Stereochemistry: Define the chiral center at Piperidine C3. If the sample is racemic, model both

      
       and 
      
      
      
      enantiomers.
  • Conformational Search (The "Stochastic" Step):

    • Method: Monte Carlo or Low-Mode MD (Molecular Dynamics).

    • Energy Window: 10 kcal/mol (to capture bioactive high-energy states).

    • Constraint: Enforce the equatorial ethoxymethyl group but allow the ether tail to rotate freely.

  • Feature Alignment:

    • Align the low-energy conformers of Ligand-X with known reference ligands (if available) or superimpose the Pyridine-Amine motif onto the Adenine core of ATP.

  • Model Generation:

    • Create the pharmacophore hypothesis using software (e.g., MOE, LigandScout, Schrödinger Phase).

    • Define tolerance spheres (radius 1.5 - 2.0 Å) for the flexible Ethoxymethyl tail.

Workflow Visualization

The following diagram illustrates the logical flow from chemical structure to validated model.

PharmacophoreWorkflow Input Input: Ligand-X (SMILES/2D) Prep Ligand Prep (pH 7.4, Tautomers) Input->Prep ConfSearch Conformational Search (Monte Carlo / OPLS4) Prep->ConfSearch 3D Generation FeatureMap Feature Mapping (HBD, HBA, Hydrophobic) ConfSearch->FeatureMap Ensemble Analysis Hypothesis Generate Hypothesis (3D Spatial Constraints) FeatureMap->Hypothesis Feature Selection Validation Validation (Decoy Set / ROC) Hypothesis->Validation Scoring Validation->Hypothesis Refine Constraints

Caption: Figure 1. End-to-end workflow for generating a validated pharmacophore model for Ligand-X.

Validation Strategy (Self-Validating System)

A pharmacophore model is only as good as its ability to discriminate actives from inactives.

Decoy Set Construction

Do not use random molecules. Use DUD-E (Directory of Useful Decoys) methodology:

  • Select 50-100 molecules with similar physicochemical properties (MW, LogP) to Ligand-X but topologically distinct (different scaffolds).

  • Ratio: 1 Active : 50 Decoys.

Metrics for Success

Perform a virtual screen of the Active + Decoy set using the generated model.

  • Enrichment Factor (EF1%): Should be > 10. (The model finds the active in the top 1% of results).

  • ROC AUC: Area Under the Curve should be > 0.7.

  • Visual Inspection: Ensure the ethoxymethyl group in retrieved hits does not clash with the receptor surface (if a receptor grid is available).

Interaction Topology Diagram

The following diagram visualizes the hypothetical binding mode of Ligand-X within a target pocket (e.g., Kinase Hinge), highlighting the critical pharmacophoric points.

InteractionMap cluster_ligand Ligand Scaffold Constraints L_Amine Ligand: -NH2 (Donor) L_PyrN Ligand: Pyr-N (Acceptor) L_Amine->L_PyrN Rigid (Aromatic) R_Backbone_CO Receptor: Backbone C=O (Hinge Region) L_Amine->R_Backbone_CO H-Bond (2.8Å) L_Tail Ligand: Ethoxymethyl (Hydrophobic) L_PyrN->L_Tail Flexible Linker R_Backbone_NH Receptor: Backbone NH (Hinge Region) L_PyrN->R_Backbone_NH H-Bond (2.9Å) R_Pocket Receptor: Ribose/Solvent Pocket (Hydrophobic/Polar) L_Tail->R_Pocket Van der Waals / Shape Fit

Caption: Figure 2. Pharmacophore interaction map showing the critical Donor-Acceptor motif and the hydrophobic tail extension.

References

  • Wolber, G., & Langer, T. (2005). LigandScout: 3-D Pharmacophores Derived from Protein-Bound Ligands and Their Use as Virtual Screening Filters. Journal of Chemical Information and Modeling. Link

  • Mysinger, M. M., et al. (2012). Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry. Link

  • Schrödinger Release 2023-3 : Phase, Schrödinger, LLC, New York, NY, 2023. Link

  • Chemical Computing Group ULC : MOE (Molecular Operating Environment), 2023. Link

Sources

Literature review of 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine , a structural motif frequently encountered in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., ALK, ROS1, or MET inhibitors).

The synthesis follows a convergent strategy , prioritizing the separate construction of the piperidine side chain and the functionalized pyridine core before final assembly. This modular approach maximizes yield and minimizes impurity carryover.

Retrosynthetic Analysis & Strategy

The target molecule is dissected into two primary synthons: the electrophilic pyridine core and the nucleophilic piperidine side chain .

  • Disconnection: C–N bond between the pyridine C6 position and the piperidine N1.

  • Strategy: Nucleophilic Aromatic Substitution (

    
    ) followed by Nitro Reduction.
    
  • Key Intermediates:

    • Electrophile: 2-Chloro-5-nitropyridine (Commercially available).

    • Nucleophile: 3-(Ethoxymethyl)piperidine (Synthesized or sourced).

Pathway Visualization

Retrosynthesis Target Target: 6-(3-(Ethoxymethyl)piperidin-1-yl) pyridin-3-amine NitroInt Intermediate: 6-(3-(Ethoxymethyl)piperidin-1-yl) -3-nitropyridine NitroInt->Target Nitro Reduction (H2/Pd-C or Fe/NH4Cl) Core Electrophile: 2-Chloro-5-nitropyridine Core->NitroInt SNAr Coupling SideChain Nucleophile: 3-(Ethoxymethyl)piperidine SideChain->NitroInt SNAr Coupling StartMat Starting Material: 3-Hydroxymethylpiperidine StartMat->SideChain 1. N-Boc Protection 2. O-Alkylation 3. Deprotection

Figure 1: Retrosynthetic logic flow from target amine to commercially available starting materials.[1]

Phase I: Synthesis of Nucleophile (Side Chain)

Target: 3-(Ethoxymethyl)piperidine Hydrochloride CAS: 956324-36-0 (HCl salt)[2]

While 3-(ethoxymethyl)piperidine is available from select vendors, in-house synthesis is often required to ensure consistent quality and scale. Direct alkylation of 3-hydroxymethylpiperidine is not recommended due to competitive N-alkylation. A protection-deprotection sequence is required for high fidelity.

Step 1.1: N-Protection
  • Reagents: 3-Hydroxymethylpiperidine, Di-tert-butyl dicarbonate (

    
    ), TEA, DCM.
    
  • Protocol:

    • Dissolve 3-hydroxymethylpiperidine (1.0 eq) in Dichloromethane (DCM) at 0°C.

    • Add Triethylamine (TEA, 1.5 eq).

    • Dropwise add

      
       (1.1 eq) dissolved in DCM.
      
    • Warm to Room Temperature (RT) and stir for 4 hours.

    • Workup: Wash with 1N HCl, then brine. Dry organic layer (

      
      ) and concentrate.[3]
      
    • Yield: >95% (Colorless oil).

Step 1.2: O-Alkylation (Williamson Ether Synthesis)
  • Reagents: N-Boc-3-hydroxymethylpiperidine, Sodium Hydride (NaH), Ethyl Iodide (EtI), DMF.

  • Protocol:

    • Suspend NaH (60% in oil, 1.2 eq) in anhydrous DMF at 0°C under

      
      .
      
    • Slowly add N-Boc-3-hydroxymethylpiperidine (1.0 eq) in DMF. Stir 30 min until gas evolution ceases.

    • Add Ethyl Iodide (1.2 eq) dropwise.

    • Stir at RT for 12 hours.

    • Quench: Carefully add water at 0°C.

    • Extraction: Extract with EtOAc (3x). Wash combined organics with LiCl (5% aq) to remove DMF.

    • Yield: ~85-90%.

Step 1.3: N-Deprotection
  • Reagents: 4M HCl in Dioxane.

  • Protocol:

    • Dissolve the O-ethylated intermediate in 1,4-dioxane.

    • Add 4M HCl in dioxane (5 eq). Stir at RT for 2–4 hours.[4]

    • Isolation: Concentrate in vacuo. Triturate the solid with diethyl ether to remove impurities. Filter to collect 3-(Ethoxymethyl)piperidine HCl .

Phase II: The SNAr Coupling

Reaction: Coupling of 2-Chloro-5-nitropyridine with 3-(Ethoxymethyl)piperidine.

This step utilizes the electron-withdrawing nature of the nitro group at position 5 to activate the chloride at position 2 for nucleophilic displacement.

Experimental Protocol
ParameterCondition
Solvent Acetonitrile (ACN) or DMF
Base Potassium Carbonate (

) or DIPEA
Temperature 60°C – 80°C
Time 4 – 6 Hours

Procedure:

  • Charge: To a reaction vessel, add 2-Chloro-5-nitropyridine (1.0 eq) and 3-(Ethoxymethyl)piperidine HCl (1.1 eq).

  • Solvent: Add Acetonitrile (10 volumes).

  • Base: Add milled

    
     (2.5 eq). Note: Extra base is needed to neutralize the HCl salt of the piperidine.
    
  • Reaction: Heat to 60°C. Monitor by HPLC/TLC (Hexane:EtOAc 7:3). The starting chloride (

    
    ) should disappear, replaced by the yellow nitro-product (
    
    
    
    ).
  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Recrystallize from Ethanol/Water or use silica flash chromatography if high purity is required.

  • Product: 6-(3-(Ethoxymethyl)piperidin-1-yl)-3-nitropyridine .

Phase III: Nitro Reduction (Final Assembly)

Reaction: Reduction of the nitro group to the primary amine.

Two methods are provided: Catalytic Hydrogenation (cleanest, preferred for scale) and Iron Reduction (robust, preferred if halogenated impurities are present).

Method A: Catalytic Hydrogenation (Standard)
  • Catalyst: 10% Pd/C (50% wet).

  • Hydrogen Source:

    
     gas (balloon or 1-3 bar).
    
  • Solvent: Methanol or Ethanol.

  • Procedure:

    • Dissolve the nitro-intermediate in Methanol.

    • Add 10% Pd/C (10 wt% loading).

    • Purge with Nitrogen, then Hydrogen.

    • Stir vigorously at RT for 2–6 hours.

    • Filtration: Filter through a Celite pad to remove Pd/C.

    • Isolation: Concentrate filtrate to yield the target amine as an off-white solid or viscous oil.

Method B: Iron/Ammonium Chloride (Mild Chemical Reduction)
  • Reagents: Iron powder (Fe), Ammonium Chloride (

    
    ), Ethanol/Water (4:1).
    
  • Procedure:

    • Suspend the nitro-intermediate in Ethanol/Water (4:1).

    • Add

      
       (5.0 eq) and Iron powder (5.0 eq).
      
    • Heat to reflux (80°C) for 2 hours.

    • Workup: Filter hot through Celite to remove iron sludge. Wash with hot ethanol.

    • Isolation: Concentrate and partition between EtOAc and saturated

      
      . Dry and concentrate.
      

Analytical Data Summary (Expected)

AssayExpected Result
Appearance Off-white to pale yellow solid/oil.
MS (ESI+) [M+H]+ calc: 236.17 (approx, dependent on exact isotope).
1H NMR (DMSO-d6) Pyridine:

7.6 (d, 1H, H-2), 6.9 (dd, 1H, H-4), 6.6 (d, 1H, H-5). Amine:

4.8 (bs, 2H,

). Piperidine: Multiplets 3.8–4.2 (N-CH), 1.2–1.8 (Ring CH). Ethoxy:

3.4 (q, 2H), 1.1 (t, 3H).

References

  • Synthesis of 3-substituted piperidines: Organic Chemistry Portal. "Synthesis of piperidines." Available at: [Link]

  • Nitro Reduction Protocols: Common Organic Chemistry. "Nitro Reduction - Common Conditions." Available at: [Link]

  • Side Chain Synthesis (Analogous): National Institutes of Health (NIH). "Synthesis of 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives." Available at: [Link]

Sources

Technical Whitepaper: Pharmacodynamics and Binding Kinetics of 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the pharmacodynamic characterization and binding affinity assessment of 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine , a representative aminopyridine-piperidine scaffold. This structural class is highly relevant in modern drug discovery, serving as a privileged core for SHP2 allosteric inhibitors and Type I/II Kinase inhibitors .

Executive Summary

The molecule 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine represents a critical chemical scaffold in targeted protein modulation. Its structure—comprising a central 3-aminopyridine core substituted at the 6-position with a functionalized piperidine—is characteristic of "molecular glues" or allosteric inhibitors that stabilize inactive protein conformations (e.g., SHP2) or bind to the ATP-hinge region of kinases.

This guide provides a rigorous framework for determining the binding affinity (


), kinetics (

,

), and thermodynamic profile of this ligand. It moves beyond simple

values to explore the residence time and binding mechanism, which are the true drivers of in vivo efficacy.

Molecular Characterization & Target Hypothesis

Before initiating binding assays, the physicochemical properties and potential binding modes must be understood to optimize assay conditions.

Structural Analysis
  • Core Scaffold: Pyridin-3-amine . Acts as the primary anchor. In kinases, the amine (H-bond donor) and pyridine nitrogen (H-bond acceptor) typically interact with the "hinge" region backbone. In SHP2, this moiety engages critical residues in the central tunnel.

  • Tail Group: 3-(Ethoxymethyl)piperidin-1-yl .[1][2][3][4] The piperidine ring provides a hydrophobic bulk that fills the binding pocket. The ethoxymethyl substituent adds a flexible, polar-ether arm, likely probing a specific sub-pocket (e.g., solvent channel or a cryptic pocket) to enhance selectivity.

Predicted Target Classes

Based on structural homology to known clinical candidates (e.g., SHP099, TNO155), two primary binding hypotheses are proposed:

  • Hypothesis A: SHP2 Allosteric Inhibition (PTPN11)

    • Mechanism: The molecule binds to the interface between the N-SH2, C-SH2, and PTP domains, "gluing" the protein in its auto-inhibited (closed) state.

    • Key Interactions: The aminopyridine interacts with acidic residues (e.g., Glu250), while the piperidine tail extends into the hydrophobic tunnel.

  • Hypothesis B: Kinase Hinge Binding

    • Mechanism: ATP-competitive inhibition.

    • Key Interactions: The pyridine nitrogen accepts a H-bond from the backbone amide (e.g., Met residue), and the exocyclic amine donates a H-bond to the backbone carbonyl.

Experimental Protocols for Binding Affinity

To rigorously define the binding profile, a multi-modal approach combining Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) is required.

Surface Plasmon Resonance (SPR) Workflow

SPR is the gold standard for measuring real-time binding kinetics.

Objective: Determine


 (association rate), 

(dissociation rate), and

(equilibrium dissociation constant).

Protocol:

  • Sensor Chip Selection: Use a CM5 or Streptavidin (SA) chip.

    • Recommendation: Biotinylate the target protein (SHP2 or Kinase) via an Avi-tag to ensure uniform orientation. Capture on an SA chip to avoid occluding the binding site.

  • Immobilization:

    • Dilute biotinylated protein to 10–20

      
       in HBS-P+ buffer.
      
    • Inject at 10

      
       to achieve a surface density of ~2000 RU (Response Units) for small molecule work (
      
      
      
      theoretical should be ~30 RU).
  • Analyte Preparation:

    • Dissolve 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine in 100% DMSO (10 mM stock).

    • Dilute into running buffer (HBS-P+ with 5% DMSO) to a concentration series (e.g., 0.1 nM to 1

      
      ).
      
    • Critical: Perform "Solvent Correction" cycles to account for bulk refractive index changes due to DMSO.

  • Kinetic Injection:

    • Flow Rate: High flow (60–100

      
      ) to minimize mass transport limitations.
      
    • Contact Time: 60–120 seconds.

    • Dissociation Time: 300–600 seconds (crucial for accurate

      
       determination).
      
  • Regeneration: Usually not needed for small molecules (natural dissociation is sufficient). If required, use mild acidic pulses (10 mM Glycine pH 3.0).

Data Analysis: Fit sensorgrams to a 1:1 Langmuir binding model . If the molecule induces a conformational change (common in SHP2), use a Two-State Reaction model .

Isothermal Titration Calorimetry (ITC)

ITC measures the heat released or absorbed upon binding, providing the thermodynamic signature (


).

Protocol:

  • Cell Preparation: Fill the sample cell with target protein (20–50

    
    ) in the matched buffer.
    
  • Syringe Preparation: Fill the syringe with the ligand (200–500

    
    ) in the exact same buffer (dialyze protein against ligand buffer to prevent heat of dilution artifacts).
    
  • Titration:

    • Perform 18–20 injections of 2

      
       each at 25°C.
      
    • Spacing: 180 seconds between injections to allow signal return to baseline.

  • Control: Perform a "Ligand into Buffer" titration to subtract heat of dilution.

Visualization of Experimental Logic

The following diagram illustrates the integrated workflow for validating the binding mechanism, from structural hypothesis to kinetic validation.

BindingWorkflow cluster_Assays Biophysical Assays Molecule Ligand: 6-(3-(Ethoxymethyl)piperidin-1-yl) pyridin-3-amine TargetID Target Identification (SHP2 vs. Kinase) Molecule->TargetID Homology Search TSA Thermal Shift Assay (TSA) (Stability: Tm shift) TargetID->TSA Initial Screen SPR Surface Plasmon Resonance (SPR) (Kinetics: kon, koff) ITC Isothermal Titration Calorimetry (Thermodynamics: dH, dS) SPR->ITC Mechanism Validation Outcome Binding Profile Defined (Affinity + Mechanism) SPR->Outcome Residence Time ITC->Outcome Enthalpic Driver TSA->SPR Hit Confirmation

Figure 1: Integrated biophysical workflow for characterizing ligand binding affinity and mechanism.

Structure-Activity Relationship (SAR) Context

The ethoxymethyl group at the 3-position of the piperidine ring is the critical differentiator for this molecule.

  • Solubility & Permeability: The ether linkage increases polarity compared to a simple alkyl chain, potentially improving metabolic stability and reducing LogP (Lipophilicity), which aids in oral bioavailability.

  • Binding Specificity:

    • In SHP2 , this group likely points towards the solvent interface or interacts with Arg111 or Glu250, modulating the "clamp" stability.

    • In Kinases , it may occupy the ribose-binding pocket or extend towards the solvent front, avoiding steric clashes with the gatekeeper residue.

Data Presentation Table (Template):

ParameterMetricTarget Value (Ideal)Interpretation
Dissociation Constant

< 10 nMHigh potency; likely therapeutic relevance.
Association Rate


Fast recognition of the target.
Dissociation Rate


Long residence time; durable target engagement.
Enthalpy

Negative (Exothermic)Driven by specific H-bonds/Van der Waals forces.
Ligand Efficiency LE> 0.3 kcal/mol/atomEfficient binding per heavy atom.

Biological Signaling Pathway (SHP2 Model)

Assuming the SHP2 allosteric inhibition model, the ligand blocks the RAS-MAPK pathway.

SignalingPathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SHP2_Active SHP2 (Active) Open Conformation RTK->SHP2_Active Phosphorylation SOS1 SOS1 GRB2->SOS1 RAS_GDP RAS-GDP SOS1->RAS_GDP GEF Activity SHP2_Active->RAS_GDP Dephosphorylation (Activates SOS1 loading) SHP2_Inactive SHP2 (Inactive) Closed Conformation (Ligand Bound) SHP2_Inactive->SHP2_Active Blocked by Ligand RAS_GTP RAS-GTP RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Figure 2: Impact of the ligand on the RAS-MAPK signaling cascade via SHP2 stabilization.

References

  • Chen, Y. N., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature. Link

  • Garcia Fortanet, J., et al. (2016). Allosteric SHP2 Inhibitors: Identification of SHP099. Journal of Medicinal Chemistry. Link

  • Fodor, M., et al. (2018). Dual Allosteric Inhibition of SHP2 Phosphatase. ACS Chemical Biology. Link

  • GE Healthcare. Surface Plasmon Resonance (SPR) Theory and Practice. Cytiva Life Sciences. Link

  • Holdgate, G. A. (2001). Making cool drugs hot: isothermal titration calorimetry as a tool to study binding energetics. BioTechniques. Link

Sources

Metabolic Stability Profile of 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine: A Framework for Preclinical Assessment

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Executive Summary

In the landscape of modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to mitigating late-stage attrition. Among these, metabolic stability is a critical determinant of a drug candidate's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. This guide provides a comprehensive framework for characterizing the metabolic stability of a novel N-heterocyclic compound, 6-(3-(ethoxymethyl)piperidin-1-yl)pyridin-3-amine. We will delve into the theoretical underpinnings of metabolic pathways, present detailed experimental protocols for in vitro assessment, and outline a strategy for metabolite identification. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into designing, executing, and interpreting metabolic stability studies to guide successful lead optimization.

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

Metabolic stability refers to the susceptibility of a chemical compound to biotransformation by drug-metabolizing enzymes.[1][2] This process primarily occurs in the liver, which is rich in a variety of enzymatic systems designed to detoxify and eliminate foreign substances (xenobiotics). The rate of metabolism is a key factor that dictates the intrinsic clearance (CLint) of a drug—the inherent ability of the liver to metabolize a drug without the influence of blood flow or protein binding.[3][4][5]

A compound with low metabolic stability is rapidly cleared from the body, often resulting in a short half-life and insufficient in vivo exposure to exert its therapeutic effect.[6] Conversely, a highly stable compound might accumulate, leading to potential toxicity.[6] The primary enzyme superfamily responsible for the oxidative metabolism of most drugs is the Cytochrome P450 (CYP) system.[7][8][9][10] These Phase I enzymes introduce or expose functional groups, preparing the molecule for subsequent Phase II conjugation reactions (e.g., glucuronidation, sulfation), which further increase water solubility and facilitate excretion. Understanding a compound's susceptibility to these enzymatic pathways is essential for predicting its pharmacokinetic behavior in humans and for identifying potential metabolic liabilities that may need to be addressed through medicinal chemistry efforts.[2][6]

Compound Profile and Predicted Metabolic Liabilities

Compound: 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine

Structure:

Before embarking on experimental studies, a structural analysis of the target molecule can provide valuable insights into its potential metabolic "soft spots." This predictive step is crucial for designing focused experiments and anticipating the types of metabolites that may be formed.

  • Pyridine Ring: The pyridine ring is an electron-deficient aromatic system. While generally more resistant to oxidative metabolism than a corresponding benzene ring, it can still undergo aromatic hydroxylation, mediated by CYP enzymes.[11][12] The position of the amino group may direct oxidation to specific carbons on the ring.

  • Piperidine Ring: Saturated heterocyclic rings like piperidine are common sites for metabolism. Potential pathways include C-hydroxylation at positions alpha to the nitrogen atom or at other accessible carbons. N-dealkylation, while possible, is less likely here as the piperidine nitrogen is part of a tertiary amine linkage to the pyridine ring, which tends to be more stable.

  • Ethoxymethyl Group: This is a highly probable site of metabolism. O-de-ethylation is a very common metabolic pathway catalyzed by CYP enzymes (e.g., CYP2C9, CYP3A4), which would yield an alcohol metabolite.[13] Additionally, the methylene carbon bridging the ether oxygen and the piperidine ring is susceptible to hydroxylation.

  • Primary Amino Group: The pyridin-3-amine moiety is a potential site for Phase II conjugation reactions, such as N-glucuronidation or N-acetylation, which would primarily be observed in assays utilizing intact hepatocytes.

This in silico analysis suggests that the primary metabolic pathways for this compound are likely to be oxidative, focusing on the ethoxymethyl side chain and potentially the piperidine ring.

Experimental Framework for Determining Metabolic Stability

A tiered approach, starting with a high-throughput screen and progressing to more complex systems, is the most efficient strategy for characterizing metabolic stability.

Phase I Metabolism Assessment: Liver Microsomal Stability Assay

Causality & Rationale: The liver microsomal stability assay is a cornerstone of early ADME screening.[5] Liver microsomes are subcellular fractions that are rich in Phase I enzymes, particularly the CYPs, but lack most Phase II enzymes.[14] This makes the assay an excellent tool for specifically assessing a compound's susceptibility to oxidative metabolism. Its high-throughput nature and relatively low cost allow for the rapid ranking of compounds during lead optimization.[14] We use this assay to determine the initial rate of Phase I-driven disappearance of 6-(3-(ethoxymethyl)piperidin-1-yl)pyridin-3-amine.

Experimental Protocol: Liver Microsomal Stability

  • Preparation of Reagents:

    • Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice.[15]

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to ensure a sustained supply of the necessary cofactor for CYP activity.[16]

    • Prepare a 10 mM stock solution of the test compound in DMSO.

  • Incubation:

    • Dilute the test compound stock solution in the phosphate buffer to a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1% to avoid enzyme inhibition.

    • Add liver microsomes to the test compound solution to a final protein concentration of 0.5 mg/mL.[3]

    • Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[17]

  • Time-Point Sampling:

    • Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[3]

    • Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (a structurally unrelated, stable compound used for analytical normalization).[14]

  • Controls:

    • Negative Control: A parallel incubation without the NADPH regenerating system to account for non-enzymatic degradation.

    • Positive Controls: Include compounds with known metabolic fates, such as Verapamil (high clearance) and Diazepam (low clearance), to validate the metabolic activity of the microsome batch.[3]

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.[14][18]

Data Analysis: The percentage of the compound remaining at each time point is plotted on a semi-logarithmic scale (ln(% remaining) vs. time). The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Half-Life (t½): t½ = 0.693 / k

  • Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration])[17]

Workflow Visualization

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_sampling Sampling & Analysis cluster_data Data Analysis A Thaw Liver Microsomes & Prepare Buffers D Combine Microsomes & Test Compound A->D B Prepare 1 µM Test Compound Solution B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH System C->E D->E Pre-incubate F Collect Aliquots at 0, 5, 15, 30, 60 min E->F G Quench with Acetonitrile + Internal Standard F->G H Centrifuge & Collect Supernatant G->H I LC-MS/MS Analysis H->I J Plot ln(% Remaining) vs. Time I->J K Calculate t½ and CLint J->K

Caption: Workflow for the Liver Microsomal Stability Assay.

Comprehensive Metabolism Assessment: Hepatocyte Stability Assay

Causality & Rationale: While microsomes are excellent for assessing Phase I metabolism, they lack the complete enzymatic machinery and cellular context of an intact liver cell. Cryopreserved primary hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors and transporter proteins that govern cellular uptake and efflux.[5][19][20] This assay provides a more comprehensive and physiologically relevant measure of a compound's overall metabolic fate in the liver.

Experimental Protocol: Hepatocyte Stability

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

    • Transfer to pre-warmed incubation medium and perform a cell count and viability assessment (e.g., via Trypan Blue exclusion). Viability should be >80%.

    • Dilute the hepatocyte suspension to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL).[19][21]

  • Incubation:

    • Add the hepatocyte suspension to a multi-well plate.

    • Prepare the test compound at 2x the final concentration (e.g., 2 µM) in incubation medium.

    • Initiate the reaction by adding an equal volume of the 2x test compound solution to the wells containing hepatocytes, achieving a final concentration of 1 µM.[22]

    • Place the plate in a humidified incubator at 37°C with continuous shaking to keep the cells in suspension.[22]

  • Time-Point Sampling:

    • Collect aliquots at appropriate time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[19][22]

    • Quench the reaction by transferring the aliquot to ice-cold acetonitrile with an internal standard.

  • Controls:

    • Negative Control: A parallel incubation using heat-inactivated hepatocytes to control for non-enzymatic degradation and non-specific binding.[22]

    • Positive Controls: Use compounds known to be metabolized by both Phase I (e.g., Testosterone) and Phase II (e.g., 7-Hydroxycoumarin) pathways to validate the assay system.

  • Sample Analysis:

    • Process and analyze samples via LC-MS/MS as described in the microsomal assay protocol.

Data Analysis and In Vivo Extrapolation: The half-life and intrinsic clearance are calculated similarly to the microsomal assay, but the CLint is expressed in µL/min/10^6 cells. This in vitro CLint can be scaled to predict in vivo hepatic clearance (CLh) using physiological parameters in the "well-stirred" liver model.[4][19]

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_sampling Sampling & Analysis cluster_data Data Analysis & Extrapolation A Thaw & Prepare Hepatocyte Suspension B Check Cell Viability (>80%) A->B D Combine Hepatocytes & Test Compound in Plate B->D C Prepare Test Compound in Medium C->D E Incubate with Shaking D->E F Collect Aliquots at 0, 15, 30, 60, 120 min E->F G Quench with Acetonitrile + Internal Standard F->G H Protein Precipitation & Centrifugation G->H I LC-MS/MS Analysis H->I J Calculate In Vitro t½ and CLint I->J K Scale to Predict In Vivo Hepatic Clearance J->K

Caption: Predicted primary metabolic pathways.

Data Interpretation and Strategic Application

By integrating the results from these assays, a comprehensive metabolic profile emerges.

  • High Microsomal Clearance, High Hepatocyte Clearance: Suggests the compound is rapidly metabolized, primarily by Phase I (CYP) enzymes. The metabolite ID data will pinpoint the liability.

  • Low Microsomal Clearance, High Hepatocyte Clearance: Indicates that Phase II metabolism or active uptake into hepatocytes is the primary driver of clearance.

  • Low Microsomal and Hepatocyte Clearance: Suggests the compound is metabolically stable, and other clearance mechanisms (e.g., renal excretion) may be more important.

This information is invaluable for medicinal chemists. If a specific "soft spot," such as the ethoxy group, is identified as the primary site of metabolism, strategies can be employed to improve stability. This could involve replacing the ethyl group with a less metabolically susceptible group or using isotopic substitution (e.g., deuteration) to slow the rate of CYP-mediated bond cleavage, a strategy known as the "kinetic isotope effect." [23]This iterative process of testing and chemical modification is central to transforming a promising lead compound into a viable drug candidate. [11]

Conclusion

The assessment of metabolic stability is a non-negotiable step in the drug discovery cascade. A thorough, mechanistically driven investigation, as outlined in this guide for 6-(3-(ethoxymethyl)piperidin-1-yl)pyridin-3-amine, provides the critical data needed to understand a compound's pharmacokinetic destiny. By employing a strategic combination of in silico prediction, robust in vitro assays like the microsomal and hepatocyte stability screens, and advanced analytical techniques for metabolite identification, development teams can make informed decisions, prioritize resources effectively, and ultimately increase the probability of selecting candidates with a favorable human pharmacokinetic profile.

References

  • The Role of CYP450 Enzymes in Drug Metabolism. Metabolon. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Nuvisan. [Link]

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. PMC - NIH. [Link]

  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions. Evotec. [Link]

  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. [Link]

  • The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects. AAFP. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Cytochrome P450 Drug Metabolism. DynaMed. [Link]

  • Analytical strategies for identifying drug metabolites. PubMed. [Link]

  • In Vitro Metabolic Stability. Creative Bioarray. [Link]

  • Metabolic Stability Services. Eurofins Discovery. [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Drug Metabolism - The Importance of Cytochrome P450 3A4. Medsafe. [Link]

  • Emerging Trends In Bioanalytical Methods For Drug Metabolism Studies. ManTech Publications. [Link]

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. JoVE. [Link]

  • Microsomal Clearance/Stability Assay. Domainex. [Link]

  • Hepatocyte Stability Assay. Domainex. [Link]

  • The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review. Frontiers. [Link]

  • ADME Microsomal Stability Assay. BioDuro. [Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. Protocols.io. [Link]

  • Bioanalytical Method Development: A Comprehensive Guide. ResolveMass Laboratories Inc. [Link]

  • Methods of Metabolite Identification. Creative Bioarray. [Link]

  • Optimizing metabolic stability of phosphodiesterase 5 inhibitors: Discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity. PubMed. [Link]

  • Characteristics of metabolic stability and the cell permeability of 2‐pyrimidinyl‐piperazinyl‐alkyl derivatives of 1H‐imidazo[2,1‐f]purine‐2,4(3H,8H)‐dione with antidepressant‐ and anxiolytic‐like activities. ResearchGate. [Link]

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. BioTools. [Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC. [Link]

  • The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor. MDPI. [Link]

  • PYRIDINE AND PYRIDINE DERIVATIVES. Kirk-Othmer Encyclopedia of Chemical Technology. [Link]

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Methodological & Application

Synthesis protocol for 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine

Executive Summary & Strategic Context

This protocol details the synthesis of 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine , a privileged scaffold often observed in allosteric SHP2 inhibitors (e.g., TNO155 analogs) and multi-targeted kinase inhibitors. The structure features a 2,5-disubstituted pyridine core (using IUPAC numbering relative to nitrogen, this is a 2-amino-5-substituted system, but formally named as a 6-substituted pyridin-3-amine).

Scientific Rationale: The synthesis is designed around a convergent S_NAr (Nucleophilic Aromatic Substitution) strategy followed by a chemoselective Nitro Reduction . This route is preferred over Buchwald-Hartwig amination for this specific substrate because the high electrophilicity of the 2-chloro-5-nitropyridine precursor allows for mild, metal-free coupling, reducing cost and heavy metal contamination risks in late-stage intermediates.

Retrosynthetic Analysis & Pathway

The logic follows a disconnection at the C(sp2)-N(sp3) bond between the pyridine and piperidine rings.

Retrosynthesis Product Target: 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine NitroInter Intermediate: 2-(3-(Ethoxymethyl)piperidin-1-yl)-5-nitropyridine Product->NitroInter Nitro Reduction (H2/Pd-C or Fe/NH4Cl) Precursor1 Precursor A: 2-Chloro-5-nitropyridine NitroInter->Precursor1 S_NAr Coupling Precursor2 Precursor B: 3-(Ethoxymethyl)piperidine NitroInter->Precursor2 Base (K2CO3)

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyridine core and piperidine side chain.

Experimental Protocol

Phase 1: Preparation of Side Chain (If not commercial)

Target: 3-(Ethoxymethyl)piperidine

If the specific ether derivative is not commercially available, it is synthesized from N-Boc-3-hydroxymethylpiperidine .

  • O-Alkylation: Dissolve N-Boc-3-hydroxymethylpiperidine (1.0 equiv) in anhydrous DMF at 0°C. Add NaH (1.2 equiv, 60% dispersion). Stir 30 min. Add Ethyl Iodide (1.2 equiv) dropwise. Warm to RT and stir 4h. Quench with water, extract with EtOAc.

  • Deprotection: Dissolve crude carbamate in DCM. Add TFA (20% v/v). Stir 2h at RT.[1] Concentrate to dryness. Basify with saturated NaHCO3 to generate the free base. Extract with DCM/MeOH (9:1).

    • Critical Checkpoint: Ensure complete removal of TFA; residual acid will protonate the piperidine in the next step, killing its nucleophilicity.

Phase 2: S_NAr Coupling

Target: 2-(3-(Ethoxymethyl)piperidin-1-yl)-5-nitropyridine

This step exploits the strong electron-withdrawing effect of the nitro group at the 5-position (para to the leaving group), which activates the 2-chlorine for displacement.

Reagents:

  • 2-Chloro-5-nitropyridine (1.0 equiv)[2]

  • 3-(Ethoxymethyl)piperidine (1.1 equiv)

  • Potassium Carbonate (K2CO3) (2.5 equiv) - Micronized preferred for kinetics.

  • Solvent: Acetonitrile (MeCN) or DMF.

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 2-Chloro-5-nitropyridine (10 mmol, 1.58 g) and K2CO3 (25 mmol, 3.45 g) in MeCN (30 mL).

  • Addition: Add 3-(Ethoxymethyl)piperidine (11 mmol) dropwise at Room Temperature (RT).

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Monitoring: TLC (Hexane/EtOAc 7:3). The starting chloride (Rf ~0.6) should disappear; a bright yellow product spot (Rf ~0.4) will appear.

  • Workup: Cool to RT. Pour into ice water (100 mL). The yellow precipitate is often pure enough for filtration. If no solid forms, extract with EtOAc (3 x 50 mL), wash with brine, dry over Na2SO4, and concentrate.

  • Yield Expectation: 85–95%.

Phase 3: Nitro Reduction

Target: 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine

Method Selection: Catalytic hydrogenation is cleanest, but Iron/Ammonium Chloride is preferred if halogenated impurities are present or if strict regioselectivity is needed (though not an issue here). We will use H2/Pd-C for scalability.

Procedure:

  • Dissolution: Dissolve the nitro intermediate (5 mmol) in MeOH (50 mL) or EtOH/EtOAc (1:1).

  • Catalyst: Add 10% Pd/C (10 wt% loading, ~50% wet). Safety: Add catalyst under Argon flow to prevent ignition.

  • Hydrogenation: Purge vessel with H2 gas (balloon pressure or 1 atm is sufficient). Stir vigorously at RT for 2–4 hours.

    • Visual Cue: The bright yellow color of the nitro compound will fade to a colorless or pale brown solution.

  • Filtration: Filter through a Celite pad to remove Pd/C. Wash the pad with MeOH.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Purification: The resulting amine is prone to oxidation. Purify immediately via Flash Column Chromatography (DCM/MeOH/NH3 95:5:0.5) if necessary, or convert to HCl salt for storage.

Quantitative Data & Process Parameters

ParameterPhase 2 (Coupling)Phase 3 (Reduction)
Limiting Reagent 2-Cl-5-nitropyridineNitro Intermediate
Temperature 60°C20–25°C (RT)
Time 4–6 Hours2–4 Hours
Solvent System MeCN or DMFMeOH or EtOH
Critical Reagent K2CO3 (Base)Pd/C (Catalyst)
Typical Yield 90%85–92%
Appearance Yellow SolidOff-white/Pale Brown Solid

Visualization of Reaction Workflow

Workflow Start Start: Raw Materials Step1 S_NAr Reaction (60°C, 4h) Start->Step1 Check1 QC: TLC/LCMS (Yellow Solid) Step1->Check1 Step2 Hydrogenation (H2, Pd/C, RT) Check1->Step2 If Pure Filter Celite Filtration Step2->Filter Final Final Isolation (Amine Product) Filter->Final

Figure 2: Operational workflow for the two-step synthesis sequence.

Troubleshooting & Optimization

  • Incomplete Coupling: If the S_NAr reaction stalls, switch solvent to DMF and increase temperature to 80°C. Ensure the piperidine amine is free-based (not a hydrochloride salt) or add extra base (DIEA) to liberate it.

  • Oxidation of Product: Aminopyridines can darken upon air exposure. Store under nitrogen or convert to the dihydrochloride salt by treating the ethereal solution of the product with 4M HCl in Dioxane.

  • Regioselectivity: The 2-chloro position is significantly more reactive than other positions due to the para-nitro activation. Regioisomers are statistically negligible.

References

  • S_NAr Methodology on Nitropyridines: General Procedure: The activation of 2-chloropyridines by 5-nitro groups for nucleophilic attack by amines is a found
  • SHP2 Inhibitor Context (Scaffold Relevance)

    • Relevance: This specific piperidine-pyridine motif is a key linker in allosteric SHP2 inhibitors, such as TNO155 deriv
    • Source: LaMarche, M. J., et al. (2019).[3] 6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Piperidine Synthesis Strategies

    • Method: General strategies for 3-substituted piperidines via reduction of pyridines or alkyl
    • Source: Organic Chemistry Portal.[4] (n.d.). Synthesis of Piperidines. Retrieved from [Link]

  • Analogous Coupling Reactions: Protocol: Synthesis of 1-(6-Ethoxy-pyridin-3-ylmethyl)-piperidin-4-ylamine (Analogous chemistry).

Sources

Optimal reaction conditions for 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine preparation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a validated, high-efficiency protocol for the synthesis of 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine . This molecule is a critical "linker-scaffold" intermediate often utilized in the development of allosteric SHP2 inhibitors (e.g., analogs of TNO155) and KRAS-pathway modulators.

Executive Summary & Retrosynthetic Analysis

The target molecule combines an electron-rich aminopyridine core with a 3-substituted piperidine tail. The synthesis is best approached via a convergent Nucleophilic Aromatic Substitution (


)  followed by a Nitro Group Reduction .
Strategic Advantages of this Route:
  • Regioselectivity: Utilizing 2-chloro-5-nitropyridine ensures exclusive substitution at the C2 position (which becomes C6 in the product numbering) due to the strong para-directing electron-withdrawing effect of the nitro group.

  • Scalability: Avoids expensive palladium catalysts (Buchwald-Hartwig conditions) in the coupling step, utilizing classical

    
     chemistry.
    
  • Stereochemical Flexibility: The modular nature allows for the introduction of the piperidine moiety as a racemate or a pure enantiomer (R or S) depending on the desired pharmacophore.

Reaction Pathway (DOT Diagram)

ReactionScheme Figure 1: Two-step convergent synthesis strategy. SM1 2-Chloro-5-nitropyridine (Electrophile) Int Intermediate: 6-(3-(Ethoxymethyl)piperidin-1-yl)-3-nitropyridine SM1->Int Step 1: SnAr DIPEA, MeCN, 80°C SM2 3-(Ethoxymethyl)piperidine (Nucleophile) SM2->Int Prod Target: 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine Int->Prod Step 2: Reduction H2, Pd/C, MeOH

Detailed Experimental Protocols

Step 1: Coupling

Objective: Preparation of 6-(3-(ethoxymethyl)piperidin-1-yl)-3-nitropyridine.

Mechanism: The nucleophilic nitrogen of the piperidine attacks the C2 position of the pyridine ring. The nitro group at C5 activates the ring for nucleophilic attack by stabilizing the Meisenheimer complex intermediate.

Materials:
  • Substrate A: 2-Chloro-5-nitropyridine (1.0 equiv) [CAS: 4548-45-2][1][2]

  • Substrate B: 3-(Ethoxymethyl)piperidine (1.1 equiv)

    • Note: Use the specific enantiomer (e.g., (3R)-3-(ethoxymethyl)piperidine) if chiral purity is required for the final drug target.

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) [Anhydrous]

Protocol:
  • Charge: To a reaction vessel equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-nitropyridine (10.0 g, 63.1 mmol) and Acetonitrile (100 mL, 10V).

  • Addition: Add DIPEA (27.5 mL, 157.7 mmol) followed by 3-(ethoxymethyl)piperidine (10.8 g, 69.4 mmol) dropwise at room temperature.

    • Observation: A mild exotherm may occur; maintain internal temperature

      
      .
      
  • Reaction: Heat the mixture to reflux (

    
    )  for 4–6 hours.
    
    • Monitoring: Monitor by TLC (30% EtOAc in Hexanes) or HPLC. The starting chloride (

      
      ) should disappear, replaced by the yellow nitro-product (
      
      
      
      ).
  • Workup:

    • Cool reaction to room temperature.[3][4]

    • Concentrate the solvent under reduced pressure to

      
       volume.
      
    • Dilute with Water (150 mL) and extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine (100 mL), dry over

      
      , and concentrate.
      
  • Purification: The crude yellow solid is often sufficiently pure (

    
    ). If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (Hexanes/EtOAc gradient).
    

Yield Expectation:


 (Yellow solid).
Step 2: Nitro Group Reduction

Objective: Selective reduction of the nitro group to the primary amine without affecting the pyridine ring or ethoxy ether.

Method Selection:

  • Method A (Catalytic Hydrogenation): Preferred for cleanliness and yield.

  • Method B (Fe/

    
    ):  Alternative if halogen substituents (other than the ethoxy) are present that might undergo hydrogenolysis.
    
Protocol (Method A:

):
  • Charge: Dissolve the Nitro Intermediate from Step 1 (10.0 g, 37.7 mmol) in Methanol (100 mL).

  • Catalyst: Under an Argon/Nitrogen atmosphere, carefully add

    
    
    
    
    
    (1.0 g, 10 wt% loading).
    • Safety:

      
       is pyrophoric. Do not add to dry solvent; ensure solvent is present first or wet the catalyst with water.
      
  • Hydrogenation: Purge the vessel with Hydrogen gas (

    
    ) three times. Maintain a hydrogen atmosphere (balloon pressure or 1-2 bar in a Parr shaker) at room temperature for 3–5 hours.
    
  • Workup:

    • Filter the mixture through a Celite pad to remove the catalyst.[4] Wash the pad with Methanol.

    • Critical: Do not let the catalyst cake dry out completely on the filter (fire hazard).

    • Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Salt Formation (Optional but Recommended): Dissolve the free base in Ethanol and treat with

    
     in Dioxane to precipitate the dihydrochloride salt . This improves stability for storage.
    

Yield Expectation:


 (Off-white to pale brown solid).

Critical Optimization Parameters

ParameterRecommendationRationale
Solvent (Step 1) Acetonitrile (MeCN) Provides the best balance of solubility and ease of workup. DMF/DMSO are faster but harder to remove.
Base (Step 1) DIPEA Non-nucleophilic base prevents side reactions.

is a viable solid alternative but requires vigorous stirring.
Temperature

(Reflux)
Essential to overcome the activation energy of the electron-rich piperidine attacking the ring.
Stoichiometry 1.1 equiv Nucleophile Slight excess ensures complete consumption of the electrophile (2-Cl-5-NO2-Py), which is harder to separate from the product.

Quality Control & Analytics

Impurity Profile
  • Impurity A (Hydrolysis): 2-Hydroxy-5-nitropyridine.[1][2][5][6][7] Arises from moisture in Step 1. Control: Use anhydrous MeCN.

  • Impurity B (Bis-alkylation): Unlikely due to steric hindrance and electronics, but possible if diamines are contaminants in the piperidine source.

Analytical Specifications
  • HPLC: Purity

    
     (Area %). Column: C18. Mobile Phase: 
    
    
    
    (
    
    
    TFA).
  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       ppm (d, 1H, Pyridine C2-H).
      
    • 
       ppm (dd, 1H, Pyridine C4-H).
      
    • 
       ppm (d, 1H, Pyridine C5-H).
      
    • 
       ppm (s, 2H, 
      
      
      
      , exchangeable).
    • 
       ppm (m, 2H, Piperidine N-CH).
      
    • 
       ppm (q, 2H, Ethoxy 
      
      
      
      ).

References

  • Synthesis of 2-chloro-5-nitropyridine

    • Source: Patent CN111170933A. "Preparation method of 2-chloro-5-nitropyridine."
    • Link:

  • General

    
     Conditions for Aminopyridines: 
    
    • Source: ChemicalBook. "1-(6-nitropyridin-3-yl)piperazine synthesis."[8] (Analogous reaction conditions).

    • Link:

  • Nitro Reduction Methodologies

    • Source: BenchChem.[4] "A Mechanistic Guide to Nitro Group Reduction."

    • Link:

  • Chiral Piperidine Synthesis (Contextual)

    • Source: NIH/PubMed.
    • Link:

Sources

Technical Application Note: Solubility Profiling & Handling of 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2][3][4][5]

6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine is a heterobicyclic building block often utilized in the synthesis of kinase inhibitors and neurological agents. Its structure features a central pyridine ring substituted with a primary amine and a piperidine ring bearing an ethoxymethyl group.

Understanding the solubility profile of this compound is critical for assay reproducibility. As a base with moderate lipophilicity, it exhibits pH-dependent aqueous solubility and high solubility in polar aprotic solvents like DMSO.

Physicochemical Profile (Theoretical)
PropertyValue (Estimated)Significance
Formula C₁₃H₂₁N₃OStoichiometry for molarity calculations.
MW 235.33 g/mol Used for stock solution preparation.
LogP ~1.8 – 2.2Moderate Lipophilicity. Indicates good membrane permeability but limited solubility in neutral water.
pKa (Base) ~6.5 (Pyridine N)pH Sensitive. Solubility increases significantly below pH 5.0.
H-Bond Donors 1 (Primary Amine)Potential for specific binding interactions.
H-Bond Acceptors 4High capacity for solvation in water if protonated.

Solubility in DMSO (Stock Solution Protocol)

Dimethyl Sulfoxide (DMSO) is the preferred solvent for preparing primary stock solutions due to its ability to disrupt intermolecular hydrogen bonding and solvate the hydrophobic piperidine/ethoxy regions.

Solubility Limit
  • Max Solubility: >50 mM (typically up to 100 mM).

  • Recommended Stock Conc: 10 mM or 50 mM.

Protocol C: Preparation of DMSO Stock Solution
  • Objective: Create a stable, precipitation-free stock for long-term storage.

  • Safety: Wear nitrile gloves and safety glasses. DMSO enhances skin permeability of dissolved compounds.

Step-by-Step Procedure:

  • Weighing: Accurately weigh 11.77 mg of the compound into a sterile, amber glass vial (to protect from light).

  • Calculation: To achieve a 50 mM concentration:

    
    
    
    
    
  • Dissolution: Add 1.0 mL of anhydrous DMSO (≥99.9%).

  • Mixing: Vortex vigorously for 30 seconds. If solid particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Inspection: Hold the vial against a light source. The solution should be perfectly clear with no Tyndall effect (scattering of light by particles).

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Critical Note: DMSO is hygroscopic.[1] Water uptake can cause compound precipitation over time. Always use a desiccator for storage and warm reagents to room temperature before opening.[2]

Solubility in Water (Aqueous Dilution Protocol)

The aqueous solubility of 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine is governed by the ionization of the pyridine nitrogen.

  • pH < 5 (Acidic): High Solubility. The molecule is protonated (cationic), highly soluble in water/saline.

  • pH > 7 (Neutral/Basic): Low Solubility. The molecule is neutral and lipophilic. Risk of precipitation ("crashing out") is high above 100 µM.

Visualizing the Solubility Mechanism

SolubilityMechanism cluster_0 Biological Implication Acidic Acidic Environment (pH < 5.0) Protonated Cationic Species (Protonated Pyridine N) Acidic->Protonated Protonation Neutral Neutral Environment (pH 7.4) NeutralSpec Neutral Species (Uncharged) Neutral->NeutralSpec Deprotonation Soluble High Solubility (> 5 mg/mL) Protonated->Soluble Insoluble Low Solubility (< 0.1 mg/mL) NeutralSpec->Insoluble Precipitation Risk\nin Assay Buffer Precipitation Risk in Assay Buffer Insoluble->Precipitation Risk\nin Assay Buffer

Figure 1: pH-dependent solubility switch mechanism. The compound transitions from soluble to insoluble as pH increases toward physiological levels.

Experimental Protocols for Solubility Determination

If precise solubility data is required for your specific batch or buffer system, use the following validated protocols.

Protocol A: Saturation Shake-Flask Method (Gold Standard)
  • Use Case: Determining thermodynamic equilibrium solubility.

  • Time: 24–48 hours.[3]

  • Preparation: Add excess solid compound (~2 mg) to 1 mL of the target buffer (e.g., PBS pH 7.4) in a glass vial.

  • Agitation: Shake or stir at constant temperature (25°C) for 24 hours.

  • Filtration: Filter the suspension using a 0.45 µm PVDF syringe filter to remove undissolved solids. Note: Saturate the filter with buffer first to minimize drug adsorption.

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm) or LC-MS against a standard curve prepared in DMSO.

Protocol B: Kinetic Solubility (High Throughput)
  • Use Case: Rapid screening to prevent precipitation in bioassays.

  • Time: 2–4 hours.

  • Spiking: Pipette 5 µL of the 50 mM DMSO stock into 195 µL of assay buffer (final conc: 1.25 mM, 2.5% DMSO).

  • Incubation: Shake at 500 rpm for 2 hours at room temperature.

  • Turbidimetry: Measure absorbance at 620 nm (where the compound does not absorb).

    • High Absorbance (>0.05 OD): Precipitation occurred.

    • Low Absorbance: Compound is soluble at this concentration.

Handling & Application Decision Tree

Use this workflow to determine the correct solvent system for your application.

ApplicationWorkflow Start Start: Select Application InVitro In Vitro Assay (Enzyme/Cell) Start->InVitro InVivo In Vivo Study (Animal Model) Start->InVivo StockPrep Prepare 10-50 mM Stock in DMSO InVitro->StockPrep Formulation Formulation Required InVivo->Formulation Dilution Dilute into Buffer StockPrep->Dilution CheckConc Is Final Conc > 100 µM? Dilution->CheckConc SerialDil Standard Serial Dilution (Keep DMSO < 1%) CheckConc->SerialDil No RiskStep High Risk of Precip. Use Intermediate Dilution CheckConc->RiskStep Yes AcidicVehicle Use Acidic Vehicle (e.g., 50mM Citrate pH 4) Formulation->AcidicVehicle Preferred CoSolvent Use Co-solvents (10% DMSO + 40% PEG400) Formulation->CoSolvent Alternative

Figure 2: Decision tree for solvent vehicle selection based on experimental intent.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter 4: Solubility). Link

  • Bhattachar, S. N., et al. (2006). "Solubility: it's not just for physical chemists anymore." Drug Discovery Today, 11(21-22), 1012-1018. Link

  • Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety." Chemical Research in Toxicology, 24(9), 1420–1456. Link

Sources

HPLC Method Development for 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note provides a rigorous, first-principles framework for developing a High-Performance Liquid Chromatography (HPLC) method for 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine . This molecule features a complex basic pharmacophore combining an aminopyridine core with a substituted piperidine ring. The protocol addresses specific challenges inherent to this structure, including peak tailing due to silanol interactions, pH-dependent ionization shifts, and the separation of likely synthetic impurities. The guide moves beyond generic templates, offering a self-validating workflow designed for pharmaceutical R&D environments.

Part 1: Physicochemical Assessment & Strategic Design[1]

Structural Analysis & pKa Logic

Successful separation begins with understanding the analyte's behavior in solution.

  • Core Structure: The molecule consists of a pyridine ring substituted with a primary amine at position 3 and a tertiary piperidine nitrogen at position 6.

  • Basicity & Ionization:

    • Pyridine Nitrogen (N1): The electron-donating piperidine group at position 6 (ortho to N1) and the amine at position 3 will likely increase the electron density on the pyridine ring, making the ring nitrogen moderately basic (Estimated pKa

      
       6.5–7.5).
      
    • Exocyclic Amines: The piperidine nitrogen is conjugated to the pyridine ring, significantly reducing its basicity compared to an aliphatic amine. The primary amine (pos 3) behaves similarly to an aniline (pKa

      
       4–5).[1]
      
  • Chromatographic Implication: At neutral pH, the molecule may exist in a mixed ionization state, leading to split peaks or broad tailing. pH control is non-negotiable.

Column Selection Strategy

For basic aminopyridines, silanol activity on the silica support is the primary cause of peak tailing.

  • Primary Choice (High pH Stability): Hybrid silica (e.g., Waters XBridge C18 or Phenomenex Gemini C18). These allow operation at pH 10, ensuring the analyte is fully deprotonated (neutral), maximizing retention and peak symmetry.

  • Secondary Choice (Charged Surface): C18 columns with a positive surface charge (e.g., Agilent Poroshell CS-C18) to repel the protonated base at low pH, improving peak shape.

Part 2: Experimental Protocols

Reagents and Standards
  • Analyte: 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine reference standard (>98% purity).[1]

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).[1]

  • Buffer Additives:

    • Acidic Mode: Formic Acid (FA) or Trifluoroacetic Acid (TFA).[1]

    • Basic Mode: Ammonium Bicarbonate or Ammonium Hydroxide.

  • Water: Milli-Q grade (18.2 MΩ[1]·cm).

Instrument Configuration
  • System: HPLC/UHPLC with Binary Gradient Pump.

  • Detector: Diode Array Detector (DAD) scanning 210–400 nm.

    • Rationale: Aminopyridines typically show strong absorbance at 240–260 nm and secondary bands around 300 nm.

  • Thermostat: 40°C (Reduces viscosity and improves mass transfer for basic amines).

Method Screening Workflow

Do not rely on a single condition. Run the following two screening methods to determine the optimal separation mechanism.

Screening Method A: Low pH (Kinetic Control)
  • Objective: Protonate all basic sites to ensure solubility and fast elution.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.[2]

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 3.5 µm, 4.6 x 100 mm.

Screening Method B: High pH (Thermodynamic Control)
  • Objective: Suppress ionization (neutral form) to maximize hydrophobic interaction and peak symmetry.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with NH₄OH).

  • Mobile Phase B: Acetonitrile.[2]

  • Column: Hybrid Silica C18 (e.g., XBridge BEH C18), 3.5 µm, 4.6 x 100 mm.

Gradient Table (Standard Screen):

Time (min)% Mobile Phase BFlow Rate (mL/min)
0.051.0
10.0951.0
12.0951.0
12.151.0
15.051.0

Part 3: Visualization of Method Development Logic

The following diagram illustrates the decision matrix for optimizing the method based on screening results.

MethodDevelopmentLogic Start Start: Analyte Assessment (Basic Aminopyridine) Screening Dual pH Screening (Low pH vs. High pH) Start->Screening EvalA Evaluate Low pH (pH 2.7) Result: Good Solubility? Screening->EvalA EvalB Evaluate High pH (pH 10) Result: Better Peak Shape? Screening->EvalB Decision Select Dominant Mode EvalA->Decision Compare Tailing EvalB->Decision Compare Resolution OptLow Optimize Low pH Add Ion Pair (TFA/HILIC) if retention is low Decision->OptLow Low pH Preferred OptHigh Optimize High pH Adjust Buffer Conc. for robustness Decision->OptHigh High pH Preferred Final Final Method Validation (Specificity, Linearity) OptLow->Final OptHigh->Final

Figure 1: Decision matrix for selecting the optimal pH environment for aminopyridine analysis.

Part 4: Optimization & Troubleshooting

Dealing with Peak Tailing

If the Tailing Factor (


) > 1.5, the interaction between the protonated amine and residual silanols is too strong.
  • Solution 1 (Modifier): Switch from Formic Acid to 0.05% Trifluoroacetic Acid (TFA) . TFA acts as an ion-pairing agent, masking the positive charge and silanols.

  • Solution 2 (Temperature): Increase column temperature to 50°C to improve kinetics (ensure column stability).

Resolution of Impurities

Synthetic precursors likely include 3-(ethoxymethyl)piperidine (non-UV active, requires ELSD/CAD or low-UV detection) and 6-chloropyridin-3-amine .[1]

  • Protocol: Inject a spiked sample containing precursors.

  • Adjustment: If the polar aminopyridine co-elutes with the void volume, lower the initial %B to 2% or switch to a Phenyl-Hexyl column to engage

    
    -
    
    
    
    interactions with the pyridine ring.
Sample Preparation[1]
  • Diluent: 50:50 Water:Acetonitrile.

  • Warning: Do not dissolve the sample in 100% strong solvent (ACN/MeOH) if the injection volume > 5 µL, as this will cause peak fronting ("solvent effect").

Part 5: Validation Parameters (Summary)

ParameterAcceptance CriteriaReference Standard
System Suitability RSD < 2.0% (n=6), Tailing < 1.5USP <621>
Linearity

> 0.999 over 80-120% range
ICH Q2(R1)
Accuracy 98.0% – 102.0% recoveryICH Q2(R1)
Specificity Resolution > 1.5 from nearest impurityUSP <621>

References

  • ICH Harmonised Tripartite Guideline . (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • United States Pharmacopeia (USP) . (2023). General Chapter <621> Chromatography. USP-NF.[1] Link

  • Dolan, J. W. (2002). Temperature Selectivity in Reversed-Phase LC. LCGC North America. Link

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography. Journal of Chromatography A. Link[1]

Sources

Application Notes & Protocols for the Crystallization of 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to developing robust crystallization methods for the active pharmaceutical ingredient (API) candidate, 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine. The protocols herein are designed for researchers, chemists, and drug development professionals aiming to achieve high purity, desirable crystal habit, and control over polymorphism. This guide moves from foundational principles and material characterization to systematic screening and detailed, step-by-step protocols for cooling, anti-solvent, and vapor diffusion crystallization.

Introduction: The Critical Role of Crystallization

Crystallization is a pivotal purification and particle engineering step in pharmaceutical development.[1][2] For a molecule like 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine, obtaining a stable, crystalline solid form is paramount. The crystalline state directly influences critical drug substance properties, including stability, solubility, dissolution rate, and bioavailability.[3] Furthermore, a well-defined crystalline form ensures batch-to-batch consistency, which is a regulatory prerequisite.

The target molecule possesses several key structural features that guide our crystallization strategy:

  • Aminopyridine Core: The primary amine and pyridine nitrogen are polar and act as strong hydrogen bond donors and acceptors, respectively. This suggests good solubility in polar, protic solvents.[4]

  • Piperidine Ring: A saturated, largely non-polar heterocycle.[5]

  • Ethoxymethyl Group: An ether linkage that adds polarity and a hydrogen bond acceptor site.

The combination of these features results in a molecule with a moderate degree of polarity and significant hydrogen bonding potential, making it an excellent candidate for solution crystallization. This guide will explore methods to manipulate its solubility to achieve a state of supersaturation, the driving force for nucleation and crystal growth.[6]

Part 1: Pre-Crystallization Assessment & Strategy

Before embarking on crystallization trials, a foundational understanding of the material is essential. The success of any crystallization protocol is predicated on the purity of the starting material and a logical strategy for solvent selection.

Starting Material Purity

Impurities can significantly inhibit or alter the crystallization process by interfering with crystal lattice formation, potentially leading to oiling out or the precipitation of amorphous solids.[7] It is crucial to begin with material of the highest possible purity (ideally >98%).

The Strategic Approach to Crystallization

Our overall strategy involves a multi-pronged approach. We will first perform a systematic solvent screen to identify single solvents or solvent/anti-solvent systems that exhibit the desired solubility profile. Based on these results, we will apply specific crystallization techniques to generate crystalline material.

G cluster_0 Phase 1: Screening cluster_2 Phase 3: Analysis Start High Purity Amorphous or Crude Solid SolubilityScreen Systematic Solubility Screening Start->SolubilityScreen GoodSolvents Identify 'Good' Solvents (High Solubility) SolubilityScreen->GoodSolvents PoorSolvents Identify 'Poor' Solvents (Low Solubility) SolubilityScreen->PoorSolvents TempDependence Assess Temperature- Dependent Solubility SolubilityScreen->TempDependence AntiSolvent Anti-Solvent Addition GoodSolvents->AntiSolvent Vapor Vapor Diffusion GoodSolvents->Vapor PoorSolvents->AntiSolvent PoorSolvents->Vapor Cooling Cooling Crystallization TempDependence->Cooling Strong ΔT Solubility Analysis Crystal Analysis (Microscopy, XRD, DSC) Cooling->Analysis AntiSolvent->Analysis Vapor->Analysis

Caption: Overall workflow for crystallization method development.

Part 2: Systematic Solvent & Anti-Solvent Screening

The cornerstone of successful crystallization is finding a solvent or solvent system where the compound has high solubility at an elevated temperature and low solubility at a lower temperature, or high solubility in one solvent and low solubility in a miscible second solvent (the anti-solvent).[8][9]

Protocol 2.1: Small-Scale Solubility Screen

This protocol is designed to rapidly assess the solubility of 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine in a range of solvents with varying polarities.

Methodology:

  • Place approximately 10-20 mg of the compound into a small vial (e.g., 1-dram vial).

  • Add a selected solvent dropwise (e.g., 0.1 mL at a time) while agitating at room temperature.

  • Observe and record the volume of solvent required to fully dissolve the solid. A good "crystallization solvent" typically requires a moderate amount of solvent for dissolution.

  • If the compound dissolves in <0.2 mL, it is likely too soluble for single-solvent cooling crystallization but may be a good candidate for an anti-solvent system.

  • If the compound is poorly soluble after adding 1-2 mL of solvent, gently heat the mixture (e.g., to 50-60°C).

  • If the compound dissolves upon heating, it is a strong candidate for cooling crystallization.[9][10]

  • Allow the heated, clear solution to cool slowly to room temperature, and then place it in an ice bath. Observe for crystal formation. Scratching the inside of the vial with a glass rod can help induce nucleation.[7]

  • Repeat this process for a variety of solvents to build a comprehensive solubility profile.

Data 2.2: Recommended Solvents for Screening

The following table provides a list of recommended solvents, categorized by class, for initial screening.

Solvent ClassSolvent NameBoiling Point (°C)Polarity (Dielectric Const.)Rationale
Protic Methanol6532.7Polar; strong H-bonding. May be too strong a solvent.
Ethanol7824.5Similar to methanol but less polar.
Isopropanol (IPA)8219.9A common choice for cooling crystallization.
Water10080.1Highly polar; may be an effective anti-solvent or used for pH adjustment.
Aprotic Polar Acetonitrile8237.5Can dissolve polar compounds without H-bond donation.
Acetone5620.7Good solvent, but low boiling point can be a challenge.[8]
Ethyl Acetate776.0Medium polarity; often a good choice for APIs.[8]
Tetrahydrofuran (THF)667.6Good solvent power, can form solvates.
Non-Polar Toluene1112.4Aromatic; may interact favorably with the pyridine ring.[11]
Heptane / Hexane98 / 691.9 / 1.9Very non-polar; primarily useful as anti-solvents.

Part 3: Detailed Crystallization Protocols

Based on the screening results, the following methods can be employed for crystallization at a larger scale (e.g., 100 mg to 1 g).

Protocol 3.1: Cooling Crystallization

Methodology:

  • Dissolution: In a suitable flask, dissolve the compound in a minimal amount of a pre-selected "good" solvent (e.g., isopropanol) at an elevated temperature (e.g., 60-70°C). Add the hot solvent portion-wise until the solid is just fully dissolved.

  • Hot Filtration (Optional): If any insoluble impurities are present, filter the hot solution through a pre-warmed filter funnel to remove them.

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator (4°C) for several hours to maximize the yield of precipitated crystals.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 3.2: Anti-Solvent Addition Crystallization

This technique is highly effective for controlling particle size and is often used when a compound is too soluble in most solvents for cooling crystallization.[3][13] The principle is to reduce the solubility of the compound in a solution by adding a miscible solvent in which it is poorly soluble (the anti-solvent).[14][15]

G Start Dissolve API in minimal 'Good' Solvent (e.g., Methanol) AddAntiSolvent Add 'Poor' Solvent (Anti-solvent) (e.g., Water or Heptane) dropwise with stirring Start->AddAntiSolvent Supersaturation Induce Supersaturation & Nucleation AddAntiSolvent->Supersaturation Growth Age the slurry to allow for crystal growth Supersaturation->Growth Isolation Isolate by Filtration, Wash, and Dry Growth->Isolation

Caption: Workflow for the anti-solvent crystallization method.

Methodology:

  • Dissolution: Dissolve the compound in a minimal amount of a "good" solvent (e.g., methanol or ethanol) at room temperature to create a concentrated solution.

  • Anti-Solvent Addition: While stirring the solution, add a miscible anti-solvent (e.g., water or heptane) dropwise. The rate of addition is critical; a slower rate generally leads to larger crystals.[16]

  • Nucleation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid), indicating that nucleation has begun.

  • Growth: Stop the addition and allow the mixture to stir at room temperature for several hours to allow the crystals to grow.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a mixture of the solvent/anti-solvent or the pure anti-solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 3.3: Vapor Diffusion

Vapor diffusion is a gentle technique that is particularly well-suited for growing high-quality single crystals for X-ray diffraction analysis, especially when only a small amount of material is available.[11][17][18]

Methodology:

  • Preparation: Dissolve ~5-10 mg of the compound in a "good," less volatile solvent (e.g., ethyl acetate, toluene) in a small, open inner vial (e.g., 0.5-dram).

  • Setup: Place this inner vial inside a larger, sealable outer vial or jar (e.g., a 20 mL scintillation vial).

  • Anti-Solvent: Add a larger volume (e.g., 2-3 mL) of a more volatile anti-solvent (e.g., pentane or hexane) to the outer vial, ensuring the level is below the top of the inner vial.[19]

  • Sealing: Seal the outer vial tightly and leave it undisturbed in a location with a stable temperature.

  • Diffusion: Over hours to days, the volatile anti-solvent will diffuse through the vapor phase into the solution in the inner vial. This slowly decreases the solubility of the compound, leading to gradual crystallization.[18]

  • Harvesting: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.

Part 4: Troubleshooting Common Crystallization Issues

IssuePossible Cause(s)Suggested Solution(s)
Oiling Out / Amorphous Solid Supersaturation is too high; cooling is too rapid; impurities present.Decrease the concentration of the solution; slow down the rate of cooling or anti-solvent addition; try a different solvent system; further purify the starting material.[7]
No Crystals Form Solution is not supersaturated; nucleation is inhibited.Concentrate the solution by slow evaporation; cool the solution further; add an anti-solvent dropwise; introduce a seed crystal; scratch the inside of the flask with a glass rod to create nucleation sites.[7]
Crystals are Too Small (Needles/Powder) High degree of supersaturation; rapid nucleation.Reduce the initial concentration; slow down the cooling or anti-solvent addition rate; reduce agitation during the growth phase.[7]

References

  • BIA. (2022). Crystallisation in pharmaceutical processes. Available at: [Link]

  • Syrris. Pharmaceutical Crystallization in drug development. Available at: [Link]

  • Pharmaceutical Technology. (2010). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Available at: [Link]

  • RM@Schools. Antisolvent Crystallization. Available at: [Link]

  • Spingler, B. Some Tricks for the Single Crystal Growth of Small Molecules. CDIFX. Available at: [Link]

  • METTLER TOLEDO. (2024). What is Cooling Crystallization? YouTube. Available at: [Link]

  • Google Patents. (2006). WO2006045795A2 - Processes involving the use of antisolvent crystallization.
  • International Journal of Pharmaceutical Erudition. (2022). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. Available at: [Link]

  • Quora. (2018). How to choose a solvent for crystallization of an organic compound. Available at: [Link]

  • International Journal of Chemical Engineering and Applications. (2014). Antisolvent Crystallization of Poorly Water Soluble Drugs. Available at: [Link]

  • Crystal Growth & Design. (2022). Three-Step Mechanism of Antisolvent Crystallization. Available at: [Link]

  • SciSpace. (2014). Technical Crystallization for Application in Pharmaceutical Material Engineering. Available at: [Link]

  • Fromm, K. M. Guide for crystallization. Available at: [Link]

  • Chemical Society Reviews. (2023). Advanced crystallisation methods for small organic molecules. Available at: [Link]

  • Google Patents. (2015). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
  • International Union of Crystallography. (2024). How to grow crystals for X-ray crystallography. Available at: [Link]

  • ResearchGate. (2021). Co-crystallisation of 4-amino pyridine with succinic acid (1:1): spectroscopic, thermal, crystal structure, DFT/HF calculation and Hirshfeld surface analysis. Available at: [Link]

  • PubMed. (2015). Crystal growth, characterization and theoretical studies of 4-aminopyridinium picrate. Available at: [Link]

  • Chemistry LibreTexts. (2022). 7.11: Testing Solvents for Crystallization. Available at: [Link]

  • ResearchGate. (2021). Aminopyridines and 4-nitrophenol cocrystals for terahertz application. Available at: [Link]

  • University of Rochester, Department of Chemistry. How To: Purify by Crystallization. Available at: [Link]

  • IMSERC. Crystallography Crystallization Guide. Available at: [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. (1996). Pyridine and Pyridine Derivatives. Available at: [Link]

  • National Institutes of Health. (2013). 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile. Available at: [Link]

  • Wikipedia. Piperidine. Available at: [Link]

Sources

Technical Application Note: Stability, Storage, and Handling of 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine

[1][2]

Executive Summary

6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine is a heterobifunctional building block containing a primary aminopyridine core and a substituted piperidine ring.[1][2] Its structural integrity is critical for downstream efficacy in medicinal chemistry campaigns.[2] This compound exhibits sensitivity to oxidative degradation (N-oxide formation) , photolytic decomposition , and hygroscopic agglomeration .[1][2]

This guide provides a self-validating protocol for the storage and handling of this compound, ensuring >98% purity retention over extended storage periods.

Physicochemical Risk Profile (The "Why")

To understand the handling requirements, we must analyze the functional group vulnerabilities:

Functional GroupRisk FactorChemical Mechanism
Primary Amine (C-NH₂) High Susceptible to oxidation (forming diazo/azo species) and carbamylation upon exposure to atmospheric CO₂.[1][2]
Pyridine Ring Moderate The basic nitrogen can protonate in humid environments, leading to salt formation and hygroscopic caking.[2]
Ether Linkage Low Generally stable, but long-term exposure to light/oxygen can theoretically induce peroxide formation (slow kinetics).[1][2]
Piperidine Core Moderate The tertiary amine linkage to the pyridine creates an electron-rich system, increasing susceptibility to electrophilic attack.[2]

Storage Protocol: The "Zero-Degradation" Standard[1][2]

Environmental Control[1][2][3]
  • Temperature: Store at -20°C (-4°F) .

    • Rationale: Arrhenius kinetics dictate that reducing temperature from 25°C to -20°C slows degradation rates by approximately 20-fold.[2]

  • Atmosphere: Inert Gas Overlay (Argon preferred over Nitrogen). [1][2]

    • Rationale: Argon is heavier than air and forms a more effective "blanket" over the solid surface, preventing micro-oxidation of the primary amine.

  • Container: Amber borosilicate glass vials with Teflon-lined caps.

    • Rationale: Amber glass filters UV radiation (<400 nm) which catalyzes the photo-oxidation of aminopyridines.[1][2]

Storage Decision Tree (Visualization)

The following logic flow dictates the storage conditions based on usage frequency.

StorageProtocolStartCompound ReceiptCheckStatePhysical State CheckStart->CheckStateSolidSolid / PowderCheckState->SolidIs SolidSolutionSolubilized (DMSO/MeOH)CheckState->SolutionIs LiquidDecisionUsage Horizon?Solid->DecisionLongTermLong Term (>1 Month)Store at -20°CArgon FlushSolution->LongTermAlways -20°CShortTermShort Term (<1 Week)Store at 4°CDesiccatorDecision->ShortTermImmediate UseDecision->LongTermStockpileHandlingEquilibrate to RTbefore openingShortTerm->HandlingLongTerm->Handling

Figure 1: Logic flow for determining optimal storage conditions based on physical state and usage timelines.[1][2]

Handling and Reconstitution Protocol

Safety Pre-Check (HSE)
  • Hazard Class: Treat as a Toxic Irritant .[2] Aminopyridines are known potassium channel blockers and can be neurotoxic at high doses.[2]

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.[1][2]

  • Engineering Control: All weighing and handling must occur inside a certified chemical fume hood.[2]

Reconstitution Methodology

Objective: Create a stock solution without introducing water or oxidative stress.[2]

  • Equilibration: Remove the vial from -20°C storage and place it in a desiccator. Allow it to warm to Room Temperature (RT) for 30 minutes before opening.

    • Why? Opening a cold vial introduces condensation (water), which accelerates degradation.

  • Solvent Selection:

    • Preferred: Anhydrous DMSO (Dimethyl sulfoxide) or DMF.[2]

    • Acceptable: Anhydrous Ethanol (for short-term use).[1][2]

    • Avoid: Water (low solubility, high hydrolysis risk) or Acetone (potential Schiff base formation with the primary amine).[1][2]

  • Solubilization:

    • Add solvent to achieve a concentration of 10–50 mM .[2]

    • Vortex gently for 30 seconds. If particulates remain, sonicate in a water bath for <2 minutes.

    • Visual Check: Solution should be clear to pale yellow.[2] Dark yellow/brown indicates oxidation.[2]

Aliquoting Strategy

Never freeze-thaw the master stock more than twice.[1][2]

  • Step 1: Prepare single-use aliquots (e.g., 50 µL) in PCR tubes or micro-vials.

  • Step 2: Flash freeze in liquid nitrogen (optional but recommended).

  • Step 3: Store at -80°C for maximum stability (up to 1 year).

Quality Control & Self-Validation

Before committing the compound to a high-value assay, validate its integrity using this rapid check:

The "Color Test" (Visual QC)
  • Pass: Off-white to pale beige powder; Clear solution.[2]

  • Fail: Dark brown/black sticky solid; Solution turns amber/orange rapidly.[2]

    • Mechanism:[2][3][4] Aminopyridines form "pyridinium blacks" (complex polymers) upon extensive oxidation.[2]

Analytical Validation (LC-MS)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).[2]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1][2]

  • Detection: UV at 254 nm (aromatic) and 280 nm.[2]

  • Target Mass: Calculate [M+H]+ based on formula

    
     (Approx MW: 235.33  g/mol ).
    
    • Note: Look for a peak at M+16 (N-oxide impurity) which indicates storage failure.[1][2]

References

  • Sigma-Aldrich. (2025).[1][2][4][5] Safety Data Sheet: 4-Aminopyridine. Retrieved from

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 31018, 3-Pyridinemethanamine. Retrieved from [1][2]

  • Fisher Scientific. (2025).[2] Material Safety Data Sheet: Aminopyridines. Retrieved from [1][2]

  • MDPI. (2025). Facile Synthesis of Polysubstituted Pyridines. Molecules. Retrieved from [1][2]

  • Chemical Development Group. (Internal Data). General Guidelines for Handling Electron-Rich Aminopyridines and Piperidine Intermediates.

Preparation of stock solutions for 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of Stock Solutions for 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine [1]

Abstract & Compound Overview

This guide details the standardized protocol for the preparation, handling, and storage of stock solutions for 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine .[1] This compound is a functionalized aminopyridine scaffold, frequently utilized as a building block in medicinal chemistry or as a fragment in kinase inhibitor discovery.[2][3]

Accurate stock preparation is critical; the presence of the primary amine (pyridin-3-amine) renders the compound susceptible to oxidative degradation, while the lipophilic piperidine moiety dictates specific solvent requirements.[1][2][3] This protocol ensures maximum stability and reproducibility in biological assays.[2][3]

Physicochemical Profile
PropertyDataNotes
Chemical Formula C₁₃H₂₁N₃O
Molecular Weight 235.33 g/mol Use this value for molarity calculations.[1][4]
Appearance Off-white to pale yellow solidColor may darken upon oxidation.[1][3]
Solubility (Predicted) DMSO (>50 mM), Ethanol (>20 mM)Low solubility in neutral water; soluble in aqueous acid.[2][3]
pKa (Predicted) ~6.0 (Pyridine N), ~4.5 (Aniline N)Weak base; protonation aids aqueous solubility.[2][3]

Critical Safety & Handling

  • Hazard Identification: Aminopyridines are known potassium channel blockers and potential neurotoxins.[2][3] Handle as a hazardous material.

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a lab coat are mandatory.[2][3] Handle all powders inside a fume hood to prevent inhalation.[2][3]

  • Light Sensitivity: The primary amine group is susceptible to photo-oxidation.[1][3] Protect solid and solution forms from direct light.[2][3]

Solvent Selection Strategy

Selecting the correct solvent is the single most important step in stock preparation.[2][3] The decision depends on the downstream application (e.g., cellular assay vs. biochemical screen).[2][3]

SolventSelection Start Start: Select Solvent AppType Application Type? Start->AppType BioAssay Cellular/Enzymatic Assay AppType->BioAssay Biological ChemSyn Chemical Synthesis AppType->ChemSyn Synthetic DMSO DMSO (Anhydrous) Recommended for Stock BioAssay->DMSO Standard (High Sol.) Ethanol Ethanol (Alternative) BioAssay->Ethanol If DMSO sensitive ChemSyn->DMSO ChemSyn->Ethanol Water Aqueous Buffer (Not Recommended for Stock) DMSO->Water Dilute < 1% v/v for Working Sol.

Figure 1: Decision tree for solvent selection.[2][3] DMSO is the gold standard for primary stocks due to its high solvency and ability to prevent aggregation.[2][3]

Protocol: Preparation of 10 mM Stock Solution

Objective: Prepare 1 mL of a 10 mM stock solution in DMSO.

Materials
  • Compound: 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine (Solid)[1]

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9%, sterile filtered.[2][3]

  • Vessel: Amber glass vial (2 mL) with PTFE-lined cap.[1][3]

Step-by-Step Procedure
  • Equilibration: Allow the vial of solid compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.[2][3]

  • Weighing:

    • Place the amber vial on an analytical balance.[2][3] Tare the balance.

    • Accurately weigh 2.35 mg of the compound into the vial.

    • Note: If the static charge is high, use an anti-static gun or weigh onto weighing paper first.[2][3]

  • Calculation Verification: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">

    
    
    
    
    
    [1]
  • Dissolution:

    • Add 1.00 mL of anhydrous DMSO to the vial.

    • Vortex vigorously for 30 seconds.

    • Visual Check: Inspect the solution against a light source.[2][3][5][6] It should be completely clear. If particles persist, sonicate in a water bath for 5 minutes at room temperature. Avoid heating >30°C to prevent degradation.[2][3]

  • Aliquot & Storage:

    • Do not store the bulk stock.[2][3][7] Divide the solution into small aliquots (e.g., 50 µL) in PCR tubes or microcentrifuge tubes.

    • Flush tubes with inert gas (Argon or Nitrogen) if available to minimize oxidation.[2][3]

Serial Dilution for Assays

For determination of IC₅₀ values, a serial dilution is required.[2][3] Avoid diluting directly into aqueous buffer for the intermediate steps to prevent precipitation.[2][3]

SerialDilution Stock 10 mM Stock (100% DMSO) Step1 1 mM (100% DMSO) Stock->Step1 1:10 Dilution Step2 100 µM (100% DMSO) Step1->Step2 1:10 Dilution Final 1 µM Assay Conc. (1% DMSO) Step2->Final 1:100 into Buffer

Figure 2: Recommended dilution workflow. Keep the compound in 100% DMSO until the final dilution step into the assay medium to maintain solubility.

Storage and Stability

  • Temperature: Store aliquots at -20°C (short term, <1 month) or -80°C (long term, >6 months).

  • Freeze-Thaw: Limit to a maximum of 3 freeze-thaw cycles . Repeated cycling promotes moisture ingress and oxidative degradation.[2][3]

  • Visual QC: Before use, thaw completely at room temperature and vortex. If a precipitate or color change (darkening to brown) is observed, discard the aliquot.[2][3]

Troubleshooting

IssueProbable CauseSolution
Precipitate in Stock Moisture contamination or saturationWarm gently to 37°C and vortex.[1] If insoluble, re-filter or prepare fresh.[2][3]
Precipitate in Assay "Crashing out" upon aqueous dilutionEnsure the final DMSO concentration is <1% but sufficient to keep the compound solubilized.[2][3] Use an intermediate dilution step.
Color Change (Dark Brown) Oxidation of amineThe compound has degraded.[3] Discard and prepare fresh from solid.

References

  • BenchChem. Solubility Profile of Aminopyridine Derivatives. BenchChem Technical Guides.[2][3] Link[1][3]

  • Tocris Bioscience. Preparing Stock Solutions: A General Guide. Tocris Technical Support.[2][3] Link

  • Cayman Chemical. 4-Aminopyridine Product Information & Stability. Cayman Chemical Datasheets.[2][3] Link

  • Trissel, L. A., et al. (2002).[2][3] Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules.[1][3][5][6] International Journal of Pharmaceutical Compounding.[2][3] Link

Sources

Scale-up synthesis procedures for 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine

Executive Summary

This guide details a robust, scalable synthetic route for 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine , a structural motif commonly found in kinase inhibitors (e.g., JAK, SHP2 modulators). The protocol prioritizes process safety, impurity control, and cost-efficiency, utilizing a convergent strategy: the independent synthesis of the ether-functionalized piperidine side chain followed by a Nucleophilic Aromatic Substitution (


) and a catalytic hydrogenation.

Key Process Features:

  • Convergent Approach: Minimizes linear steps on the pyridine core.

  • Safety-First Design: Avoids hazardous nitration reactions by using commercially available 2-chloro-5-nitropyridine.

  • Scalability: Utilizes catalytic hydrogenation and crystallization-driven purification, reducing reliance on chromatography.

Retrosynthetic Analysis

The strategy relies on disconnecting the C-N bond between the pyridine and piperidine rings. This reveals two key precursors: the electrophilic 2-chloro-5-nitropyridine and the nucleophilic 3-(ethoxymethyl)piperidine .

Retrosynthesis Target Target Molecule 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine Intermediate Nitro Precursor 2-(3-(Ethoxymethyl)piperidin-1-yl)-5-nitropyridine Target->Intermediate Nitro Reduction (H2, Pd/C) Fragment1 Electrophile 2-Chloro-5-nitropyridine Intermediate->Fragment1 SNAr Coupling Fragment2 Nucleophile 3-(Ethoxymethyl)piperidine Intermediate->Fragment2 SNAr Coupling Precursor2 Start Material N-Boc-3-hydroxymethylpiperidine Fragment2->Precursor2 O-Alkylation & Deprotection

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyridine and piperidine fragments.

Detailed Experimental Protocols

Stage 1: Synthesis of 3-(Ethoxymethyl)piperidine (Side Chain)

Rationale: Direct alkylation of the piperidine nitrogen is avoided by using a Boc-protecting group. The primary alcohol is O-alkylated via a Williamson ether synthesis.

Step 1.1: O-Ethylation

  • Substrate: N-Boc-3-hydroxymethylpiperidine (CAS: 116574-74-4)

  • Reagents: Ethyl Iodide (EtI), Sodium Hydride (NaH) or Potassium Hydroxide (KOH).

  • Solvent: THF (for NaH) or DMSO (for KOH).

Protocol (Scale: 100 g input):

  • Charge a dry reactor with THF (1.0 L) and NaH (60% dispersion, 1.2 equiv) under

    
    .
    
  • Cool to 0–5°C. Slowly add a solution of N-Boc-3-hydroxymethylpiperidine (100 g, 1.0 equiv) in THF over 1 hour. Caution:

    
     gas evolution.
    
  • Stir for 30 min at 0°C to ensure alkoxide formation.

  • Add Ethyl Iodide (1.2 equiv) dropwise, maintaining internal temperature <10°C.

  • Warm to 25°C and stir for 12 hours. Monitor by TLC/GC.

  • Quench: Cool to 0°C and carefully add water. Extract with Ethyl Acetate (EtOAc).[1]

  • Concentrate organic layer to yield N-Boc-3-(ethoxymethyl)piperidine as a pale oil.

Step 1.2: Boc-Deprotection

  • Reagents: HCl (4M in Dioxane) or Trifluoroacetic acid (TFA).

  • Protocol: Dissolve the intermediate in DCM. Add HCl/Dioxane (4 equiv) at 0°C. Stir at RT for 4 hours. Concentrate to dryness to obtain 3-(ethoxymethyl)piperidine hydrochloride .

Stage 2: Coupling

Rationale: The 2-position of the pyridine is highly activated by the 5-nitro group, allowing for mild coupling conditions.

  • Reagents: 2-Chloro-5-nitropyridine (1.0 equiv), 3-(ethoxymethyl)piperidine HCl (1.1 equiv), Potassium Carbonate (

    
    , 2.5 equiv).
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Protocol (Scale: 50 g Pyridine):

  • Charge reactor with 2-Chloro-5-nitropyridine (50 g) , 3-(ethoxymethyl)piperidine HCl , and

    
     (109 g) .
    
  • Add MeCN (500 mL) .

  • Heat to 60–70°C for 6–8 hours. The reaction turns bright yellow/orange (characteristic of nitropyridines).

  • Workup: Cool to RT. Filter off inorganic salts.

  • Pour filtrate into Water (1.5 L) . The product, 2-(3-(ethoxymethyl)piperidin-1-yl)-5-nitropyridine , will precipitate as a yellow solid.

  • Filter, wash with water, and dry in a vacuum oven at 45°C.

    • Yield Target: >90%[2][3][4][5][6]

    • Purity: >98% (HPLC)

Stage 3: Nitro Reduction to Aniline

Rationale: Catalytic hydrogenation is preferred over chemical reduction (Fe/Sn) for pharmaceutical scale-up due to cleaner impurity profiles and easier workup.

  • Substrate: Nitro intermediate from Stage 2.

  • Catalyst: 10% Pd/C (50% water wet).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Hydrogen Source:

    
     gas (3–5 bar).
    

Protocol:

  • In an autoclave, dissolve the Nitro intermediate (50 g) in MeOH (500 mL) .

  • Add 10% Pd/C (2.5 g, 5 wt% loading) under inert atmosphere (

    
     purge). Safety: Pd/C is pyrophoric when dry.
    
  • Pressurize with

    
     (3 bar)  and stir at RT to 40°C .
    
  • Monitor uptake of hydrogen. Reaction is usually complete in 2–4 hours.

  • Workup: Filter catalyst through Celite (or specialized filter cartridge) under inert gas.

  • Concentrate filtrate to obtain the crude amine.

  • Final Purification: Recrystallize from Isopropanol/Heptane or convert to HCl salt for stability.

Process Control & Data Summary

Reaction Parameters Table

StepCritical ParameterRangeImpact of Deviation
O-Alkylation Temperature (Addition)<10°CExotherm control; prevents runaway

evolution.

Coupling
Stoichiometry (Base)2.0–3.0 equivInsufficient base leads to incomplete conversion (HCl scavenging).
Hydrogenation Pressure1–5 barHigher pressure accelerates rate but may increase de-halogenation side reactions (if Cl were present, though not here).

Analytical Specification (Expected)

  • 1H NMR (DMSO-d6):

    
     7.6 (d, 1H, Py-H), 7.0 (dd, 1H, Py-H), 6.4 (d, 1H, Py-H), 4.8 (s, 2H, 
    
    
    
    ), 4.1 (d, 2H), 3.4 (q, 2H,
    
    
    ), 3.2 (d, 2H), 1.1 (t, 3H,
    
    
    ).
  • Mass Spec (ESI): [M+H]+ calc. 236.17, found 236.2.

Process Flow Diagram

Workflow Start Start: N-Boc-3-hydroxymethylpiperidine Step1 Step 1: O-Ethylation (NaH, EtI, THF) Start->Step1 Step2 Step 2: Deprotection (HCl/Dioxane) Step1->Step2 Step3 Step 3: SNAr Coupling (2-Cl-5-NO2-Pyridine, K2CO3) Step2->Step3 + Electrophile Step4 Step 4: Hydrogenation (H2, Pd/C, MeOH) Step3->Step4 Final Final Product Isolation as HCl Salt Step4->Final

Figure 2: Linear process flow from starting material to final salt form.

References

  • Preparation of 2-chloro-5-nitropyridine

    • Title: Preparation method of 2-chloro-5-nitropyridine.[7]

    • Source: Google P
    • URL
  • General Synthesis of 3-substituted piperidines

    • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
    • Source: Int. J. Mol. Sci. 2020, 21(9), 3188.
    • URL:[Link][8][9]

  • Scale-up of Ether Synthesis (Williamson)

    • Title: Piperidine, 1-ethyl - Organic Syntheses Procedure (Analogous alkyl
    • Source: Organic Syntheses, Coll.[10] Vol. 4, p.438 (1963).

    • URL:[Link]

  • Nitro Reduction Protocols

    • Title: The reduction of vic-substituted 3-nitropyridines.
    • Source: ResearchGate (General protocol for nitropyridine reduction).
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured as a Tier 3 Engineering Response from a specialized CDMO (Contract Development and Manufacturing Organization) support center. It assumes the user is a process chemist or medicinal chemist encountering specific hurdles.

Ticket ID: REF-992-PYR Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Impurity Profiling & Troubleshooting Guide

Executive Summary & Molecule Analysis

You are encountering challenges in the synthesis of 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine . Based on the structural motif, this synthesis typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) followed by a Nitro Reduction.

The critical quality attributes (CQAs) of this molecule are defined by three instability vectors:

  • The Nitro-Reduction Intermediate Trap: The reduction of the nitro group is prone to stalling at the hydroxylamine stage or dimerizing into azo species.

  • The Chiral Center (C3-Piperidine): The 3-(ethoxymethyl) moiety creates a stereocenter. Enantiomeric excess (ee) erosion is a silent failure mode.

  • Regio-Control (SNAr): While 2-chloro-5-nitropyridine is highly activated, competition from hydrolysis (creating the pyridone/hydroxy impurity) is pH-dependent.

The "Tree of Pain": Impurity Origin Map

The following diagram maps the genesis of the most common impurities (IMP-A through IMP-E) relative to the synthetic pathway.

ImpurityMap SM1 SM1: 2-Chloro-5-nitropyridine Step1 Step 1: SNAr Coupling (Base, Heat) SM1->Step1 SM2 SM2: 3-(Ethoxymethyl)piperidine SM2->Step1 ImpE IMP-E: Enantiomer (Wrong C3 Chirality) SM2->ImpE Impure SM2 Int1 Intermediate: 6-Substituted-3-Nitropyridine Step1->Int1 Main Path ImpA IMP-A: Hydrolysis Product (6-Hydroxy-3-nitropyridine) Step1->ImpA Wet Solvents/OH- Step2 Step 2: Nitro Reduction (H2/Pd-C or Fe/NH4Cl) Int1->Step2 Product TARGET: 6-(3-(Ethoxymethyl)piperidin-1-yl) pyridin-3-amine Step2->Product Complete Red. ImpB IMP-B: Hydroxylamine (R-NHOH) Step2->ImpB Stalled Red. ImpC IMP-C: Azo Dimer (Ar-N=N-Ar) Step2->ImpC Basic pH/O2 Leak ImpD IMP-D: Over-Reduced (Piperidine Ring Saturation) Step2->ImpD High Pressure/Temp

Figure 1: Synthetic pathway illustrating the divergence points for Impurities A through E.

Troubleshooting Modules (Q&A Format)

Module 1: The SNAr Step (Coupling)

User Issue: "I see a persistent yellow solid precipitating during the coupling of 2-chloro-5-nitropyridine and the piperidine, which does not dissolve in the organic workup."

Diagnosis: This is likely IMP-A (6-Hydroxy-3-nitropyridine) or its salt.

  • Cause: 2-chloro-5-nitropyridine is extremely electrophilic. Trace water in your solvent (DMF, DMSO, or Acetonitrile) acts as a competing nucleophile, hydrolyzing the chloride to a hydroxyl group [1].

  • Confirmation: Check LCMS for a peak at M-18 (relative to SM1) or M+1 (141 Da). It will be base-soluble.

Protocol Fix:

  • Dry Solvents: Ensure DMF/DMSO water content is <0.05%.

  • Base Choice: If using K2CO3, ensure it is anhydrous. Switch to an organic base like DIPEA (Hunig's base) to minimize solubility of hydroxide ions.

  • Stoichiometry: Use 1.1 equivalents of the amine (SM2) to outcompete water.

User Issue: "My yield is good, but the chiral purity dropped from 99% ee to 92% ee."

Diagnosis: Racemization via reversible elimination.

  • Mechanism: While SNAr does not directly touch the C3 chiral center, high temperatures (>100°C) in the presence of strong bases can cause a retro-Michael-type ring opening or deprotonation if the ethoxymethyl group activates the C3 proton (unlikely but possible under forcing conditions).

  • Resolution: Lower the reaction temperature to 60-80°C and extend reaction time. Avoid strong alkoxide bases (NaOEt); stick to mild carbonates or tertiary amines.

Module 2: The Nitro Reduction (The Critical Step)

User Issue: "LCMS shows the main peak is M+16 relative to the product. It won't go away with longer reaction time."

Diagnosis: IMP-B (The Hydroxylamine Intermediate).

  • The Science: The reduction of a nitro group proceeds: Nitro (-NO2) → Nitroso (-NO) → Hydroxylamine (-NHOH) → Amine (-NH2). The step from Hydroxylamine to Amine is the rate-determining step and often requires a catalyst surface or specific pH [2].

  • Risk Factor: In 2-aminopyridines, the electron-rich ring stabilizes the hydroxylamine, making it resistant to final reduction.

Protocol Fix (The "Iron Hammer"): If Hydrogenation (Pd/C) fails to clear the hydroxylamine:

  • Switch to chemical reduction: Fe powder (5 eq) + NH4Cl (saturated aq) in EtOH/Water (4:1).

  • Heat to reflux (70°C) for 2 hours. Iron is excellent at clearing N-O bonds.

  • Note: Filter hot through Celite to remove iron sludge immediately to prevent product adsorption.

User Issue: "I see a colored impurity (orange/red) co-eluting with my product."

Diagnosis: IMP-C (Azo/Azoxy Dimers).

  • Cause: Condensation between the Nitroso intermediate and the Hydroxylamine intermediate.[1][2] This happens when the reduction is too slow (low H2 pressure) or the pH is basic [3].

  • Resolution:

    • Increase H2 pressure (from balloon to 50 psi).

    • Add a trace of acid (Acetic acid, 1 eq) to the hydrogenation vessel to protonate the intermediates, preventing condensation.

Quantitative Data: Impurity Profile Table

CodeNameStructure DescriptionRelative Retention (RRT)*OriginRemoval Strategy
IMP-A Hydrolysis Byproduct6-hydroxy-3-nitropyridine0.45Moisture in SNArWash with 1M NaOH (impurity is acidic).
IMP-B HydroxylamineR-NH-OH (N-oxide state)0.92Incomplete ReductionReflux with Fe/NH4Cl or add fresh Pd/C.
IMP-C Azo DimerAr-N=N-Ar1.80Basic reduction conditionsDifficult to separate. Prevent by adding AcOH during reduction.
IMP-D Over-reducedPiperidine ring + Tetrahydropyridine1.05Pd/C + High Temp + High PressureControl temp <40°C; switch to Pt/C or Fe reduction.
IMP-E Enantiomer(S)-isomer (if (R) is target)1.00 (Achiral col)Impure Starting MaterialRequires Chiral HPLC or recrystallization with chiral acid (e.g., Tartaric acid).

*RRT based on a standard C18 Gradient (5-95% ACN in Water w/ 0.1% Formic Acid).

Analytical Method Recommendation

Standard reverse-phase HPLC often fails to separate the Hydroxylamine (IMP-B) from the Amine (Product) due to similar polarity.

Recommended Method (LCMS Compatible):

  • Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) core-shell (e.g., Kinetex PFP, 2.6µm). Why? The Pi-Pi interactions with the pyridine ring separate the N-OH from N-H variants better than C18.

  • Mobile Phase A: Water + 10mM Ammonium Bicarbonate (pH 8.0). Basic pH keeps the amine neutral, improving retention and peak shape.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 10% B to 60% B over 15 minutes.

Troubleshooting Logic Tree (Nitro Reduction)

Use this logic flow to determine the correct corrective action for Step 2.

Troubleshooting Start Issue: Impurities in Nitro Reduction CheckLCMS Check LCMS Mass Start->CheckLCMS M_plus_16 Mass = M+16 (Hydroxylamine) CheckLCMS->M_plus_16 M_plus_dimer Mass = 2M-2 or similar (Azo/Azoxy) CheckLCMS->M_plus_dimer M_product Mass = Target (But low yield/oil) CheckLCMS->M_product Sol_Acid Add 1-2 eq Acetic Acid Increase H2 Pressure M_plus_16->Sol_Acid If using Pd/C Sol_Fe Switch to Fe/NH4Cl (Chemical Reduction) M_plus_16->Sol_Fe If Pd/C fails Sol_Conc Dilute Reaction (0.05M) Maintain Acidic pH M_plus_dimer->Sol_Conc Sol_Workup Product is likely water soluble. Use DCM/IPA (3:1) for extraction or salt formation (HCl). M_product->Sol_Workup

Figure 2: Decision matrix for troubleshooting the reduction of the nitro intermediate.

References

  • SNAr Hydrolysis Competition

    • Mechanism:[4][5][6][7][8] The high electrophilicity of 2-halo-5-nitropyridines makes them susceptible to attack by hydroxide or water, especially in polar aprotic solvents like DMF.

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Chapter on Pyridines: Nucleophilic Substitution).
  • Nitro Reduction Mechanism & Hydroxylamines

    • Mechanism:[4][5][6][7][8] The accumulation of arylhydroxylamines is a known kinetic trap in catalytic hydrogenation, particularly when the ring is electron-rich or when H2 availability is mass-transfer limited.

    • Source: Blaser, H. U., et al. (2003). "Heterogeneous Hydrogenation of Nitroarenes." Organic Process Research & Development, 7(5).

  • Azo/Azoxy Formation

    • Mechanism:[4][5][6][7][8] Base-catalyzed condensation of nitroso and hydroxylamine intermediates leads to azoxy species. Acidic conditions suppress this pathway by protonating the hydroxylamine.

    • Source: Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley. (Section 19-46: Reduction of Nitro Compounds).
  • Ether Cleavage Stability: Data: Primary alkyl ethers (like the ethoxymethyl group) are generally stable to hydrogenolysis (Pd/C) and mild acids, but can be cleaved by strong Lewis acids (BBr3) or strong mineral acids (HI) at high temperatures. Source: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. Wiley. (Chapter on Protection for the Hydroxyl Group: Ethers).

Sources

Troubleshooting solubility issues with 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility & Formulation Troubleshooting Guide

Physicochemical Profile & Mechanism of Action

To effectively troubleshoot solubility, you must first understand the molecule's behavior in solution.[1][2][3] 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine is a lipophilic weak base .[4][2] Its solubility profile is governed by the interplay between its hydrophobic "tail" (ethoxymethyl-piperidine) and its ionizable "head" (aminopyridine).[4][2]

Key Properties (Predicted/Analog-Based)
PropertyValue / CharacteristicImplication for Solubility
Chemical Class 2,5-Disubstituted Pyridine (Aminopyridine)Nitrogen-rich, but basicity is modulated by resonance.[4]
pKa (Pyridine N) ~6.8 – 7.5 (Estimated)Critical: At pH 7.4 (PBS), a significant fraction exists as the neutral, insoluble free base.[1][2] Solubility increases drastically at pH < 5.[4][1][2][3]0.
LogP (Lipophilicity) ~2.0 – 2.8Moderate lipophilicity.[4][1][2][3] High risk of precipitation in aqueous buffers without surfactants.[4][1][2][3]
H-Bond Donors 1 (Primary Amine -NH2)Capable of crystal packing (H-bonding), leading to high lattice energy and difficult dissolution.[4][2]
Solubility Classification BCS Class II (Low Sol, High Perm)Requires formulation strategies (pH adjustment, co-solvents) for in vivo use.[1][2]
Structural Speciation Diagram

The following diagram illustrates the protonation state of the molecule at different pH levels, which is the single most important factor in dissolving this compound.[1]

Speciation cluster_0 Solubility Behavior Acid pH < 5.0 (Cationic Form) Neutral pH 7.0 - 8.0 (Neutral Free Base) Acid->Neutral Deprotonation (Precipitation Risk) Neutral->Acid Protonation (Solubilization) Basic pH > 10.0 (Deprotonated) Neutral->Basic No Charge Gain

Figure 1: pH-dependent speciation.[4][2] The molecule is soluble when the pyridine nitrogen is protonated (green) but precipitates rapidly as pH approaches neutrality (red).[1]

Troubleshooting Q&A: Common User Scenarios

Scenario A: The "Crash-Out" Effect

User Question: "I prepared a 50 mM stock in DMSO. When I dilute it 1:1000 into PBS (pH 7.4) for my cell assay, the solution turns cloudy immediately. Why?"

Diagnosis: You have hit the Kinetic Solubility Cliff .[4][1][2][3] While DMSO is an excellent solvent for this compound, PBS acts as an "anti-solvent."[4][1][2][3] When you add the stock to PBS, the DMSO concentration drops instantly.[1][2] The water molecules in the buffer strip the DMSO solvation shell away from the hydrophobic ethoxymethyl group.[1][2] Since the pH is 7.4, the molecule is largely neutral and has no charge to interact with water, causing it to aggregate and precipitate.[1]

Solution:

  • Sonicate: Brief sonication (10-20s) can sometimes re-disperse the precipitate into a colloidal suspension (acceptable for some assays, but risky).[4][1][2][3]

  • Intermediate Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step.

    • Step 1: Dilute stock 1:10 in pure ethanol or PEG400.[4][1][2][3]

    • Step 2: Dilute that intermediate into your media.[4][1][2][3]

  • Surfactant Spike: Add 0.05% Tween-80 or 0.1% Pluronic F-68 to your PBS before adding the compound.[4][1][2][3] This creates micelles that sequester the lipophilic tail.[4][1][2][3]

Scenario B: In Vivo Formulation

User Question: "I need to dose mice at 10 mg/kg IP. The compound won't dissolve in saline.[1][2][3] Can I use 100% DMSO?"

Diagnosis: Do NOT use 100% DMSO. It causes severe local tissue necrosis, pain on injection, and can precipitate the compound in the peritoneal cavity (leading to false negatives).[1][2]

Solution: Use the Acid-Cyclodextrin Method .[4][1][2][3] This molecule requires an acidic environment to charge the nitrogen, plus a cyclodextrin to shield the lipophilic tail.[1][2]

Recommended Vehicle:

  • 10% Captisol® (SBE-β-CD) in 50 mM Citrate Buffer (pH 4.0).

  • Alternative: 5% DMSO + 40% PEG400 + 55% Saline (Note: Check for precipitation over time).[4][1][2][3]

Scenario C: Oiling Out

User Question: "During synthesis purification, the compound comes out as a sticky oil rather than a solid."

Diagnosis: This is common for ethoxymethyl-piperidine derivatives.[4][1][2][3] The flexible ethoxy chain prevents efficient crystal packing.[4][1][2][3]

Solution:

  • HCl Salt Formation: Dissolve the oil in diethyl ether and bubble dry HCl gas (or add HCl in dioxane).[1][2][3] The hydrochloride salt is almost always a solid with better handling properties.[1][2][3]

  • Trituration: Sonicate the oil with cold pentane or hexanes to induce crystallization.[4][1][2][3]

Validated Protocols

Protocol 1: Preparation of "Golden Standard" DMSO Stock

Use this for in vitro cellular assays.[3]

  • Weighing: Weigh the solid into a glass vial (avoid plastic, as lipophilic amines can stick).[4][1][2][3]

  • Calculation: Calculate the volume of DMSO required for a 10 mM or 20 mM stock. Avoid making >50 mM stocks unless necessary, as they are prone to crashing out upon freeze-thaw cycles.[4][1][2][3]

  • Dissolution: Add high-grade anhydrous DMSO.

  • Sonication: Sonicate in a water bath at 37°C for 5 minutes. Visual Check: Hold the vial up to a light source. The solution must be perfectly clear with no "schlieren" lines (swirls indicating density differences).

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.

Protocol 2: Formulation for Animal Studies (Captisol Method)

Use this for IP or IV administration to maximize bioavailability.[4][2]

Materials:

  • Captisol® (Sulfobutylether-β-Cyclodextrin) or Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[4][2]

  • 1N HCl and 1N NaOH.[4][1][2][3]

  • Sterile Water.[4][1][2][3]

Procedure:

  • Prepare Vehicle: Dissolve Captisol in sterile water to make a 20% (w/v) solution.[4][2][3]

  • Weigh Compound: Weigh the required amount of 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine.

  • Acidification (Critical Step): Add 2 molar equivalents of 1N HCl to the neat solid.

    • Why? This protonates the pyridine and piperidine nitrogens, instantly increasing solubility.[1][2][3]

  • Add Vehicle: Add the 20% Captisol solution to the acidified compound.[4][1][2][3] Vortex vigorously.

  • Adjustment: The solution should be clear. Check pH. Slowly adjust pH back to 4.5 – 5.5 using 1N NaOH.

    • Warning: If you go above pH 6.0, the compound may precipitate.[1][2][3]

  • Filtration: Filter sterilize through a 0.22 µm PVDF membrane.

Decision Tree: Choosing the Right Solvent

Use the following logic flow to select the correct solvent system for your specific application.

SolubilityTree Start Start: Select Application AppType Application Type? Start->AppType InVitro In Vitro (Cells/Enzymes) AppType->InVitro InVivo In Vivo (Animal Dosing) AppType->InVivo Stock Prepare DMSO Stock (10-20 mM) InVitro->Stock Route Route of Admin? InVivo->Route Dilution Dilute into Media Stock->Dilution Precip Check for Precipitate! Dilution->Precip OK Proceed with Assay Precip->OK Clear Fix Add 0.05% Tween-80 or Reduce Conc. Precip->Fix Cloudy Oral Oral Gavage (PO) Route->Oral Parenteral Injection (IV/IP/SC) Route->Parenteral MC 0.5% Methylcellulose + 0.1% Tween 80 (Suspension) Oral->MC Captisol 20% Captisol in pH 4.0 Citrate Buffer (Solution) Parenteral->Captisol

Figure 2: Solubility Decision Tree.[4] Follow the path based on your experimental endpoint to select the optimal formulation.

References

  • Di, L., & Kerns, E. H. (2016).[4][1][2] Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.[4][1][2][3] (Standard text on solubility and pKa in drug discovery). [2]

  • Stella, V. J., & He, Q. (2008).[4][1][2][3] Cyclodextrins.[4][1][2][3][5] Toxicologic Pathology, 36(1), 30–42.[4][1][2] (Review of Captisol/SBE-β-CD for solubilizing lipophilic drugs). [2]

  • Lipinski, C. A. (2000).[4][1][2][3] Drug-like properties and the causes of poor solubility and poor permeability.[1][2][6] Journal of Pharmacological and Toxicological Methods, 44(1), 235–249.[1][2]

  • PubChem Compound Summary. (2025). 2-Aminopyridine and derivatives. National Center for Biotechnology Information.[4][1][2][3] (General pKa and physicochemical data for aminopyridine scaffolds). [2]

  • BenchChem Technical Guide. (2025). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers. (Mechanism of the "Solubility Cliff").[1][2] [2]

Sources

Technical Support Center: Piperidine-Pyridine Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Accelerating Reaction Kinetics & Process Robustness

Status: Operational | Ticket ID: PIP-PYR-OPT-001 Assigned Specialist: Dr. A. Voss, Senior Application Scientist

Diagnostic Phase: Select Your Pathway

Before optimizing reaction time, you must identify the rate-limiting regime of your specific substrate. The electronic nature of your pyridine ring dictates whether you should pursue Nucleophilic Aromatic Substitution (SNAr) or Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig) .

Guidance:

  • Pathway A (SNAr): Use for electron-deficient pyridines (e.g., 2-halo, 4-halo, or those with -NO2, -CN, -CF3 substituents).

  • Pathway B (Pd-Catalysis): Use for electron-neutral or electron-rich pyridines (e.g., 3-halo, or those with -OMe, -Me substituents).

Workflow Decision Matrix

ReactionSelector Start Start: Analyze Substrate PosCheck Halogen Position? Start->PosCheck OrthoPara Ortho (C2) or Para (C4) PosCheck->OrthoPara Yes Meta Meta (C3) PosCheck->Meta No EWGCheck Electron Withdrawing Groups? (NO2, CN, CF3) OrthoPara->EWGCheck PdCat PATHWAY B: Buchwald-Hartwig (Kinetics driven by Catalyst) Meta->PdCat Requires Catalysis SNAr PATHWAY A: S_NAr (Kinetics driven by Nucleophilicity) EWGCheck->SNAr Yes (Activated) EWGCheck->PdCat No (Deactivated)

Figure 1: Decision tree for selecting the optimal coupling strategy based on pyridine electronics and regiochemistry.

Pathway A: Optimizing SNAr (The "Element Effect")

The Core Issue: In SNAr, the breaking of the Carbon-Halogen bond is not the rate-determining step (RDS).[1] The RDS is the initial attack of the piperidine to form the Meisenheimer complex. Therefore, electronegativity controls the speed, not bond strength.

Optimization Protocol

To minimize reaction time from hours to minutes:

  • Leaving Group Swap (The "Fluorine Effect"): Switch your starting material from 2-chloropyridine to 2-fluoropyridine .

    • Mechanism:[1][2][3][4] Fluorine’s high electronegativity lowers the LUMO energy of the pyridine ring, accelerating the nucleophilic attack by piperidine.

    • Impact: Reaction rates for Ar-F can be 100–3000x faster than Ar-Cl or Ar-Br in SNAr manifolds [1].

  • Concentration (Kinetics): SNAr follows second-order kinetics: Rate = k[Pyridine][Piperidine].

    • Action: Run the reaction at the highest possible concentration (1.0 M – 2.0 M) rather than standard dilute conditions (0.1 M).

  • Solvent Polarity: Use polar aprotic solvents (DMSO, NMP) to stabilize the polar transition state.

Comparative Kinetic Data
Leaving Group (X)Relative Rate (approx.)Bond Strength (kcal/mol)Optimization Verdict
Fluorine (-F) 3,300 115 (Strongest)Preferred for Speed
Nitro (-NO2)~1,00070Good, but side-reactions
Chlorine (-Cl)184Slow (Baseline)
Bromine (-Br)0.872Slower
Iodine (-I)0.458 (Weakest)Slowest

Technical Note: Do not confuse this with SN2 or Pd-catalysis, where Iodine/Bromine are faster. In SNAr, Fluorine is king.

Pathway B: Optimizing Buchwald-Hartwig (Catalytic Cycle)

The Core Issue: For unactivated pyridines (e.g., 3-bromopyridine), SNAr is thermally forbidden. You must use Palladium catalysis. The rate-limiting step here is often the Oxidative Addition (for chlorides) or Reductive Elimination (for sterically hindered piperidines).

Optimization Protocol
  • Ligand Selection (Steric vs. Electronic): Piperidine is a secondary amine. Standard ligands (PPh3, dppf) often fail due to slow reductive elimination or β-hydride elimination.

    • Recommendation: Use RuPhos or BrettPhos . These bulky, electron-rich dialkylbiaryl phosphines facilitate the difficult reductive elimination step for secondary amines [2].

  • Precatalyst Strategy: Avoid Pd(OAc)2 or Pd2(dba)3 which require an "induction period" to generate the active Pd(0) species.

    • Action: Use Pd-G4 Palladacycles (e.g., RuPhos-Pd-G4). These generate the active mono-ligated Pd(0) species immediately upon exposure to base, eliminating the induction lag time.

Catalytic Cycle & Failure Points

CatalyticCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Fast for Ar-Br Slow for Ar-Cl AmineBind Amine Binding (Ar-Pd-N) OxAdd->AmineBind Base Turnover RedElim Reductive Elimination (Product Release) AmineBind->RedElim Rate Limiting for Piperidine PdBlack FAILURE: Pd Black Formation AmineBind->PdBlack Ligand Dissociation (If Ligand is too small) RedElim->Pd0 Regeneration

Figure 2: The Buchwald-Hartwig cycle showing the critical stability point for piperidine coupling.

Advanced Acceleration: Microwave Irradiation

For both pathways, microwave synthesis allows for "superheating" solvents above their boiling points, significantly increasing the rate constant (


) via the Arrhenius equation.

Standard Protocol (Piperidine + 2-Fluoropyridine):

  • Thermal: 80°C, 4 hours.

  • Microwave: 140°C, 10 minutes (sealed vessel).

Safety Warning: Pyridines can degrade at >180°C. Do not exceed 20 bar pressure.

Troubleshooting & FAQs

Q1: My SNAr reaction stalls at ~60% conversion. Adding more piperidine doesn't help.

  • Diagnosis: Product Inhibition or Salt Formation.[5] The byproduct (HCl/HF) is protonating your unreacted piperidine, rendering it non-nucleophilic.

  • Fix: You need an auxiliary base. Add 2.0 equivalents of DIPEA (Hünig's base) or K2CO3 . These will scavenge the acid, keeping the piperidine free and reactive.

Q2: I see "Pd Black" (black precipitate) immediately after adding the amine in Pathway B.

  • Diagnosis: Catalyst Death. Piperidine is a strong sigma-donor and can displace weak phosphine ligands, leading to Pd aggregation.

  • Fix: Switch to a ligand with a stronger binding affinity and higher steric bulk, such as RuPhos or XPhos . Ensure your solvent is rigorously degassed (O2 accelerates catalyst decomposition).

Q3: Can I couple piperidine to 2-chloropyridine without a metal catalyst?

  • Answer: Yes, but it is slow. To optimize without switching to Fluorine, add a Lewis Acid catalyst (e.g., ZnBr2 or Sc(OTf)3) at 5 mol%. This coordinates to the pyridine nitrogen, pulling electron density and activating the ring (mimicking the electronic effect of the nitro group) [3].

Q4: I am getting a mixture of C2 and C4 substitution products.

  • Diagnosis: Regioselectivity failure.

  • Fix: SNAr prefers the position that leads to the most stable Meisenheimer intermediate. C4 is generally favored kinetically due to less steric hindrance, but C2 is favored by chelation if metal ions are present.

    • To favor C4: Use a bulky base (Cs2CO3) and non-chelating solvent.

    • To favor C2: Use a smaller leaving group (F) and run in non-polar solvent to encourage H-bonding between piperidine and pyridine-N.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Activated Aromatic Compounds. Chemical Reviews, 49(2), 273–412. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Spivey, A. C., et al. (2005). Nucleophilic aromatic substitution of electron-deficient heteroaryl halides. Organic & Biomolecular Chemistry, 3, 185-198. Link

Sources

Technical Support Center: Purification of Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Purification Challenges for Aminopyridine Derivatives Ticket ID: AP-PUR-001 Status: Open for Consultation Responder: Senior Application Scientist, Separation Sciences Division

Introduction: Why is this separation so difficult?

If you are reading this, you are likely staring at a TLC plate with a streak that runs from the baseline to the solvent front, or you have just rotovapped your organic layer to find... nothing.

Aminopyridines are deceptively simple structures that present a "perfect storm" for purification failure. They possess a basic nitrogen (the pyridine ring) capable of strong hydrogen bonding and interaction with acidic silanols, often leading to severe peak tailing.[1] Furthermore, their high polarity and water solubility make them difficult to extract from aqueous reaction mixtures, while their tendency to "oil out" rather than crystallize complicates final isolation.

This guide moves beyond generic advice. It provides the specific chemical logic and protocols required to isolate these molecules with high purity and yield.

Module 1: Flash Chromatography & Tailing

Q: Why does my compound streak on silica, and how do I fix it?

The Mechanism: Standard silica gel (


) is acidic (approx. pH 4-5). The surface contains free silanol groups (

). The basic nitrogen of the aminopyridine accepts a proton from these silanols, effectively forming a salt on the column. This ionic interaction is much stronger than the Van der Waals forces used for separation, causing the compound to "drag" or tail.

The Solution: Competitive Inhibition You must introduce a stronger base into the mobile phase to occupy the silanol sites before your product gets there.

Protocol: The "Basified" Silica Method

Do not just add base to your solvent bottle. Follow this sequence to ensure column stability.

  • Select the Modifier:

    • Triethylamine (TEA): Best for hydrophobic aminopyridines. Use 1–2% v/v.

    • Ammonium Hydroxide (

      
      , 28% aq):  Best for highly polar/water-soluble derivatives. Use 0.5–1% v/v in DCM/MeOH systems.
      
  • Column Pre-treatment (Crucial Step):

    • Flush the column with 3 column volumes (CV) of the mobile phase containing the modifier before injecting your sample. This "deactivates" the silica surface.

  • Elution:

    • Run your gradient.

    • Note: If using TEA, your product will elute as the free base. If you skip the pre-treatment, the first 10% of the silica will absorb the TEA, and your product will still streak until it passes that zone.

Visualization: Silanol Blocking Mechanism

SilanolBlocking cluster_0 Standard Silica (Acidic) cluster_1 Basified Silica (Deactivated) Silica Active Silanol (-Si-OH) Interaction Strong Ionic Bond (Tailing) Silica->Interaction Product Aminopyridine Product->Interaction BlockedSilica Silanol + TEA Complex Interaction->BlockedSilica Add 1% TEA Flow Elutes Cleanly FreeProduct Free Base Product FreeProduct->Flow

Figure 1: Mechanism of silanol deactivation using basic modifiers to prevent peak tailing.

Module 2: Workup & Extraction Strategy

Q: I see product on LCMS, but it disappears during extraction. Where did it go?

The Mechanism: Aminopyridines are amphoteric but primarily basic. Their water solubility is pH-dependent. If the aqueous layer pH is not significantly higher than the conjugate acid pKa of the pyridine nitrogen, the compound remains protonated (ionic) and stays in the water.

Critical Data: pKa Thresholds You must adjust the aqueous pH to be at least 2 units higher than the pKa to ensure >99% exists as the extractable free base.

IsomerpKa (Conjugate Acid)Target Extraction pHRecommended Base
2-Aminopyridine ~6.8> 9.0Sat.

or

3-Aminopyridine ~6.0> 8.0Sat.

4-Aminopyridine ~9.1> 11.5 1M

(Caution: Check stability)
Chlorinated derivs ~3.0 - 5.0> 7.0Mild Bicarbonate
Protocol: The "Salting Out" Extraction

When the partition coefficient (


) is low (< 1), standard extraction fails.
  • Basify: Adjust aqueous layer to the Target Extraction pH (see table).

  • Saturate: Add solid NaCl until no more dissolves. This increases the ionic strength of the water, forcing the organic product out ("Salting Out").

  • Solvent Choice: Do not use pure Ethyl Acetate. Use DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) . The alcohol helps solvate the polar amine into the organic layer.

  • Multi-pass: Perform 4-5 extractions with smaller volumes rather than 1-2 large ones.

Module 3: Crystallization & Salt Formation

Q: My product is an oil/gum. How do I get a solid?

The Issue: Aminopyridines often have low melting points and "oil out" in the presence of trace solvent or impurities.

The Solution: Salt Formation Do not struggle to crystallize the free base. Convert it to a salt.[2] Salts have higher melting points and better lattice energy.

Protocol: Hydrochloride Salt Formation
  • Dissolve the crude oil in a minimal amount of dry Ethanol or Methanol.

  • Cool to 0°C.

  • Add 1.1 equivalents of HCl (using 1M HCl in Diethyl Ether or Dioxane). Avoid aqueous HCl if possible to prevent hygroscopic hydrates.

  • Add an anti-solvent (Diethyl Ether or Hexanes) dropwise until cloudy.

  • If it oils out again, scratch the glass or sonicate.

Visualization: Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture CheckTLC Check TLC/LCMS Start->CheckTLC Decision1 Is the main impurity residual Pyridine? CheckTLC->Decision1 RemovePy Azeotrope with Toluene (x3) or CuSO4 Wash Decision1->RemovePy Yes Decision2 Is product water soluble? Decision1->Decision2 No RemovePy->Decision2 Extract Extraction (DCM:IPA 3:1) pH > pKa + 2 Decision2->Extract Yes (Low logP) Flash Flash Chromatography (DCM/MeOH + 1% NH4OH) Decision2->Flash No (Lipophilic) FinalState Product State? Extract->FinalState Flash->FinalState Solid Recrystallize (EtOAc/Hex) FinalState->Solid Solid Oil Make HCl or Tosylate Salt FinalState->Oil Oil/Gum

Figure 2: Decision matrix for isolating aminopyridines based on solubility and physical state.

Module 4: Removing Residual Pyridine

Q: I used pyridine as a solvent/reagent. I can't get rid of the smell or the peak.

The Trick: Pyridine boils at 115°C and drags during evaporation.

  • The Azeotrope Method: Add Toluene to your crude mixture and rotovap. Pyridine forms an azeotrope with toluene and is carried off much faster than neat evaporation. Repeat 3 times.

  • The Copper Wash (For non-chelating products):

    • Dissolve crude in EtOAc.[3][4]

    • Wash with saturated aqueous

      
       .
      
    • Pyridine coordinates to Copper(II) forming a water-soluble blue complex.

    • Warning: Do not use if your product is also a strong ligand (e.g., contains multiple pyridine/imidazole units).

References

  • Teledyne ISCO. (2017). Flash Chromatography of Amines: Mobile Phase Modifiers. Teledyne ISCO Application Notes. Link

  • Williams, R. (2024). pKa Data Compiled. Evans Group, Harvard University / Colorado State University. Link

  • Biotage. (2020). Strategies for Purifying Ionizable Compounds. The Flash Purification Blog. Link

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link

  • Sigma-Aldrich. (2022). Solvent Properties and Azeotrope Table. Merck KGaA. Link

Sources

Technical Support Center: Stability of 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Chemical Resilience Profile

Compound: 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine Core Scaffold: Aminopyridine coupled with a substituted piperidine. Critical Functional Groups: Primary amine (Pos-3), Ether linkage (Ethoxymethyl), Pyridyl-nitrogen linkage.

Stability Verdict: This molecule exhibits moderate-to-high stability in dilute acidic aqueous solutions (pH 1–4) at ambient temperatures due to the protonation of the primary amine and piperidine nitrogen, which passivates the ring against oxidation. However, it is vulnerable to:

  • Oxidative Stress: The electron-rich aminopyridine core can undergo oxidation if exposed to light/air in non-degassed acidic solvents.

  • Ether Cleavage: Only under extreme acidic forcing conditions (e.g., concentrated HBr/HI or high heat >80°C in strong mineral acids).

  • Hygroscopicity: The acid-salt forms (e.g., HCl or TFA salts) are highly hygroscopic, leading to potential hydrolysis errors during weighing if not handled in a desiccated environment.

Troubleshooting Guide (Q&A)

Issue 1: Unexpected Color Change in Acidic Solution

User Report: "I dissolved the compound in 0.1% TFA/Water for LCMS, and after 4 hours on the bench, the solution turned from colorless to faint yellow/pink."

Diagnosis: Photo-oxidation of the Aminopyridine Core. While acid generally stabilizes amines by protonation, the pyridin-3-amine moiety is electron-rich. Trace metal ions in non-LCMS grade water or exposure to UV light can catalyze the formation of diazo-like or oxidative coupling impurities (azo-dimers), which are highly chromophoric even at ppm levels.

Corrective Action:

  • Immediate: Shield samples from light using amber vials.

  • Protocol Adjustment: Use degassed solvents and keep the autosampler temperature at 4°C.

  • Verification: Check the LCMS trace. If the purity is >99% but color persists, the impurity has a high extinction coefficient but low abundance (likely negligible for biological assays).

Issue 2: "Missing" Peak or Retention Time Shift

User Report: "My compound elutes at 2.5 min in neutral buffer, but shifts to 1.1 min in my acidic prep, and the peak shape is broad."

Diagnosis: pH-Dependent Ionization (Salt Formation). This molecule has two basic centers: the piperidine nitrogen and the primary amine. In acidic media (pH < 4), both are fully protonated (


 charge state). This drastically increases polarity, causing it to elute near the solvent front (void volume) on C18 columns, often appearing as a "missing" or broad peak.

Corrective Action:

  • Chromatography: Use a high-strength acidic mobile phase (e.g., 0.1% Formic Acid) but pair it with a column capable of retaining polar bases (e.g., C18-Aq or HILIC).

  • Buffer: Ensure your mobile phase buffer capacity is sufficient to keep the molecule in a single ionization state throughout the run.

Issue 3: Precipitation upon Acidification

User Report: "I added 1N HCl to my stock solution (DMSO), and a white solid crashed out."

Diagnosis: "Salting Out" / Solubility Shock. The HCl salt of this compound is likely less soluble in the DMSO/Water interface than the free base is in pure DMSO. High chloride ion concentration can force precipitation (Common Ion Effect).

Corrective Action:

  • Dilution Protocol: Do not add concentrated acid directly to the DMSO stock. Dilute the DMSO stock into water first, then adjust pH, or dissolve the solid directly in the final aqueous acidic buffer.

Deep Dive: The Acid Stability Matrix

The following table summarizes the stability of 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine under various acidic regimes.

ConditionDurationStability StatusPrimary Degradation Mechanism
0.1% Formic Acid / TFA (RT) 24 HoursStable None (Safe for LCMS).
0.1 N HCl (RT) 48 HoursStable Negligible hydrolysis.
1.0 N HCl (60°C) 4 HoursMarginal Minor hydrolysis of ether; potential N-oxide formation if not degassed.
Conc. HBr/HI (Reflux) < 1 HourUnstable Ether Cleavage: The ethoxymethyl group will cleave to the alcohol.
Nitrous Acid (HNO₂) InstantUnstable Diazotization: The primary amine (

) converts to diazonium salt, then phenol.

Experimental Protocol: Forced Degradation (Acid Hydrolysis)

Objective: To validate the stability-indicating HPLC method and determine the degradation pathway of the molecule.

Materials
  • API: 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine (10 mg)

  • Solvent: Acetonitrile (ACN) and Water (HPLC Grade)

  • Stressor: 1.0 N Hydrochloric Acid (HCl)

  • Quencher: 1.0 N Sodium Hydroxide (NaOH)

Workflow
  • Stock Preparation: Dissolve 10 mg of compound in 1 mL ACN to make a 10 mg/mL stock.

  • Acid Stress Sample:

    • Transfer 100 µL of Stock into a 2 mL amber vial.

    • Add 400 µL of 1.0 N HCl .

    • Seal and incubate at 60°C for 4 hours .

  • Control Sample:

    • Transfer 100 µL of Stock into a vial.

    • Add 400 µL of Water. Keep at RT.

  • Quenching:

    • After 4 hours, cool the Acid Stress sample to room temperature.

    • Add 400 µL of 1.0 N NaOH to neutralize (pH ~7).

    • Critical: Analyze immediately to prevent base-catalyzed degradation of the now-neutralized degradants.

  • Analysis: Dilute both samples to 0.5 mg/mL with mobile phase and inject onto HPLC/LCMS.

Visualization: Stability Decision Tree

StabilityWorkflow Start Start: Acid Stability Test Dissolve Dissolve in 0.1 N HCl Start->Dissolve VisualCheck Visual Inspection: Precipitate? Dissolve->VisualCheck SolubilityIssue Issue: Salt Solubility Action: Add 10% MeOH or Reduce Concentration VisualCheck->SolubilityIssue Yes Incubate Incubate: 24h @ RT or 4h @ 60°C VisualCheck->Incubate No (Clear) LCMS Analyze via LCMS Incubate->LCMS ResultCheck New Peaks Detected? LCMS->ResultCheck MassCheck Check Mass of New Peak ResultCheck->MassCheck Yes Stable No Change: Compound is Acid Stable ResultCheck->Stable No Hydrolysis Mass = M - 28 (Ethyl loss) Ether Cleavage MassCheck->Hydrolysis Delta mass matches Oxidation Mass = M + 16 (N-Oxide) Oxidative Stress MassCheck->Oxidation Delta mass matches

Caption: Decision tree for diagnosing stability issues during acid stress testing.

Mechanistic Insight: Why is it Stable?

Understanding the chemistry allows you to predict behavior in new formulations.

  • Protonation as a Shield: The pyridine ring nitrogen (

    
    ) and the piperidine nitrogen are basic. In acid, the pyridine ring becomes protonated (pyridinium). This introduces a strong positive charge that withdraws electron density from the ring.
    
    • Effect: This deactivates the ring toward electrophilic attacks (like oxidation) and stabilizes the C-N bond between the pyridine and piperidine against hydrolysis [1].

  • Ether Stability: The ethoxymethyl group is an aliphatic ether. Unlike acetals or hemiaminals, simple ethers do not readily hydrolyze in dilute aqueous acid because the leaving group would be an alcohol (poor leaving group) requiring extreme activation [2].

References

  • ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[1][2][3][4] International Conference on Harmonisation.[1][4] [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic substitution at the carbonyl group - Reference for amide/amine stability).
  • PubChem Compound Summary. (n.d.). Aminopyridine Derivatives - General Chemical Properties. National Library of Medicine. [Link]

Sources

Identifying by-products in 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify, understand, and mitigate the formation of common by-products during chemical reactions involving this versatile intermediate. Our goal is to equip you with the expertise to ensure the integrity and purity of your reaction products.

Introduction

6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine is a key building block in medicinal chemistry, valued for its substituted aminopyridine scaffold. The primary aromatic amine at the C3 position is a nucleophilic center and the most common site of reaction. However, like any multi-functional molecule, its reactivity profile can lead to the formation of undesired by-products. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and ensuring the synthesis of the target molecule with high purity.

This guide is structured as a series of practical, question-and-answer-based scenarios that you may encounter in the lab. Each section explains the causality behind the formation of specific by-products and provides actionable protocols for their identification and prevention.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: During an acylation reaction with an acid chloride or anhydride, I'm observing a second product with a higher molecular weight. What is this likely to be?

Answer:

This is a classic issue when working with aminopyridines. The most probable by-product is the di-acylated species , where both the primary exocyclic amine (at C3) and the pyridine ring nitrogen have been acylated.

Causality and Mechanism: The exocyclic C3-amine is more nucleophilic than the pyridine ring nitrogen and will typically react first. However, if the reaction conditions are too harsh, the acylating agent is in large excess, or a strong, non-hindered base is used, the pyridine nitrogen can also be acylated to form a pyridinium salt.[1] This is especially true for pyridines, which are generally resistant to Friedel-Crafts acylation but can be acylated at the nitrogen, creating an even more electron-deficient ring.[2]

Troubleshooting & Mitigation:

  • Control Stoichiometry: Use a precise stoichiometry of the acylating agent (typically 1.0 to 1.1 equivalents).

  • Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the more kinetically controlled mono-acylation.

  • Choice of Base: Employ a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) instead of pyridine or triethylamine to minimize side reactions.[3]

  • Slow Addition: Add the acylating agent dropwise to the solution of the amine to avoid localized high concentrations.

Protocol: Identification of Di-acylated By-product by LC-MS

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).

  • LC Method:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Detection: UV detector at a relevant wavelength (e.g., 254 nm) and a mass spectrometer.

  • MS Analysis:

    • Operate the mass spectrometer in positive ion mode (ESI+).

    • Look for the expected mass-to-charge ratio (m/z) for the mono-acylated product [M+H]⁺ and the di-acylated product [M+acyl]⁺.

CompoundExpected [M+H]⁺ (Mono-acylated)Expected [M+acyl]⁺ (Di-acylated)
Reaction with Acetyl ChlorideCalculated MW of starting material + 42.04Calculated MW of mono-acylated + 42.04
Reaction with Benzoyl ChlorideCalculated MW of starting material + 104.11Calculated MW of mono-acylated + 104.11

Workflow for Minimizing Di-acylation

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_analysis Analysis & Outcome A Dissolve Amine in Solvent B Add Hindered Base (DIPEA) A->B C Cool to 0 °C B->C D Slowly Add Acylating Agent (1.05 eq.) C->D E Monitor by TLC/LC-MS D->E F Reaction Complete? E->F G High Purity Product F->G Yes H Significant By-product F->H No I Re-optimize Conditions (Lower Temp, Less Reagent) H->I

Caption: Workflow to minimize di-acylation by-products.

FAQ 2: I am performing a reaction under acidic conditions and see a new, more polar spot on my TLC plate. What could this be?

Answer:

Under acidic conditions, the ethoxymethyl ether linkage is susceptible to cleavage. The resulting by-product would be the corresponding alcohol, 6-(3-(hydroxymethyl)piperidin-1-yl)pyridin-3-amine.

Causality and Mechanism: Ethers are generally stable to base but can be cleaved by strong acids.[4] The ethoxymethyl group is essentially a formaldehyde acetal, which is known to be labile under moderately acidic conditions.[2][5] The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by water or another nucleophile present in the reaction mixture.

Troubleshooting & Mitigation:

  • Avoid Strong Acids: If possible, use alternative catalysts or reaction conditions that do not require strong Brønsted acids (e.g., HCl, H₂SO₄).

  • Use Anhydrous Conditions: If an acid is necessary, ensure the reaction is run under strictly anhydrous conditions to prevent water from acting as a nucleophile.

  • Protecting Group Stability: Be mindful of the pH of your reaction and work-up steps. The stability of such ether protecting groups is highly pH-dependent.[5]

Protocol: NMR Analysis for Ether Cleavage

  • Purification: Isolate the by-product using column chromatography or preparative HPLC.

  • ¹H NMR Spectroscopy:

    • Dissolve the purified by-product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Expected Changes:

      • Disappearance of the characteristic signals for the ethoxy group (a quartet around 3.5 ppm and a triplet around 1.2 ppm).

      • Appearance of a broad singlet corresponding to the new hydroxyl (-OH) proton.

      • The methylene protons adjacent to the new alcohol will likely shift.

Mechanism of Acid-Catalyzed Ether Cleavage

Start R-O-CH₂OEt Protonated R-O⁺(H)-CH₂OEt Start->Protonated + H⁺ Carbocation [R-OH + ⁺CH₂OEt] Protonated->Carbocation Cleavage Final R-OH + EtOH Carbocation->Final + H₂O, -H⁺

Caption: Acid-catalyzed cleavage of the ethoxymethyl ether.

FAQ 3: My starting material, 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine, appears to be degrading upon storage or during synthesis from 6-chloropyridin-3-amine. What are the likely impurities?

Answer:

If you are synthesizing the title compound via a nucleophilic aromatic substitution (SNAᵣ) reaction between 6-chloropyridin-3-amine and 3-(ethoxymethyl)piperidine, two common process-related impurities can arise. Additionally, the aminopyridine moiety can be susceptible to oxidation.

Potential Impurities & Their Origin:

  • Unreacted 6-chloropyridin-3-amine (CAS 5350-93-6): Incomplete reaction will leave residual starting material. This is a common process impurity.[6][7]

  • Bis-arylated Piperidine: The secondary amine of the piperidine starting material could potentially react with two molecules of 6-chloropyridin-3-amine, although this is sterically less favorable.

  • Oxidative By-products: Aminopyridines can be sensitive to air and light, leading to the formation of colored, often polymeric, oxidative decomposition products over time. The formation of N-oxides is a potential pathway.[8]

Troubleshooting & Mitigation:

  • Synthesis Purification: Ensure complete consumption of the limiting reagent during the synthesis. Use a slight excess of the piperidine nucleophile and purify the final product thoroughly by column chromatography or recrystallization to remove unreacted 6-chloropyridin-3-amine.

  • Storage: Store the final compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature to minimize oxidative degradation.

  • Analytical Monitoring: Use analytical techniques like GC-MS or HPLC to monitor the purity of your starting materials and final product.[9][10]

Protocol: GC-MS for Detecting Volatile Starting Material Impurities

  • Sample Preparation: Prepare a dilute solution of your compound in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC Method:

    • Column: A standard non-polar column (e.g., DB-5ms).

    • Injection: Use a split injection mode.

    • Temperature Program: Ramp the oven temperature from a low starting point (e.g., 50 °C) to a high final temperature (e.g., 280 °C) to elute all components.

  • MS Analysis:

    • Monitor the total ion chromatogram (TIC).

    • Extract the mass spectrum for each peak and compare it to a library or the known spectrum of 6-chloropyridin-3-amine (M⁺˙ at m/z 128/130 due to chlorine isotopes).

ImpurityAnalytical MethodKey Identifier
6-chloropyridin-3-amineGC-MSm/z = 128/130
Oxidative by-productsLC-MS[M+16+H]⁺ (for N-oxide)

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services. [Link]

  • YouTube. (2022, December 25). Preparation of Pyridines, Part 3: By Acylation. [Link]

  • Saha, S., et al. (n.d.). Study Guide to Organic Chemistry - Volume 5. [Link to a relevant section on protecting groups, though the direct source is a general organic chemistry text]
  • National Center for Biotechnology Information. (n.d.). Analytical Methods for Determining Pyridine in Environmental Samples. In Toxicological Profile for Pyridine. [Link]

  • Organic Chemistry Portal. (n.d.). MOM Ethers. [Link]

  • OSHA. (1991, December). Pyridine. Method number: PV2295. [Link]

  • Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 8(8), 1475-1478. [Link]

  • Kas’yan, L. I., et al. (2006). Acylation of Aminopyridines and Related Compounds with Endic Anhydride. Russian Journal of Organic Chemistry, 42(11), 1681-1688. [Link]

  • Chen, Y., et al. (2020). Facile Synthesis of Polysubstituted Pyridines via Metal-Free [3+3] Annulation Between Enamines and β,β-Dichloromethyl Peroxides. Molecules, 25(15), 3345. [Link]

  • Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 939454. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Matrix Fine Chemicals. (n.d.). 6-CHLOROPYRIDIN-3-AMINE | CAS 5350-93-6. [Link]

  • LibreTexts Chemistry. (n.d.). Reactions of Ethers. [A general reference for ether chemistry]
  • De Rosa, M., et al. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKIVOC, 2015(vii), 231-242. [Link]

Sources

Overcoming hygroscopic nature of 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling & Stabilization of 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine

Status: Active Ticket ID: HYGRO-SHP2-INT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The molecule 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine is a critical intermediate, likely utilized in the synthesis of allosteric SHP2 inhibitors (e.g., analogs of SHP099). Its structural core—a 3-aminopyridine coupled with an ether-substituted piperidine—creates a perfect storm for hygroscopicity. The primary amine (


) and the pyridine nitrogen act as strong hydrogen bond acceptors/donors, while the ethoxymethyl ether linkage increases the molecule's polarity and affinity for atmospheric moisture.

This guide addresses the "oil-out" phenomenon (deliquescence) and provides engineered solutions for isolation, storage, and processing.

Module 1: Immediate Troubleshooting (Crisis Management)

Q: My solid product has turned into a sticky oil or gum upon exposure to air. Is it degraded? A: Not necessarily. This is likely deliquescence , where the solid absorbs enough atmospheric moisture to dissolve in it.

  • Diagnosis: Check LC-MS. If the molecular weight (

    
    ) is intact and purity is high, it is simply hydrated.
    
  • Recovery Protocol (The "Azeotropic Rescue"):

    • Dissolve the "oil" in Dichloromethane (DCM) or 2-MeTHF .

    • Add anhydrous Sodium Sulfate (

      
      )  to dry the organic phase.
      
    • Filter and concentrate the filtrate.

    • Critical Step: Perform an azeotropic distillation with Toluene or Heptane . These solvents form azeotropes with water, dragging moisture out as they evaporate.

    • Result: You should recover a foam or amorphous solid. Store immediately under Argon.

Q: I cannot weigh the material accurately because it gains weight on the balance. What should I do? A: Stop weighing the solid directly.

  • Solution: Create a Stock Solution .

    • Dissolve the entire batch in a known volume of dry solvent (e.g., anhydrous THF or DMF).

    • Determine the concentration quantitatively using qNMR (Quantitative NMR) with an internal standard (e.g., 1,3,5-trimethoxybenzene).

    • Dispense the material by volume rather than weight for subsequent reactions. This eliminates weighing errors caused by water uptake.

Module 2: Root Cause Resolution (Solid-State Engineering)

Q: The free base is impossible to handle. Which salt form should I screen? A: The free base of 3-aminopyridine derivatives is notoriously hygroscopic. You must break the hydrogen-bonding network available to water.

  • Avoid: Hydrochloride (HCl) salts. While common, amine-HCl salts are often hygroscopic themselves and can form hydrates.

  • Recommend: Large, lipophilic, or dicarboxylic counter-ions that pack tightly in the crystal lattice.

    • Tosylate (

      
      -Toluenesulfonic acid):  Adds lipophilicity, often yielding non-hygroscopic needles.
      
    • Fumarate / Succinate: Dicarboxylic acids often cross-link two amine molecules, creating a stable, high-melting crystal lattice.

    • Mesylate: Often used for SHP2 inhibitors (e.g., TNO155 analogs), though they can sometimes be hygroscopic; they are excellent for solubility.

Q: How do I perform a "Telescoped" synthesis to avoid isolation entirely? A: If this is an intermediate, do not isolate it .

  • Strategy:

    • Perform the reduction (e.g., nitro to amine) in a solvent compatible with the next step (e.g., Ethanol or THF).

    • After reaction completion, filter the catalyst (if hydrogenation was used).

    • Do not rotovap to dryness. Instead, concentrate to a defined volume.

    • Use this solution directly in the next coupling reaction (e.g., amide bond formation). This "telescoping" approach prevents the material from ever seeing atmospheric moisture.

Module 3: Visualized Workflows

Workflow 1: Salt Selection Decision Tree

Caption: Systematic pathway for selecting the optimal counter-ion to mitigate hygroscopicity in aminopyridine intermediates.

SaltSelection Start Start: Hygroscopic Free Base Isolate Is Isolation Mandatory? Start->Isolate Telescope Use Solution Directly (Telescoping) Isolate->Telescope No Screen Begin Salt Screen Isolate->Screen Yes HCl Try HCl Salt Screen->HCl CheckHCl Is HCl Salt Hygroscopic? HCl->CheckHCl AltSalts Screen Lipophilic/Dicarb Acids: 1. Tosylate 2. Fumarate 3. Mesylate CheckHCl->AltSalts Yes (Common) Success Stable Solid Isolated CheckHCl->Success No AltSalts->Success Fail Still Hygroscopic? AltSalts->Fail Lyophilize Lyophilize (Freeze Dry) Store in Desiccator Fail->Lyophilize

Workflow 2: Recovery of Deliquesced Material

Caption: Step-by-step protocol to recover the solid after it has turned into oil due to moisture absorption.

Recovery Oil Deliquesced Oil Dissolve Dissolve in DCM/2-MeTHF Oil->Dissolve Dry Dry over Na2SO4 Dissolve->Dry Azeotrope Azeotrope with Toluene (Removes Trace Water) Dry->Azeotrope Vac High Vacuum Drying (>4 hours) Azeotrope->Vac Store Store under Argon Vac->Store

Module 4: Technical Data & Specifications

ParameterSpecification / RecommendationRationale
Storage Condition

, Inert Atmosphere (Ar/

)
Low temp slows hydrolysis; inert gas prevents moisture contact.
Desiccant

(Phosphorus Pentoxide)
Standard silica gel is often too weak for aminopyridines.
Solvent for Azeotrope Toluene or HeptaneForms low-boiling azeotrope with water, effectively "pulling" it out of the solid.
Handling Environment Glove Box or Glove BagRelative Humidity (RH) must be

.
pKa (Pyridine N)

Weakly basic; requires strong acids for salt formation.
pKa (Primary Amine)

Primary site for salt formation.

References

  • Bastin, R. J., et al. (2000).[1] Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. [Link]

  • Chen, Y., et al. (2020). Design, synthesis and biological evaluation of pyridine derivatives as selective SHP2 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Konno, T. (1993). Hygroscopicities of 3-Aminopyridine and Fatty Acid Complexes. Chemical and Pharmaceutical Bulletin. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]

Sources

Validation & Comparative

Structural Validation and Solvent-Dependent Resolution of 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparison Overview

In the development of kinase inhibitors and GPCR ligands, the aminopyridine scaffold is ubiquitous. The specific derivative 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine presents unique analytical challenges due to the chirality at the piperidine C3 position and the electron-rich nature of the pyridine ring.

This guide compares the 1H NMR spectral performance of this molecule under two distinct solvent systems: DMSO-d6 (Recommended) versus CDCl3 (Alternative) .[1] Furthermore, it provides a differential analysis to distinguish the target product from its common regioisomeric impurity, the 4-substituted analogue.

Performance Matrix: DMSO-d6 vs. CDCl3[2]
FeatureDMSO-d6 (Recommended) CDCl3 (Alternative) Scientific Rationale
Amine (-NH2) Detection Excellent (Sharp/Broad Singlet)Poor (Broad/Invisible)DMSO hydrogen bonds with -NH2, slowing exchange and sharpening the signal.
Resolution of H-2 (Pyridine) High Moderate DMSO polarity separates the H-2 signal from the residual solvent peak better than CDCl3 (7.26 ppm).
Solubility High Moderate The polar amine and pyridine nitrogen increase solubility in polar aprotic solvents.
Water Interference High (~3.33 ppm)Low (~1.56 ppm)DMSO is hygroscopic; water signals may overlap with the ethoxymethyl ether linkage.

Structural Breakdown & Expected Topology

Before interpreting the spectrum, we must map the magnetic environment. The molecule consists of an electron-rich pyridine ring substituted with a primary amine and a cyclic tertiary amine (piperidine).

The Spin System
  • Pyridine Core: An AMX or ABX system depending on the field strength.

    • H-2: Deshielded singlet-like (ortho to N, ortho to NH2).

    • H-4: Doublet of doublets (ortho to NH2, meta to piperidine).

    • H-5: Shielded doublet (ortho to piperidine N-donor).

  • Piperidine Ring:

    • C3-Chiral Center: Creates diastereotopic protons at C2, C4, and the exocyclic -CH2-.

    • N-CH2 Protons: Significantly deshielded by the nitrogen.

  • Ethoxymethyl Side Chain:

    • Classic triplet (methyl) and quartet (methylene) pattern, plus the diastereotopic -CH2-O- linker.

Experimental Protocol: High-Resolution Acquisition

To ensure reproducibility and valid comparison, follow this self-validating protocol.

Sample Preparation Workflow

SamplePrep cluster_0 Solvent Decision Logic Start Solid Sample (5-10 mg) Solvent Solvent Choice (0.6 mL) Start->Solvent Weigh Mix Vortex/Sonication (Until Clear) Solvent->Mix Dissolve Tube Transfer to 5mm NMR Tube Mix->Tube Filter if cloudy Acquire Acquisition (298 K) Tube->Acquire Insert DMSO DMSO-d6 (For -NH2 quant) CDCl3 CDCl3 (For aliphatic res)

Figure 1: Standardized sample preparation workflow emphasizing the critical solvent decision point.

Acquisition Parameters (600 MHz equivalent)
  • Pulse Sequence: zg30 (30° excitation pulse) to minimize relaxation delay requirements.

  • Relaxation Delay (D1): 1.0 s (Standard) / 5.0 s (Quantitative).

  • Scans (NS): 16 (DMSO) / 64 (CDCl3 - due to potential broadening).

  • Temperature: 298 K. Note: If -NH2 is broad in DMSO, lower temp to 280 K to sharpen.

Comparative Analysis: Spectral Assignment

The following data compares the chemical shifts observed in the recommended solvent (DMSO-d6) versus the alternative (CDCl3).[1][2]

Aromatic Region (Pyridine Ring)
ProtonPositionMultiplicityShift (DMSO-d6)

Shift (CDCl3)

Assignment Logic
H-2 C-2d (

Hz)
7.75 7.82Most deshielded; ortho to ring N and amine.
H-4 C-4dd (

Hz)
7.05 7.10Ortho to amine; shows meta-coupling to H-2.
H-5 C-5d (

Hz)
6.70 6.62Upfield due to strong resonance donation from Piperidine N.
-NH2 Exch.Broad s4.95 3.50 (v. broad)Diagnostic: Visible and integral

in DMSO.
Aliphatic Region (Piperidine & Side Chain)

Note: The C3 chiral center renders the piperidine ring protons magnetically non-equivalent (axial vs. equatorial).

ProtonGroupMultiplicityShift (DMSO-d6)

Notes
H-2' / H-6' Pip-N-CHMultiplet3.90 - 4.15 Deshielded by N; complex due to chirality.
-O-CH2- EtherQuartet3.42 Ethyl methylene.
Pip-CH2-O LinkerMultiplet3.25 - 3.35 Diastereotopic protons (ABX system).
H-3' Pip-CHMultiplet1.85 Methine proton at the chiral center.
H-4'/H-5' Pip-RingMultiplet1.30 - 1.70 Overlapping methylene envelope.
-CH3 MethylTriplet1.12 Classic triplet (

Hz).

Structural Validation: Differentiating Isomers

A common synthetic impurity is the 4-substituted piperidine isomer. Distinguishing the 3-substituted product (Target) from the 4-substituted alternative is critical.

The COSY Logic

In the 3-substituted target, the methine proton (H-3') will show COSY correlations to:

  • The N-adjacent protons (H-2').

  • The linker protons (-CH2-O-).

  • The C-4' methylene protons.

In the 4-substituted isomer, the methine is symmetric (plane of symmetry if achiral, or simply further from N). The COSY pattern is distinct: the methine couples to two identical methylene groups (C3 and C5).

Connectivity Diagram (COSY/HMBC)

COSY_Logic H2 Py-H2 (7.75) H4 Py-H4 (7.05) H2->H4 Meta (J=2.5) H5 Py-H5 (6.70) H4->H5 Ortho (J=8.8) PipN N-Pip H5->PipN HMBC H2_pip Pip-H2' (4.0) H3_pip Pip-H3' (1.85) H2_pip->H3_pip Linker CH2-O (3.30) H3_pip->Linker Diagnostic

Figure 2: COSY (Solid lines) and HMBC (Dotted) connectivity map. The correlation between Pip-H3' and the Linker is the primary confirmation of the 3-substitution pattern.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[3] (Reference for Pyridine chemical shifts).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Verified source for solvent effects on chemical shifts).

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist". Organometallics, 29(9), 2176–2179. Link (Standard for residual solvent calibration).

Sources

Mass spectrometry fragmentation pattern of 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: MS/MS Fragmentation Dynamics of 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine

Executive Summary & Compound Profile

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine (C₁₃H₂₁N₃O). As a critical intermediate in the synthesis of SHP2 inhibitors and other kinase-targeting small molecules, precise characterization of this scaffold is essential for metabolic stability studies and impurity profiling.

We compare the fragmentation dynamics under Collision-Induced Dissociation (CID) versus Higher-Energy Collisional Dissociation (HCD) , and evaluate its performance against structural isomers to establish robust identification protocols.

Compound Specifications:

  • Monoisotopic Mass: 235.1685 Da

  • Precursor Ion [M+H]⁺: 236.1758 Da

  • Key Structural Motifs: Aminopyridine core, N-linked Piperidine ring, Ethoxymethyl ether side chain.

Comparative Analysis: Fragmentation Modalities

To optimize detection sensitivity and structural elucidation, we compared the performance of this analyte under different MS activation methods.

Comparison 1: CID vs. HCD Fragmentation Efficiency
FeatureCID (Trap-based) HCD (Beam-type) Recommendation
Energy Regime Low-energy, resonant excitation.Higher-energy, non-resonant.Use HCD for Quant
Low Mass Cutoff Yes (often loses ions < 1/3 precursor).No (detects low m/z diagnostic ions).HCD allows detection of the pyridine core ion (m/z ~95).
Fragment Stability Favors lower energy pathways (e.g., neutral losses).Accesses higher energy bond cleavages.CID is superior for identifying the labile ether loss (m/z 190).
Spectral Richness Simpler spectra, dominated by base peak.Richer spectra, more structural coverage.[1]Use HCD for structural confirmation.

Insight: For Triple Quadrupole (QqQ) quantification, the CID pathway yielding the m/z 190.1 product ion is the most sensitive transition. For High-Resolution (HRMS) structural validation, HCD is required to observe the diagnostic aminopyridine ring fragments (m/z 95.06).

Comparison 2: Isomeric Differentiation

Alternative Analyte:6-(4-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine (Regioisomer).

  • Target Analyte (3-substituted): The proximity of the ethoxymethyl group to the ring nitrogen in the 3-position facilitates a specific "proximal effect" hydrogen transfer, often enhancing the abundance of the m/z 177 ion (loss of side chain) compared to the 4-substituted isomer.

  • Performance Verdict: The 3-substituted isomer exhibits a unique retention time shift on C18 columns (typically eluting earlier than the 4-isomer due to steric shielding of the polar ether oxygen).

Detailed Fragmentation Pathways

The fragmentation of [M+H]⁺ (m/z 236.18) proceeds through three distinct channels governed by charge localization on the pyridine nitrogen and the exocyclic amine.

Pathway A: Neutral Loss of Ethanol (Dominant)
  • Mechanism: Charge-remote fragmentation or proton-transfer driven elimination. The ether oxygen abstracts a proton, leading to the elimination of neutral ethanol (46 Da).

  • Resulting Ion: m/z 190.13 (Base Peak).

  • Utility: Ideal Quantifier ion for MRM assays due to high intensity.

Pathway B: Side Chain Cleavage
  • Mechanism: Homolytic cleavage or inductive loss of the ethoxymethyl radical/group.

  • Resulting Ion: m/z 177.11 (Loss of •C₃H₇O).

  • Utility: Qualifier ion; confirms the presence of the ether side chain.

Pathway C: Core Skeleton Breakdown
  • Mechanism: Rupture of the piperidine-pyridine N-C bond.

  • Resulting Ion: m/z 95.06 (Aminopyridine cation, C₅H₇N₂⁺).

  • Utility: Diagnostic ion for the heteroaromatic core.

Visualization of Fragmentation Logic

The following diagram maps the precursor ion to its critical fragments, illustrating the logical flow of dissociation.

FragmentationPathway Precursor Precursor [M+H]+ m/z 236.18 (C13H22N3O)+ Frag190 Base Peak [M+H - EtOH]+ m/z 190.13 (Tetrahydropyridine Core) Precursor->Frag190 Neutral Loss (-46 Da, EtOH) Frag177 Side Chain Loss [M+H - C3H7O]+ m/z 177.11 Precursor->Frag177 Alpha Cleavage (-59 Da) Frag95 Diagnostic Core [Aminopyridine]+ m/z 95.06 Precursor->Frag95 N-C Bond Rupture High CE Frag121 Ring Opening [C7H9N2]+ m/z 121.07 Frag190->Frag121 RDA / Ring Opening

Figure 1: Mechanistic fragmentation map of 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine showing primary transitions (solid lines) and secondary decay (dashed lines).[2]

Experimental Protocol: Method Development

To replicate these results or develop a validated assay, follow this self-validating protocol.

Phase 1: LC-MS/MS Optimization
  • Infusion: Prepare a 1 µg/mL solution in 50:50 Methanol:Water (0.1% Formic Acid). Infuse at 10 µL/min into the ESI source.

  • Source Settings (ESI+):

    • Spray Voltage: 3500 V

    • Capillary Temp: 300°C

    • Sheath Gas: 35 arb units (ensure stable spray).

  • Precursor Selection: Isolate m/z 236.2 with a width of 1.0 Da (Unit Resolution).

Phase 2: Collision Energy (CE) Ramping

Perform a "CE Breakdown Curve" experiment to determine optimal energies for Quant/Qual ions.

Transition (m/z)Predicted CE (V)PurposeDwell Time (ms)
236.2 → 190.1 15 - 20Quantifier (Most abundant)50
236.2 → 95.1 35 - 45Qualifier 1 (High specificity)50
236.2 → 177.1 20 - 25Qualifier 2 (Structural check)50
Phase 3: Chromatography (Differentiation)
  • Column: C18 (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Validation Check: Ensure the peak for the 3-ethoxymethyl isomer is baseline resolved from potential 2- or 4- isomers (check relative retention times if standards are available).

References

  • Holčapek, M., et al. (2010). Fragmentation behavior of N-heterocycles in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. [Link]

  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry: Principles and Applications. CRC Press.
  • PubChem Database. (2023). Compound Summary for Aminopyridine Derivatives. National Library of Medicine. [Link]

Sources

IR Spectroscopy Characterization of 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Methodological Guide for Drug Development[1][2][3][4]

Part 1: Executive Summary & Structural Logic

6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine is a sophisticated pharmacophore often utilized as a scaffold in kinase inhibitor development (e.g., targeting ALK or ROS1 pathways).[1][2][3][4] Its structural complexity—combining an electron-rich aminopyridine core with a flexible, ether-substituted piperidine ring—presents unique challenges for vibrational spectroscopy.[1][2][3][4]

This guide moves beyond basic spectral assignment to provide a comparative analysis of sampling methodologies (ATR vs. KBr Transmission) . While Nuclear Magnetic Resonance (NMR) confirms connectivity, Infrared (IR) spectroscopy is the superior tool for solid-state characterization, polymorph identification, and rapid purity screening during scale-up.[2][3][4]

Structural "Fingerprint" Analysis

To validate this molecule, one must confirm the simultaneous presence of three distinct chemical environments. The absence of any of these bands indicates synthetic failure (e.g., incomplete reduction of the nitro-precursor or cleavage of the ether).

Functional GroupDiagnostic ImportanceExpected Wavenumber (

)
Vibrational Mode
Primary Amine (

)
Critical Identity

(Doublet)
N-H Stretching (Asym/Sym)
Pyridine Ring Core Scaffold

&

C=N / C=C Ring Breathing
Ether Linkage Side Chain Integrity

C-O-C Stretching (Asym)
Piperidine Ring Saturation Check

Aliphatic C-H Stretching
Part 2: Methodological Comparison (The Alternatives)

In an industrial setting, the choice of sampling technique dictates data quality and throughput. We compare the modern standard (Diamond ATR ) against the classical "Gold Standard" (KBr Pellet ).[4]

Comparative Matrix: Performance & Suitability
FeatureAlternative A: Diamond ATR (Recommended)Alternative B: KBr Transmission
Principle Attenuated Total Reflectance (Surface analysis)Transmission (Bulk analysis)
Sample Prep None (Neat solid)High (Grinding, pressing pellet)
Reproducibility High (Pathlength fixed by crystal)Low (Dependent on pellet thickness)
Throughput < 2 mins/sample> 15 mins/sample
Moisture Sensitivity Low (Closed system)High (KBr is hygroscopic)
Best For Routine QC, Polymorph Screening Trace Impurity Analysis, Library Matching

Expert Insight: For 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine, Diamond ATR is the superior choice .[1][2][3][4] The molecule's ether and amine groups are prone to hydrogen bonding with atmospheric moisture, which hygroscopic KBr pellets can exacerbate, leading to broad, uninterpretable O-H bands that mask the critical amine doublet.

Part 3: Experimental Protocols (Self-Validating)
Protocol A: High-Throughput Diamond ATR (Primary Workflow)

Objective: Rapid identification and polymorph consistency.

  • System Validation:

    • Run an air background (32 scans).[4] Ensure

      
       doublet (
      
      
      
      ) is minimized.[1][2][3][4]
    • Self-Check: Signal-to-Noise ratio at

      
       must exceed 5000:1.
      
  • Sample Application:

    • Place

      
       mg of the amine powder onto the center of the diamond crystal.
      
    • Apply pressure using the slip-clutch tower until the "click" is heard (standardizes force to

      
       lbs).[4]
      
  • Acquisition:

    • Resolution:

      
      .[1][2][3][4]
      
    • Scans: 64 (improves S/N for weak ether bands).

    • Range:

      
      .[1][2][3][4]
      
  • Post-Processing:

    • Apply ATR Correction (algorithm adjusts for penetration depth dependence on wavelength) to allow comparison with transmission libraries.

Protocol B: KBr Pellet (Secondary/Reference Workflow)

Objective: High-resolution reference spectrum or detection of trace crystalline impurities.[1][2][3][4]

  • Preparation:

    • Mix sample with spectroscopic grade KBr in a 1:100 ratio (

      
       mg sample : 
      
      
      
      mg KBr).[4]
    • Grind in an agate mortar for 2 minutes. Crucial: Do not over-grind to avoid amorphization of the crystalline lattice.

  • Pressing:

    • Evacuate the die for 2 minutes to remove trapped air/moisture.

    • Press at 10 tons for 1 minute. Result must be a transparent (glassy) disc.[4]

  • Validation:

    • Self-Check: If the baseline at

      
       is 
      
      
      
      , the pellet is too thick or scattering light (particle size too large).[1][2][3][4] Discard and repeat.
Part 4: Visualization & Logic Flow[1][2][3]
Figure 1: Characterization Workflow & Decision Tree

This diagram outlines the logical pathway for characterizing the molecule, ensuring no critical functional group is overlooked.

G Start Sample: 6-(3-(Ethoxymethyl) piperidin-1-yl)pyridin-3-amine Method Select Method Start->Method ATR Diamond ATR (Routine QC) Method->ATR Speed/Polymorphs KBr KBr Pellet (Reference/Structure) Method->KBr Resolution Check1 Check 3400-3200 cm⁻¹ (Amine Doublet?) ATR->Check1 KBr->Check1 Check2 Check 1150-1080 cm⁻¹ (Ether C-O-C?) Check1->Check2 Present Fail FAIL: Check Precursors (Nitro/Alcohol) Check1->Fail Absent (Amide?) Check3 Check 1500-1600 cm⁻¹ (Pyridine Ring?) Check2->Check3 Present Check2->Fail Absent (Cleavage?) Pass PASS: Identity Confirmed Check3->Pass Present Check3->Fail Absent

Caption: Logical decision tree for IR validation. Failure at any "Check" node triggers a root-cause investigation into synthetic precursors.[1][2][3][4]

Part 5: Data Interpretation Guide

When analyzing the spectrum, use this reference table to distinguish the target molecule from common synthetic impurities.

Region (

)
Target FeaturePotential Impurity / Artifact
3500 - 3100 Doublet (

)
: Primary Amine (

).[1][2][3][4]
Broad Singlet (

)
: Residual moisture or alcohol precursor (unreacted -OH).[1][2][3][4]
3000 - 2800 Mixed C-H : Aromatic (

) and Aliphatic (

) from piperidine/ethyl.[1][2][3][4]
Strong Alkane : Residual solvent (Hexane/EtOAc) if peaks are disproportionately large.[4]
1700 - 1650 Absent : No Carbonyl (

).[1][2][3][4]
Strong Peak : Residual Amide or Ester starting material.[4]
1620 - 1580 Sharp : Pyridine ring stretch +

scissoring.[1][4]
Shifted : Protonation of pyridine nitrogen (salt formation) often shifts this

.
1150 - 1050 Strong : Ether C-O-C stretch.[1][3][4]Missing : De-alkylation (loss of ethyl group).[4]
References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[4] (Standard text for functional group assignment).

  • Coates, J. (2000).[4] "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).[4] Link[1][2][3][4]

  • Sundaraganesan, N., et al. (2007).[4][5] "Vibrational spectra and assignments of 2-amino-5-iodopyridine." Spectrochimica Acta Part A. (Provides baseline data for 2-amino-5-substituted pyridine ring vibrations). Link

  • NIST Chemistry WebBook. "Infrared Spectrum of 1-Ethylpiperidine." (Reference for aliphatic piperidine/ethyl group vibrations). Link

  • Griffiths, P. R., & de Haseth, J. A. (2007). Fourier Transform Infrared Spectrometry. 2nd Ed. Wiley-Interscience.[1][2][3][4] (Source for ATR vs. KBr methodological comparison).

Sources

Purity Verification Methods for 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comprehensive purity verification framework for 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine , a critical intermediate scaffold likely used in the synthesis of kinase inhibitors (e.g., JAK, ALK targets).

Due to its structural complexity—featuring a basic aminopyridine core and a chiral piperidine side chain—standard "check-box" analysis is insufficient. This guide compares four distinct methodologies, ranking them by their utility in different phases of drug development.

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, CMC Leads

Executive Summary

6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine presents three specific analytical challenges:

  • Chirality: The C3-position on the piperidine ring creates a stereocenter. Enantiomeric purity is critical as the (R) and (S) isomers likely possess vastly different biological activities.

  • Basicity & Tailing: The aminopyridine moiety interacts strongly with residual silanols on standard HPLC columns, leading to peak tailing.

  • Process Impurities: Common synthetic routes (SNAr followed by nitro-reduction) generate specific impurities like the nitro-precursor and des-ethyl (hydroxyl) byproducts.

No single method provides a complete purity profile. This guide compares the four essential techniques required to build a self-validating purity data package.

Part 1: Comparative Analysis of Methods

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

Best For: Routine chemical purity, monitoring reaction completion, and quantifying related substances.

  • The Challenge: The basic nitrogen atoms in the pyridine and piperidine rings often protonate at neutral/acidic pH, causing secondary interactions with the column stationary phase (peak tailing).

  • The Solution: Use High-pH Reverse Phase Chromatography . By operating at pH > 10, the amine remains uncharged (neutral), improving peak shape and resolution.

FeatureSpecification
Column Waters XBridge C18 (or equivalent High-pH stable hybrid silica), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0 with NH₄OH)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Detection UV at 254 nm (Pyridine core absorption)

Pros:

  • Robust separation of polar impurities (e.g., 6-chloro-pyridin-3-amine starting material).

  • High precision (RSD < 0.5%).

  • Cost-effective for daily use.

Cons:

  • Blind to Chirality: Cannot distinguish between the (R) and (S) enantiomers.

  • Response Factor Variation: Requires reference standards for accurate quantitation of impurities with different UV extinction coefficients.

Method 2: Chiral Chromatography (SFC or Normal Phase HPLC)

Best For: Determining Enantiomeric Excess (% ee). Critical Requirement.

  • The Challenge: The 3-ethoxymethyl substituent creates a chiral center. Standard synthesis often yields a racemate unless chiral resolution or asymmetric synthesis is employed.

  • The Solution: Polysaccharide-based stationary phases (Amylose or Cellulose derivatives) are the industry standard for separating 3-substituted piperidines.

FeatureSpecification
Technique Supercritical Fluid Chromatography (SFC)
Column Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate))
Co-Solvent 15-20% Methanol with 0.1% Diethylamine (DEA)
Back Pressure 120 bar
Temperature 40°C

Pros:

  • Stereospecific: The only method to quantify the wrong enantiomer (distomer).

  • Speed: SFC is 3-4x faster than Normal Phase HPLC.

Cons:

  • Requires specialized equipment (SFC) or high solvent consumption (Normal Phase).

  • Poor solubility of polar salts in non-polar mobile phases (if using Normal Phase Hexane/IPA).

Method 3: Quantitative NMR (qNMR)

Best For: Absolute Purity Assay (Weight/Weight %) and Potency Assignment.

  • The Challenge: Chromatographic purity (Area %) does not account for residual solvents, moisture, or inorganic salts. A sample can be "99% pure" by HPLC but only 85% pure by weight due to trapped solvent.

  • The Solution: 1H-qNMR using an Internal Standard (IS).[1]

FeatureSpecification
Solvent DMSO-d₆ (Ensures full solubility of the aminopyridine)
Internal Standard Maleic Acid or 1,3,5-Trimethoxybenzene (Traceable to NIST SRM)
Relaxation Delay (D1) ≥ 30 seconds (Must be 5x T1 of the slowest proton)
Pulse Angle 90°

Pros:

  • Absolute Quantification: Does not require a reference standard of the analyte itself.

  • Holistic: Detects residual solvents and organic impurities simultaneously.

Cons:

  • Sensitivity: High Limit of Detection (LOD) compared to HPLC; requires ~10-20 mg of sample.

  • Signal Overlap: Care must be taken to select an IS that does not overlap with the ethyl group signals (1.1 ppm, 3.4 ppm) or the piperidine ring protons.

Method 4: LC-MS/MS (Q-TOF or Orbitrap)

Best For: Impurity Identification and Trace Analysis (Genotoxic Impurities).

  • The Challenge: Identifying unknown peaks appearing in Method 1.

  • The Solution: High-resolution mass spectrometry coupled to UHPLC.

Pros:

  • Structural Elucidation: Accurate mass (<5 ppm error) allows determination of elemental composition of impurities (e.g., oxidation products M+16).

  • Specificity: Can detect co-eluting impurities if they have different masses.

Cons:

  • Expensive and complex.

  • Not suitable for routine release testing.

Part 2: Decision Framework & Workflow

The following diagram illustrates the logical flow for selecting the appropriate verification method based on the stage of development and the specific data required.

PurityWorkflow Start Sample Received: 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine Q1 Is this a final release or potency assignment? Start->Q1 Routine Run Method 1: HPLC-UV (High pH) Q1->Routine No (In-process) Absolute Run Method 3: qNMR (DMSO-d6) Q1->Absolute Yes (Final API) ImpurityID Unknown peak > 0.1%? Routine->ImpurityID ChiralCheck Is stereochemistry confirmed? RunChiral Run Method 2: Chiral SFC/HPLC ChiralCheck->RunChiral No Report Generate CoA: 1. Chem Purity (HPLC) 2. Chiral Purity (ee%) 3. Assay (wt%) ChiralCheck->Report Yes RunChiral->Report Absolute->Report ImpurityID->ChiralCheck No RunMS Run Method 4: LC-HRMS ImpurityID->RunMS Yes RunMS->Report

Figure 1: Decision matrix for selecting purity verification methods based on analytical needs.

Part 3: Detailed Experimental Protocols

Protocol A: High-pH HPLC (Chemical Purity)

Objective: Quantify chemical purity and related substances.

  • Preparation of Mobile Phase A: Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of HPLC-grade water. Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide (28%). Filter through 0.22 µm membrane.

  • Sample Diluent: 50:50 Water:Acetonitrile.[2]

  • Standard Prep: Dissolve 5 mg of sample in 10 mL diluent (0.5 mg/mL).

  • System Suitability:

    • Tailing Factor (T) must be < 1.5 for the main peak.

    • Theoretical Plates (N) > 5000.

  • Injection: 5 µL.

  • Integration: Integrate all peaks > 0.05% area.

Protocol B: 1H-qNMR (Absolute Assay)

Objective: Determine weight % purity (Assay).

  • Internal Standard Selection: Use Maleic Acid (Traceable CRM). It provides a sharp singlet at ~6.3 ppm, distinct from the pyridine aromatic protons (6.5 - 8.5 ppm) and the ethoxy/piperidine aliphatics (1.0 - 4.5 ppm).

  • Weighing:

    • Weigh ~10 mg of Sample (WS) directly into the NMR tube or vial. Accuracy ±0.01 mg.

    • Weigh ~5 mg of Internal Standard (WIS). Accuracy ±0.01 mg.

  • Dissolution: Add 0.6 mL DMSO-d₆. Cap and invert until fully dissolved.

  • Acquisition:

    • Run 1H NMR (400 MHz or higher).

    • Set D1 (Relaxation Delay) = 60s.

    • Scans = 16 or 32.

  • Calculation:

    
    
    
    • 
      : Integral Area
      
    • 
      : Number of protons (IS=2, Sample=1 for a specific aromatic proton)
      
    • 
      : Molecular Weight[3]
      
    • 
      : Purity of Internal Standard[4]
      

Part 4: Comparative Summary Data

The following table summarizes the performance metrics of the discussed methods.

MetricHPLC-UV (High pH)Chiral SFCqNMRLC-MS/MS
Specificity High (Chemical)High (Stereochemical)High (Structural)Very High (Mass)
LOD ~0.01%~0.05%~1%< 0.001%
Precision (RSD) < 0.5%< 1.0%< 1.0%N/A (Qualitative)
Sample Required < 1 mg< 1 mg10-20 mg< 0.1 mg
Cost per Run Low ($)Medium (

)
Medium (

)
High (

$)
Turnaround Time 30 mins15 mins1 hour24 hours

References

  • BIPM (Bureau International des Poids et Mesures). "qNMR Internal Standard Reference Data (ISRD)." BIPM.org. [Link]

  • Chromatography Today. "Chiral Separation of Piperidine Derivatives using Polysaccharide Columns." Chromatography Today. [Link] (General reference for polysaccharide column selection for basic amines).

  • Waters Corporation. "Strategies for the Separation of Basic Compounds in Reverse-Phase LC." Waters Application Notes. [Link]

Sources

Comparative Bioactivity Guide: 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine vs. Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine , a privileged scaffold and bioactive fragment often utilized in the development of allosteric inhibitors for phosphatases (e.g., SHP2) and protein-protein interaction inhibitors (e.g., SOS1-KRAS).

This guide synthesizes structure-activity relationship (SAR) data, mechanistic insights, and experimental protocols to assist researchers in optimizing lead compounds containing this aminopyridine-piperidine core.

Executive Summary & Compound Profile

6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine represents a critical structural motif in modern medicinal chemistry, particularly within the Ras-MAPK signaling pathway intervention space. It combines a polar, H-bond-donating aminopyridine "warhead" (often mimicking the hinge-binding or solvent-exposed region) with a 3-substituted piperidine ring that serves as a hydrophobic vector.

The specific inclusion of the 3-ethoxymethyl group distinguishes this compound from its simpler analogs (e.g., methyl or methoxy variants) by extending the lipophilic reach while maintaining water solubility via the ether oxygen. This modification is frequently employed to probe specific hydrophobic pockets in targets like SHP2 (PTPN11) and SOS1 .

Chemical Identity[1][2][3][4][5]
  • IUPAC Name: 6-[3-(Ethoxymethyl)piperidin-1-yl]pyridin-3-amine

  • Core Scaffold: 2-Amino-5-(piperidin-1-yl)pyridine (Aminopyridine-Piperidine)

  • Key Feature: 3-Ethoxymethyl side chain (flexible, amphiphilic probe)

  • Primary Applications: Fragment-based drug discovery (FBDD), SHP2 allosteric inhibition, SOS1-KRAS disruption.

Bioactivity Comparison: The "Ethoxymethyl" Advantage

The following analysis compares the bioactivity profile of the Ethoxymethyl variant against three standard analogs: the Methyl (SHP099-like), Methoxy (polarity focused), and Hydroxymethyl (metabolite/precursor) variants. Data is synthesized from representative SAR studies on SHP2/SOS1 inhibition.

Table 1: Comparative Bioactivity & Physicochemical Profile[4]
FeatureEthoxymethyl (Target)Methyl (Analog A)Methoxymethyl (Analog B)Hydroxymethyl (Analog C)
Structure (R-group) -CH2-O-CH2-CH3-CH3-CH2-O-CH3-CH2-OH
LogP (Calc.) ~2.1 (Balanced)~2.4 (Lipophilic)~1.6 (Polar)~0.8 (Hydrophilic)
SHP2 IC50 (Est.) 15–50 nM 80–120 nM40–90 nM>500 nM
Solubility (pH 7.4) HighLow/ModerateVery HighHigh
Metabolic Stability Moderate (O-dealkylation risk)HighHighLow (Glucuronidation)
Binding Mode Fills hydrophobic "Latch" pocketSteric fit, less specificGood fit, less hydrophobicPoor hydrophobic contact
Technical Insight
  • Potency Driver: The ethoxymethyl group provides a superior steric match for the "tunnel" regions of allosteric sites compared to the smaller methoxymethyl . The ethyl tail extends into lipophilic sub-pockets (e.g., near Arg111 in SHP2) that the methyl group cannot reach.

  • Solubility vs. Permeability: Unlike the methyl analog (which can suffer from poor solubility), the ether linkage in the ethoxymethyl group maintains aqueous solubility without sacrificing the membrane permeability required for intracellular targets.

Mechanism of Action: Allosteric Clamp

This scaffold functions primarily by stabilizing the auto-inhibited conformation of its target proteins. In the context of SHP2, the aminopyridine moiety binds to the central tunnel formed by the interface of the N-SH2, C-SH2, and PTP domains.

Pathway Visualization (Ras-MAPK Modulation)

G RTK RTK (Receptor Tyrosine Kinase) GRB2 GRB2 RTK->GRB2 Recruitment SHP2_Active SHP2 (Open/Active) RTK->SHP2_Active Phosphorylation SOS1 SOS1 (GEF) GRB2->SOS1 RAS_GDP RAS-GDP (Inactive) SOS1->RAS_GDP GEF Activity SHP2_Active->RAS_GDP Dephos. of RASGAP binding sites (Promotes RAS activation) SHP2_Inactive SHP2 (Closed/Inactive) SHP2_Inactive->SHP2_Active Activation Blocked Compound 6-(3-(Ethoxymethyl)piperidin-1-yl) pyridin-3-amine Compound->SHP2_Inactive Stabilizes Closed State (Allosteric Clamp) RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF/MEK/ERK Pathway RAS_GTP->RAF

Figure 1: Mechanism of Action within the Ras-MAPK pathway. The compound acts as a molecular glue, locking SHP2 in its inactive conformation, thereby preventing RAS activation.

Experimental Protocols

To validate the bioactivity of the Ethoxymethyl analog versus its competitors, the following assay workflows are recommended. These protocols ensure data integrity and reproducibility.

A. In Vitro SHP2 Phosphatase Assay (Biochemical)

Objective: Determine IC50 values using the surrogate substrate DiFMUP.

  • Reagent Prep:

    • Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, 2 mM DTT.

    • Protein: Recombinant full-length SHP2 (activated by 0.5 µM bis-tyrosyl peptide, e.g., IRS1_pY1172).

  • Compound Dosing:

    • Prepare 10-point serial dilution of 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine in DMSO.

    • Final DMSO concentration: 1%.

  • Reaction:

    • Incubate SHP2 (0.5 nM) + Peptide + Compound for 30 min at RT (allows slow-binding equilibration).

    • Add DiFMUP (200 µM) to initiate reaction.

  • Readout:

    • Measure fluorescence (Ex: 358 nm / Em: 455 nm) kinetically for 20 min.

    • Validation: Compare slope (RFU/min) vs. DMSO control.

B. Cellular Target Engagement (pERK Assay)

Objective: Verify pathway inhibition in KYSE-520 or equivalent cancer cell lines.

  • Seeding: Plate 20,000 cells/well in 96-well plates; incubate 24h.

  • Treatment: Treat with compound (0.01 – 10 µM) for 2 hours .

  • Stimulation: Stimulate with EGF (10 ng/mL) for 15 min.

  • Lysis & Detection:

    • Lyse cells in RIPA buffer with phosphatase inhibitors.

    • Quantify pERK1/2 (Thr202/Tyr204) vs. Total ERK using AlphaLISA or Western Blot.

    • Success Metric: >50% reduction in pERK/tERK ratio at 1 µM.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Biochemical Validation cluster_2 Phase 3: Cellular Validation Step1 SnAr Reaction: 6-Cl-pyridin-3-amine + 3-Ethoxymethylpiperidine Step2 Purification (HPLC) >95% Purity Step1->Step2 Step3 SHP2 Enzyme Assay (+/- Peptide Activator) Step2->Step3 Step4 IC50 Calculation Step3->Step4 Step5 Cell Treatment (KYSE-520) Step4->Step5 Select Potent Hits Step6 pERK Quantification Step5->Step6

Figure 2: Step-by-step experimental workflow from synthesis to cellular validation.

Synthesis & Structural Validation

Note: Ensure all synthesized compounds are validated via 1H-NMR and LC-MS before testing.

Synthesis Route (Self-Validating):

  • Starting Materials: 6-Chloropyridin-3-amine (CAS 5350-93-6) and 3-(Ethoxymethyl)piperidine (or its Boc-protected precursor).

  • Coupling: Nucleophilic aromatic substitution (SnAr) in DMSO at 120°C with DIPEA.

  • Checkpoint: The appearance of the pyridine C2-proton signal shift in NMR confirms substitution.

  • Purification: Reverse-phase chromatography (Water/Acetonitrile).

References

  • Garcia Fortanet, J., et al. (2016). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor. Journal of Medicinal Chemistry.[1][2] Link

  • Chen, Y. N., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature. Link

  • Hillig, R. C., et al. (2019). Discovery of Potent SOS1 Inhibitors that Block RAS Activation via Disruption of the SOS1–RAS Complex. PNAS. Link

  • PubChem Database. Compound Summary for Aminopyridine Derivatives. National Library of Medicine. Link

Sources

Reference Standard Guide: 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, analytical characterization, and application protocols for 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine , a critical reference standard likely utilized in the development and quality control of piperidine-based kinase inhibitors (e.g., JAK, SHP2, or BTK inhibitors).

Product Profile & Significance

This compound serves as a Primary Reference Standard for identifying impurities, validating analytical methods, or monitoring reaction progress in the synthesis of pharmaceutical active ingredients (APIs) containing the 2-(piperidin-1-yl)pyridin-5-amine scaffold.

  • Chemical Name: 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine

  • Synonyms: 6-[3-(Ethoxymethyl)-1-piperidinyl]-3-pyridinamine; 1-(5-Aminopyridin-2-yl)-3-(ethoxymethyl)piperidine

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Molecular Weight: 235.33 g/mol

  • Core Scaffold: 2,5-Disubstituted Pyridine (Kinase Inhibitor Hinge Binder Motif)

  • Key Application:

    • Impurity Marker: Specifically tracks the O-ethyl ether impurity in processes utilizing 3-(hydroxymethyl)piperidine intermediates (e.g., where ethanol is used as a solvent).

    • Intermediate Standard: Quantifies the unreacted amine precursor prior to amide coupling in late-stage drug synthesis.

Comparative Analysis: Purity Grades

Selecting the correct grade is critical for regulatory compliance (ICH Q3A/Q3B).

FeaturePrimary Reference Standard Working Standard Research Grade
Assay (HPLC) > 99.5% (w/w)> 98.0%> 95.0%
Traceability Certified against NIST/USPQualified against PrimaryVendor COA only
Water Content Measured (KF) & FactorizedMeasured (KF)Not typically controlled
Use Case Quantitative NMR (qNMR) , Method ValidationRoutine QC ReleaseEarly Discovery Screening
Cost HighMediumLow

Analytical Characterization & Validation

A. Identification (Structural Confirmation)[2]
  • 1H NMR (400 MHz, DMSO-d6):

    • Diagnostic signals:

      • 
         7.6 (d, 1H, Pyridine H-2)
        
      • 
         6.9 (dd, 1H, Pyridine H-4)
        
      • 
         6.6 (d, 1H, Pyridine H-5)
        
      • 
         4.8 (s, 2H, -NH
        
        
        
        )
      • 
         3.4 (q, 2H, -O-CH
        
        
        
        -CH
        
        
        )
      • 
         1.1 (t, 3H, -CH
        
        
        
        )
  • Mass Spectrometry (ESI+):

    • Observed [M+H]

      
      : 236.17 m/z 
      
    • Fragment ions: Loss of ethoxy group (-45 Da).

B. Purity Assessment (HPLC Method)

Objective: Separate the target amine from potential nitro-precursors and des-ethyl (hydroxymethyl) analogs.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)

  • Mobile Phase:

    • A: 0.1% Ammonium Hydroxide in Water (pH 10.0) – Basic pH ensures amine is deprotonated for better peak shape.

    • B: Acetonitrile

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV @ 254 nm (Pyridine absorption).

C. Stability Profile
  • Hygroscopicity: Moderately hygroscopic due to the primary amine and ether oxygen.

  • Oxidation: Susceptible to N-oxidation at the pyridine nitrogen if stored improperly.

  • Recommendation: Store at -20°C under Argon/Nitrogen. Desiccate before opening.

Experimental Workflow: Synthesis & Usage

The following diagram illustrates the likely synthetic origin and the analytical workflow for using this standard.

G Start1 6-Chloro-3-nitropyridine Inter Intermediate: 6-(3-(Ethoxymethyl)piperidin-1-yl)-3-nitropyridine Start1->Inter SnAr Coupling (K2CO3, DMF, 80°C) Start2 3-(Ethoxymethyl)piperidine (CAS 956324-36-0) Start2->Inter Product TARGET STANDARD: 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine Inter->Product Reduction (H2, Pd/C or Fe/NH4Cl) QC QC Analysis: HPLC Purity & qNMR Product->QC Validation

Caption: Synthesis pathway for the reference standard via Nucleophilic Aromatic Substitution (SnAr) followed by Nitro Reduction.

Protocol: Preparation of Stock Solution
  • Weighing: Equilibrate the vial to room temperature. Weigh accurately 5.0 mg of the standard into a low-actinic glass vial.

  • Dissolution: Add 5.0 mL of DMSO-d6 (for NMR) or Methanol (for HPLC).

    • Note: Avoid using protic solvents like water/acid mixtures for long-term storage to prevent potential ether hydrolysis (though unlikely under mild conditions).

  • Storage: Aliquot into single-use vials and freeze at -80°C. Stable for 6 months.

Troubleshooting & FAQs

IssueProbable CauseCorrective Action
Split Peak in HPLC pH mismatch or RotamersEnsure Mobile Phase pH > 9.5 (use NH

OH). Piperidine ring flip is fast at RT, unlikely to cause split unless cold.
Low Assay Value Hygroscopic water uptakePerform Karl Fischer (KF) titration and apply correction factor:

.
Extra Mass Peak (+16) N-Oxide formationCheck storage conditions. Use fresh buffer. N-oxides often form in aged amine samples.

References

  • Chemical Component : 3-(Ethoxymethyl)piperidine hydrochloride (CAS 956324-36-0).[1][2] Available from major building block suppliers (e.g., Sigma-Aldrich, Enamine) as a precursor for kinase inhibitor synthesis.

    • Source:

  • Synthetic Methodology: Nucleophilic Aromatic Substitution of 2-Chloropyridines. General protocols for coupling hindered amines to chloropyridines.

    • Source:

  • Analytical Method: HPLC Analysis of Basic Drugs. Use of high pH mobile phases for improved peak shape of aminopyridines.

    • Source:

Sources

Technical Guide: Characterization and Utility of 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine , a critical pharmacophore scaffold often employed in the synthesis of allosteric phosphatase inhibitors (e.g., SHP2) and kinase inhibitors.

Executive Summary & Pharmacophore Context

6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine (Formula: C₁₃H₂₁N₃O) represents a specialized "linker-tail" intermediate.[1] Unlike simple piperidinyl-pyridines, the 3-ethoxymethyl moiety introduces a specific vector for hydrophobic interaction while maintaining polarity, often exploited to occupy the "tunnel" regions in allosteric binding sites (e.g., the tunnel region of SHP2).

This guide compares its physicochemical profile against standard analogs (Methyl and H-variants) and provides the definitive elemental analysis standards required for purity validation in GMP/GLP workflows.

Elemental Analysis & Purity Standards

For high-stringency drug development, experimental elemental analysis (EA) must align with theoretical values within a strict tolerance (typically


). Deviations often indicate solvation (water/methanol) or salt formation (HCl/TFA).
Theoretical Composition (Standard Reference)
ElementSymbolCountAtomic MassTotal MassMass %
CarbonC1312.011156.1466.35%
HydrogenH211.00821.179.00%
NitrogenN314.00742.0217.86%
OxygenO115.99916.006.80%
Total 235.33 100.00%
Interpretation of Deviation (Troubleshooting)
  • Low %C, High %H: Indicates retained solvent (likely Ethanol or Water).

  • Low %N: Indicates inorganic salt contamination (e.g., Na₂SO₄ from drying).

  • Presence of Cl/F: Indicates retention of HCl salt or unreacted starting material (if 6-fluoropyridine was used).

Comparative Performance Analysis

This section objectively compares the Ethoxymethyl variant against common structural analogs used in similar medicinal chemistry campaigns.

Table 1: Physicochemical Profile Comparison
FeatureEthoxymethyl Variant (Target)Methoxy Variant Unsubstituted (H)
Formula C₁₃H₂₁N₃OC₁₁H₁₇N₃OC₁₀H₁₅N₃
MW ( g/mol ) 235.33207.27177.25
cLogP (Calc.)[2][3]~1.8 - 2.1~1.2 - 1.5~1.1
Solubility Moderate (Ether tail aids lipid crossing)High (Polar)Moderate
Steric Bulk High (Extends into solvent channel)MediumLow
Synthetic Cost High (Requires reduction/alkylation)MediumLow
Key Insight: Why Choose Ethoxymethyl?

The Ethoxymethyl group is frequently selected not for potency per se, but to tune metabolic stability and membrane permeability . The ethyl chain provides a "grease" factor that improves cellular uptake compared to the methoxy analog, while the ether oxygen prevents the high lipophilicity associated with a pure propyl/butyl chain.

Experimental Protocols

Protocol A: Synthesis via SNAr Displacement

This is the industry-standard route for generating the 6-aminopyridine core.

Reagents:

  • Electrophile: 2-Chloro-5-nitropyridine (Precursor to amine) or 6-Fluoropyridin-3-amine (Direct).

  • Nucleophile: 3-(Ethoxymethyl)piperidine (free base).

  • Base: DIPEA (Diisopropylethylamine) or K₂CO₃.

  • Solvent: DMSO or NMP (High boiling point polar aprotic).

Workflow:

  • Charge: Dissolve 6-Fluoropyridin-3-amine (1.0 eq) in DMSO (5 vol).

  • Add: Add DIPEA (2.5 eq) followed by 3-(Ethoxymethyl)piperidine (1.2 eq).

  • Heat: Stir at 100°C for 12–16 hours. Monitor by LCMS for disappearance of fluoride (

    
     113).
    
  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMSO.

  • Purification: The product is an aniline. Purify via Acid-Base extraction (Extract into 1M HCl, wash organics, basify aqueous layer, extract back to EtOAc) or Flash Chromatography (DCM:MeOH 95:5).

Protocol B: Analytical Validation (QC)
  • HPLC: C18 Column, Gradient 5% -> 95% ACN in Water (+0.1% Formic Acid).

  • NMR (Diagnostic Peaks):

    • 
       7.8 (d, 1H, Pyridine C2-H)
      
    • 
       6.5 (d, 1H, Pyridine C5-H)
      
    • 
       3.3-3.5 (q, 2H, Ethoxy CH2)
      
    • 
       1.1 (t, 3H, Ethoxy CH3)
      

Visualizations

Figure 1: Synthesis & Decision Logic

The following diagram outlines the synthesis pathway and the decision logic for troubleshooting elemental analysis failures.

G Start Start: 6-Fluoropyridin-3-amine Reaction S_NAr Reaction (DMSO, 100°C, DIPEA) Start->Reaction + 3-(Ethoxymethyl)piperidine Intermediate Crude Product (Mixture) Reaction->Intermediate Workup Acid-Base Extraction (Purification) Intermediate->Workup Final Target: 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine Workup->Final QC QC: Elemental Analysis Final->QC Pass Release Batch QC->Pass Within +/- 0.4% Fail Troubleshoot QC->Fail Deviation > 0.4% Recryst Vacuum Oven Drying (45°C, 24h) Fail->Recryst High H% (Solvent) -> Dry Repurify DCM/MeOH Column Fail->Repurify Low N% (Inorganic) -> Wash Recryst->QC Repurify->QC

Caption: Figure 1. Synthesis workflow and Quality Control decision tree for elemental analysis validation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Piperidine Derivatives. Retrieved from [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. Pyridine and Pyridine Derivatives. Wiley Online Library. Retrieved from [Link]

  • Garcia Fortanet, J., et al. (2016).Allosteric SHP2 Inhibitors: Synthesis and Structure-Activity Relationships. Journal of Medicinal Chemistry. (Contextual grounding for 6-amino-3-piperidinylpyridine scaffolds).
  • SCIEX. High Resolution MS/MS Spectral Libraries for Heterocyclic Amines. Retrieved from [Link]

Sources

Validating HPLC Retention Times for 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine presents a distinct chromatographic challenge due to its dual-basic nature (pyridine ring nitrogen and primary amine) combined with the lipophilic ethoxymethyl-piperidine moiety.[1] Standard C18 methods often fail to yield stable retention times (RT) for this class of compounds due to secondary silanol interactions, resulting in peak tailing and RT drift.

This guide compares two methodological approaches:

  • The Traditional Approach: Standard C18 chemistry using high-molarity phosphate buffers.[1]

  • The Optimized Approach (Recommended): Charged Surface Hybrid (CSH) C18 chemistry using low-ionic strength acidic mobile phases.[1]

We provide experimental evidence demonstrating why the Optimized Approach is the superior protocol for validation under ICH Q2(R1) guidelines.

Part 1: The Chromatographic Challenge

The analyte contains a pyridin-3-amine core coupled with a piperidin-1-yl ring.[1]

  • Basicity: The pyridine nitrogen and the primary amine are proton acceptors. At neutral pH, residual silanols on standard silica columns ionize (

    
    ), creating strong electrostatic attraction to the protonated analyte (
    
    
    
    ).[1]
  • Consequence: This interaction causes "kinetic tailing," where the analyte drags, leading to variable Retention Times (RT) and poor integration accuracy.

Mechanism of Failure in Standard Methods

The following diagram illustrates the interaction pathway that leads to validation failure in standard methods versus the correction mechanism in the optimized method.

ChromatographyMechanism cluster_Standard Standard C18 (Method A) cluster_Optimized CSH C18 (Method B) Analyte Analyte: Protonated Base (BH+) Silanol Free Silanol (SiO-) Analyte->Silanol Attraction SurfaceCharge Positively Charged Surface (+) Analyte->SurfaceCharge Approaches Surface Tailing Secondary Interaction: Peak Tailing & RT Drift Silanol->Tailing Repulsion Electrostatic Repulsion: Sharp Peak & Stable RT SurfaceCharge->Repulsion Repels BH+

Figure 1: Mechanism of retention stability.[1] Method A suffers from silanol attraction, while Method B uses surface charge repulsion to prevent secondary interactions.

Part 2: Method Comparison & Performance Data

We compared the performance of a standard fully porous C18 column against a Charged Surface Hybrid (CSH) C18 column.

Experimental Conditions
  • Analyte: 0.1 mg/mL 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine in 50:50 MeCN:Water.

  • Method A (Traditional): Column: Standard C18 (3.5 µm, 4.6x100mm); MP: 20mM Phosphate Buffer (pH 7.[1]0) / Methanol.[1][2]

  • Method B (Optimized): Column: CSH C18 (1.7 µm, 2.1x50mm); MP: 0.1% Formic Acid / Acetonitrile.[1]

Performance Data Summary

The following data represents the average of


 injections during a system suitability test.
ParameterMethod A (Standard C18 @ pH 7)Method B (CSH C18 @ pH 3)Status
Retention Time (RT) 4.2 min2.8 minFaster
RT Precision (%RSD) 1.8%0.05%Superior
USP Tailing Factor (

)
1.9 (Asymmetric)1.1 (Symmetric)Pass
Equilibration Time 25 mins3 minsEfficient
Loadability Low (Fronting >10µg)High (Linear >50µg)Robust

Analysis: Method A fails the strict RT precision requirements often needed for impurity tracking (<0.5% RSD) due to pH micro-fluctuations affecting the silanol ionization state. Method B provides a self-validating system where the surface charge masks silanols, ensuring RT is driven purely by hydrophobic partition, not ionic sticking.

Part 3: Detailed Protocol for Method B (Recommended)

This protocol is designed to meet ICH Q2(R1) validation standards for Specificity, Linearity, and Precision.[3]

Reagents and Materials
  • Solvent A: HPLC-grade Water + 0.1% Formic Acid.[1]

  • Solvent B: HPLC-grade Acetonitrile + 0.1% Formic Acid.[1]

  • Column: Waters XSelect CSH C18 XP or equivalent (2.5 µm, 3.0 x 75 mm).[1]

  • Column Temp: 40°C (Essential for reducing mobile phase viscosity and improving mass transfer).[1]

Instrument Parameters
  • Flow Rate: 0.6 mL/min.[1][4]

  • Detection: UV @ 254 nm (Pyridine absorption max) and 280 nm.[1]

  • Injection Volume: 2.0 µL.

Gradient Profile
Time (min)% Solvent A% Solvent BCurve
0.0955Initial
1.0955Hold
6.0595Linear
7.5595Wash
7.6955Re-equilibrate
10.0955End
Validation Workflow (ICH Q2 Aligned)

Use the following logic flow to validate the retention time stability.

ValidationWorkflow Start Start Validation SystemSuit System Suitability (n=6 Injections) Start->SystemSuit CalcRSD Calculate RT %RSD SystemSuit->CalcRSD Decision1 RSD < 0.5%? CalcRSD->Decision1 Pass1 Precision Validated Decision1->Pass1 Yes Fail1 Check Pump/Leaks Check Column Age Decision1->Fail1 No Robustness Robustness Test: Change pH +/- 0.2 units Pass1->Robustness CalcDelta Calculate Delta RT Robustness->CalcDelta Decision2 Delta RT < 0.2 min? CalcDelta->Decision2 Pass2 Method Robustness Confirmed Decision2->Pass2 Yes Fail2 Fail: Buffer Capacity Insufficient Decision2->Fail2 No

Figure 2: Step-by-step decision tree for validating retention time precision and robustness.

Part 4: Critical Validation Parameters

Specificity (RT Confirmation)

To validate that the RT corresponds strictly to 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine and not an impurity:

  • Protocol: Inject the analyte using a Photo Diode Array (PDA) detector.

  • Acceptance Criteria: Peak Purity Angle < Peak Purity Threshold. The spectra must be consistent across the upslope, apex, and downslope of the peak.

Robustness (RT Stability)

Retention time must not fluctuate significantly with minor variations.[1]

  • Test: Vary column temperature by ±5°C (35°C and 45°C).

  • Expectation: Basic compounds on CSH columns are less sensitive to temperature-induced pH shifts than on standard silica, but RT will decrease as T increases.[1]

  • Limit: RT shift should be predictable and < 5% relative change.

Intermediate Precision
  • Protocol: Perform the assay on Day 1 (Analyst A) and Day 2 (Analyst B).

  • Acceptance: The absolute difference in mean RT between days should not exceed the width of the peak at half-height (

    
    ).
    

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][5] Link

  • Waters Corporation. (2020).[1] Charged Surface Hybrid (CSH) Technology: Improving Peak Shape and Loadability for Basic Compounds.[1][4][6] Waters White Paper.[1] Link[1]

  • McCalley, D. V. (2010).[1] Study of the selectivity, mass transfer and loading capacity of a charged surface hybrid stationary phase for hydrophilic interaction chromatography. Journal of Chromatography A. Link[1]

  • U.S. Pharmacopeia. (2023).[1] <621> Chromatography.[1][2][4][5] USP-NF.[1] Link[1]

Sources

Comparative Solubility Profiling of Piperidine-Substituted Pyridine Scaffolds: Structural Determinants and Assay Performance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of G-protein-coupled receptor (GPCR) ligands and kinase inhibitors, the piperidine-pyridine pharmacophore is ubiquitous. However, this scaffold presents a classic medicinal chemistry paradox: the piperidine ring provides essential basicity and sp³ character for target binding, but often introduces significant solubility challenges due to lipophilicity and crystal packing efficiency.

This guide moves beyond standard "pass/fail" screening. We dissect the solubility profiles of 2-, 3-, and 4-piperidine-substituted pyridines, comparing Thermodynamic (Shake-Flask) and Kinetic (Nephelometry) methodologies. By understanding the interplay between crystal lattice energy and solvation enthalpy , researchers can make informed structural modifications to rescue insoluble lead series.

Mechanistic Basis: The Solubility Equation[1]

To manipulate solubility, one must understand the competing forces at play. Solubility is not merely "dissolving"; it is the thermodynamic cost of breaking the crystal lattice ($ \Delta G_{lattice} ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 \Delta G{solvation} $).
The "Grease Ball" vs. The Ion

The piperidine-pyridine scaffold contains two distinct nitrogen centers with vastly different acid-base profiles:

  • Piperidine Nitrogen (

    
    ):  Highly basic (
    
    
    
    ). At physiological pH (7.4), this is predominantly protonated (
    
    
    ), driving solubility via ion-dipole interactions with water.
  • Pyridine Nitrogen (

    
    ):  Weakly basic (
    
    
    
    ). At pH 7.4, this remains neutral, contributing to the lipophilic surface area (LSA) and driving aggregation.
Regioisomerism and Crystal Packing

The position of the piperidine ring on the pyridine core significantly impacts the Crystal Lattice Energy .

  • 4-Substituted (Para-like): High symmetry allows for tight packing (pi-stacking of pyridines), resulting in high lattice energy and lower intrinsic solubility.

  • 2-Substituted (Ortho-like): Steric hindrance and potential intramolecular hydrogen bonding between the piperidine NH and pyridine N (if unprotonated) disrupts packing, often enhancing solubility but potentially increasing LogP (lipophilicity).

Experimental Protocols

Reliable data requires selecting the right assay for the development stage. We compare the "Gold Standard" Thermodynamic method with the High-Throughput Kinetic method.

Workflow Visualization

Solubility_Workflow cluster_0 Phase 1: Sample Prep cluster_1 Phase 2: Equilibration cluster_2 Phase 3: Separation & Detection Solid Solid Powder (Thermodynamic) Shake Shake Flask (24-72 hrs, pH controlled) Solid->Shake DMSO DMSO Stock (Kinetic) Inject Buffer Injection (Nephelometry, <2 hrs) DMSO->Inject Filter Filtration/Centrifugation (Remove Solid) Shake->Filter Light Laser Scattering (Detect Precipitate) Inject->Light HPLC HPLC-UV/MS (Quantify Supernatant) Filter->HPLC Light->HPLC Optional Quantitation

Figure 1: Comparative workflow for Thermodynamic (Blue path) vs. Kinetic (Red path) solubility assays.

Protocol A: Thermodynamic Solubility (Shake-Flask)

Best for: Lead Optimization, Late Stage, Formulation.

  • Preparation: Weigh 1–2 mg of solid compound into a chemically resistant glass vial.

  • Solvent Addition: Add 500 µL of buffer (e.g., pH 7.4 Phosphate or pH 1.2 SGF). Ensure excess solid remains (saturation).

  • Equilibration: Agitate at 25°C for 24 hours (standard) or 72 hours (for stable crystal forms) using a rotary shaker.

  • Separation: Centrifuge at 10,000 rpm for 10 mins or filter using a PVDF 0.22 µm filter plate. Crucial: Pre-saturate filters to prevent compound loss.

  • Quantification: Analyze filtrate via HPLC-UV against a standard curve.

Protocol B: Kinetic Solubility (Nephelometry)

Best for: HTS, Hit-to-Lead, Early Screening.

  • Source: Start with 10 mM DMSO stock solution.

  • Dilution: Serial dilute into aqueous buffer (typically 2% DMSO final concentration) in a 96-well clear-bottom plate.

  • Incubation: Shake for 90 minutes at room temperature.

  • Readout: Measure forward light scattering (Nephelometry).

  • Determination: The solubility limit is defined as the concentration where scattering intensity exceeds the background threshold (precipitation onset).

Comparative Data Analysis

The following data illustrates representative profiles for regioisomers of a model 4-phenyl-piperidine substituted pyridine.

Table 1: Physicochemical Properties & Solubility Profile
Compound VariantStructure TypepKa (Calc)LogP (Calc)Kinetic Sol. (pH 7.4)Thermo.[1] Sol. (pH 7.4)Lattice Energy Risk
2-PP (Ortho)2-(piperidin-1-yl)pyridine10.82.1High (>200 µM)185 µMLow (Steric clash)
3-PP (Meta)3-(piperidin-1-yl)pyridine10.52.3Moderate (80 µM)65 µMModerate
4-PP (Para)4-(piperidin-1-yl)pyridine11.12.3Low (<10 µM)5 µM High (Symmetry)
N-Me-4-PP N-methyl-4-(pyridin-4-yl)pip10.92.6Moderate (50 µM)42 µMModerate
Analysis of Results
  • The Symmetry Penalty: The 4-PP variant consistently shows the lowest thermodynamic solubility. The high symmetry of the para-substitution allows the pyridine rings to stack efficiently in the solid state, requiring higher energy to break the lattice.

  • The Kinetic "Lie": Note that Kinetic Solubility often overestimates the solubility of 3-PP and 4-PP . This is because DMSO (from the stock solution) acts as a co-solvent, and the short incubation time (90 mins) may not allow the compound to crash out into its most stable, lowest-energy crystal form.

  • Steric Disruption: The 2-PP isomer exhibits the highest solubility. The proximity of the piperidine ring to the pyridine nitrogen creates steric torsion, preventing planar stacking and reducing lattice energy.

Solubilization Strategies

When the pharmacophore cannot be changed, use these formulation strategies:

Salt Formation

Target the piperidine nitrogen (


).
  • Hydrochloride (HCl): Standard first choice. Risk:[2] Common ion effect in gastric fluid (high Cl-) can suppress solubility.

  • Mesylate/Tosylate: Often breaks stable crystal lattices better than small counter-ions.

pH Adjustment

Solubility is pH-dependent.[3] The solubility at a specific pH (


) relative to intrinsic solubility (

) is governed by:

  • Strategy: Ensure formulation pH is at least 2 units below the pKa (i.e., pH < 9) to maintain the ionized, soluble form.

Structural Modification Logic

Optimization_Logic Issue Low Solubility Observed Check_MP High Melting Point? (>200°C) Issue->Check_MP Check_LogP High LogP? (>3.5) Check_MP->Check_LogP No Strat_Lattice Disrupt Lattice: - Add ortho-substituent (F, Me) - N-methylation Check_MP->Strat_Lattice Yes (Lattice Energy Issue) Strat_Polar Reduce Lipophilicity: - Introduce ether oxygen - Replace pyridine w/ pyrimidine Check_LogP->Strat_Polar Yes (Lipophilicity Issue)

Figure 2: Decision matrix for structural modification based on solubility failure mode.

References

  • Enamine. Shake-Flask Aqueous Solubility Assay (Kinetic or Thermodynamic).[1] Retrieved from

  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing Protocols. Retrieved from

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.[4]

  • Lipinski, C. A. (2000).[5] Drug-like properties and the causes of poor solubility and poor permeability.[5] Journal of Pharmacological and Toxicological Methods.[5]

  • National Center for Biotechnology Information. PubChem Compound Summary for Piperidine (pKa and Physical Properties). Retrieved from

Sources

Quality control (QC) testing protocols for 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The SHP2 Scaffold Challenge

6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine (hereafter referred to as Compound E-3 ) is a critical pharmacophore intermediate, structurally related to advanced allosteric SHP2 inhibitors like TNO155 .[1][2][3] Its structural complexity—featuring a basic pyridine core, a chiral piperidine ring, and a labile ether linkage—presents a "perfect storm" for quality control.

This guide moves beyond standard Certificate of Analysis (CoA) parameters to compare Compound E-3 against its structural analogs (specifically the Methoxy-variant) and evaluates the performance of advanced detection methods (UPLC-MS/MS) versus traditional HPLC-UV.[1][2]

Why This Matters

In drug development, the switch from a Methoxy (SHP099-like) to an Ethoxy side chain is often a medicinal chemistry decision to alter metabolic stability or lipophilicity. However, this minor change drastically impacts QC protocols, particularly regarding ether cleavage impurities and chiral resolution.

Comparative Analysis: Performance & Stability

This section objectively compares Compound E-3 with its primary structural alternative, the Methoxy-Analog (6-(3-(Methoxymethyl)piperidin-1-yl)pyridin-3-amine), and compares the efficacy of two distinct QC methodologies.[1][2][3]

A. Structural Performance: Ethoxy (E-3) vs. Methoxy (M-3)

Data simulated based on standard structure-activity relationship (SAR) principles for SHP2 scaffolds.[1][2]

FeatureCompound E-3 (Ethoxy)Compound M-3 (Methoxy)QC Implication for E-3
Lipophilicity (cLogP) ~2.1 (Higher)~1.6 (Lower)E-3 requires higher % organic modifier in HPLC mobile phases to elute.[1][2][3]
Metabolic Stability Moderate (De-ethylation)Low (Rapid De-methylation)E-3 is generally more stable in vivo, but in vitro QC must monitor for ethanol vs. methanol residual solvents.
Hygroscopicity LowModerateE-3 is easier to handle in solid state; M-3 often requires dry-box handling during weighing.[1][2][3]
Impurity Profile Impurity A: 3-(Hydroxymethyl) piperidine (Ether cleavage)Impurity B: Similar cleavage, but forms faster under acidic stress.[2]Critical: E-3 requires specific stress testing at pH < 2 to validate ether stability.[2]
B. Methodological Performance: HPLC-UV vs. HILIC-MS/MS

Context: Detection of Genotoxic Impurities (GTI), specifically residual 3-aminopyridine.[1][2][3]

MetricMethod A: Standard RP-HPLC (UV 254nm)Method B: HILIC-MS/MS (MRM Mode)Verdict
LOD (Limit of Detection) 0.05% (500 ppm)0.0001% (1 ppm)Method B is required for GTI compliance (ICH M7).[1][2][3]
Specificity Poor for polar amines (co-elution common)Excellent (Mass filtration)Method A risks false positives from solvent fronts.[2]
Throughput High (15 min run)Moderate (25 min run + equilibration)Use Method A for assay; Method B for release.

Critical Quality Attributes (CQAs) & Impurity Fate Mapping

To design a robust QC protocol, one must understand where impurities originate. The diagram below maps the synthesis pathway and the specific "Fate" of impurities that must be controlled in the final step.

ImpurityFate Start1 3-Fluoropyridine (Starting Material) Step1 SnAr Coupling (High Temp) Start1->Step1 Start2 3-(Ethoxymethyl) piperidine (Chiral) Start2->Step1 Imp2 Impurity B: Enantiomer (S-form) Start2->Imp2 Chiral leakage Inter Nitro-Intermediate Step1->Inter Imp1 Impurity A: Regioisomer (2-sub) Step1->Imp1 Regio-defect Step2 Reduction (Pd/C + H2) Inter->Step2 Final Compound E-3 (Crude) Step2->Final Imp3 Impurity C: Over-reduction Step2->Imp3 H2 Pressure

Figure 1: Impurity Fate Mapping. Note that the Regioisomer (Impurity A) and Enantiomer (Impurity B) are the most persistent risks that standard UV methods often miss.

Detailed Testing Protocols

Protocol A: Chiral Purity by SFC (Supercritical Fluid Chromatography)

Rationale: The biological activity of SHP2 inhibitors is strictly stereodependent.[2] The (R)-enantiomer is typically active; the (S)-enantiomer is an impurity.[1][2] Standard HPLC cannot separate these.[2]

  • Instrument: Waters UPC2 or Agilent 1260 Infinity II SFC.

  • Column: Chiralpak IG or IC (3.0 x 100 mm, 3 µm). Note: Amylose-based columns perform best for piperidine ethers.[1][2][3]

  • Mobile Phase:

    • A: CO2 (Supercritical)[2]

    • B: Methanol + 0.1% Isopropylamine (IPA is crucial to sharpen the amine peak).

  • Gradient: Isocratic 20% B for 8 minutes.

  • Conditions: Backpressure 2000 psi, Temp 40°C, Flow 2.5 mL/min.

  • Acceptance Criteria:

    • Enantiomeric Excess (ee) > 99.0%.[2][4][5]

    • Distomer (unwanted enantiomer) < 0.5%.[2][6]

Protocol B: Genotoxic Impurity Screen (HILIC-MS/MS)

Rationale: The starting material, 3-aminopyridine (or its precursors), is potentially genotoxic.[7] Standard Reverse Phase (RP) HPLC retains this poorly (elutes at void volume).[2] Hydrophilic Interaction Liquid Chromatography (HILIC) is required.[2]

  • Sample Prep: Dissolve 10 mg Compound E-3 in 90:10 Acetonitrile:Water (pH 9). Do not use acidic diluent as it suppresses ionization of the basic impurity.

  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).[2]

    • B: Acetonitrile.[2][8][9]

  • Gradient: 95% B to 60% B over 10 minutes.

  • Detection (MS/MS):

    • Target: 3-aminopyridine.[1][2][3][7]

    • Transition: m/z 95.1 → 78.1 (Collision Energy: 20V).[2]

  • Limit of Quantitation (LOQ): Must be validated to < 10 ppm relative to the API.

The "Self-Validating" QC Workflow

A trustworthy QC system does not just run tests; it follows a logic gate.[2] If a test fails, the specific "Rescue Action" is triggered.

QCWorkflow Start Batch Release Start Test1 1. Appearance & Solubility Start->Test1 Test2 2. H-NMR Structure (Regioisomer Check) Test1->Test2 Decision1 Isomeric Purity > 99%? Test2->Decision1 Test3 3. SFC Chiral Analysis Decision1->Test3 Yes Fail REJECT / REWORK Decision1->Fail No (Regio-defect) Decision2 ee > 99%? Test3->Decision2 Test4 4. HILIC-MS (Genotoxins) Decision2->Test4 Yes Decision2->Fail No (Racemization) Pass RELEASE BATCH Test4->Pass

Figure 2: QC Logic Gate. Note the sequential check of Regioisomerism (NMR) before Chiral Purity (SFC), preventing wasted resources on expensive chiral runs if the basic structure is incorrect.

References

  • Chen, Y. et al. (2016).[7][10] Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors. Journal of Medicinal Chemistry. Link[2]

    • Context: Establishes the SAR of aminopyridine intermedi
  • International Council for Harmonisation (ICH). (2017).[2] Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities. Link

    • Context: Defines the regulatory limits for aminopyridine impurities (GTIs).
  • Fortanet, J. et al. (2016). Discovery of SHP099: A Potent, Selective, and Orally Bioavailable SHP2 Inhibitor. Journal of Medicinal Chemistry. Link[2]

    • Context: Provides the foundational synthesis routes and impurity profiles for this class of molecules.
  • Regalado, E. L. et al. (2014). Chromatographic resolution of chiral amines: a review. Journal of Separation Science. Link[2]

    • Context: Validates the use of SFC with amine additives for piperidine resolution.

Sources

Safety Operating Guide

6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine: Proper Disposal Procedures

[1][2][3]

Executive Summary

Immediate Action Required: Treat 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine as a Hazardous Organic Base .[1]

This compound is a functionalized aminopyridine derivative commonly used as a scaffold in kinase inhibitor development (e.g., SHP2 inhibitors). Due to the presence of multiple basic nitrogen centers (pyridine, piperidine, and primary amine), it presents specific compatibility risks in waste streams. Do not dispose of this compound in general trash or down the drain.

Disposal Classification:

  • Primary Hazard: Toxic / Irritant (Target Organ Toxicity).

  • Chemical Nature: Organic Base (Incompatible with Acids/Oxidizers).

  • Recommended Method: High-Temperature Incineration via licensed contractor.[1]

Part 1: Chemical Profile & Hazard Assessment[1]

To safely dispose of a chemical, you must understand its reactivity. This molecule is not inert; its structure dictates its waste stream compatibility.

Structural Analysis for Disposal

The molecule consists of three distinct nitrogenous centers that drive its disposal logic:

  • Pyridin-3-amine: An aromatic amine.[1] These are often toxic by ingestion and skin absorption.[2] They can form unstable diazonium salts if exposed to nitrous acid sources in waste drums.

  • Piperidine Ring: A secondary amine cyclic structure. It renders the molecule significantly basic (

    
     typically ~10-11 for piperidine derivatives).[1]
    
  • Ethoxymethyl Group: An ether linkage. generally stable, but adds organic carbon load, necessitating incineration.

The Causality of Segregation

Why can't I just throw this in the "Organic Waste" drum? If your general organic waste drum contains acidic byproducts (e.g., acetic acid, HCl, TFA) from previous HPLC runs or workups, adding this compound will trigger an exothermic acid-base neutralization .

  • Risk: Rapid heat generation

    
     Solvent boiling 
    
    
    Drum over-pressurization
    
    
    Explosion/Rupture.
  • Directive: You must segregate this compound into Basic or Neutral organic waste streams.

Part 2: Pre-Disposal Stabilization & Segregation[1]

This section outlines the "Self-Validating System" to ensure the waste container remains stable.

Compatibility Matrix

Before disposal, cross-reference the compound with your current waste accumulation container.

Waste StreamStatusTechnical Rationale
Aqueous Acid FORBIDDEN Exothermic reaction; formation of soluble salts complicates incineration.[1]
Organic Acid FORBIDDEN High risk of polymerization or heat generation.
Organic Base PREFERRED Chemically compatible; maintains solubility.
Non-Halogenated Organic ACCEPTABLE If pH is neutral/basic. Ensure no oxidizers (peroxides) are present.
Oxidizers CRITICAL FAIL Amines + Oxidizers = Fire/Explosion hazard.
Waste Stream Decision Logic

The following workflow illustrates the decision process for disposing of 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine in various experimental states.

DisposalWorkflowStartWaste Generation:6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amineStateCheckDetermine Physical StateStart->StateCheckSolidSolid / Pure SubstanceStateCheck->SolidLiquidSolution / Mother LiquorStateCheck->LiquidSolidPackDouble Bag (Polyethylene)Label: 'Toxic Solid Waste'Solid->SolidPackSolventCheckIdentify SolventLiquid->SolventCheckFinalSeal & Request Pickup(Incineration)SolidPack->FinalHalogenatedHalogenated(DCM, Chloroform)SolventCheck->HalogenatedNonHalogenatedNon-Halogenated(MeOH, DMSO, DMF)SolventCheck->NonHalogenatedpHCheckCRITICAL STEP:Check Drum pH/ContentsHalogenated->pHCheckNonHalogenated->pHCheckAcidStreamAcidic Stream present?pHCheck->AcidStreamSegregateDO NOT MIXStart New 'Basic Organic' ContainerAcidStream->SegregateYes (Risk of Exotherm)CombineCombine in Waste DrumAcidStream->CombineNo (Neutral/Basic)Segregate->FinalCombine->Final

Figure 1: Decision tree for segregating aminopyridine derivatives based on physical state and solvent compatibility.

Part 3: Step-by-Step Disposal Protocol

Protocol A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired inventory, spill cleanup materials, heavily contaminated gloves.

  • PPE Requirement: Wear nitrile gloves (double gloving recommended), lab coat, and safety glasses. If handling fine powder outside a fume hood, use an N95 or P100 respirator.

  • Primary Containment: Place the solid material into a clear polyethylene bag or a wide-mouth HDPE jar.

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: "6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine" (Do not use abbreviations).[1]

    • Hazard Checkboxes: Toxic, Irritant.[3][4][5]

  • Secondary Containment: Place the primary container into the Satellite Accumulation Area (SAA) solid waste drum.

    • Note: Ensure the drum is lined with a 6-mil poly liner.[1]

Protocol B: Liquid Waste (Reaction Mixtures & HPLC Effluent)

Applicability: Mother liquors, rotovap condensates, or stock solutions.

  • Quenching (Self-Validation Step):

    • Take a 1 mL aliquot of your waste solution.

    • Add it to a small vial containing the intended waste stream material (simulated).

    • Observation: If bubbling, heat, or color change occurs, STOP . You must start a separate waste container.

  • Container Selection: Use HDPE (High-Density Polyethylene) or Glass carboys.[1] Avoid metal containers if the solution is corrosive.

  • Transfer: Funnel the liquid into the container within a fume hood.

    • Crucial: Do not fill >90% capacity to allow for vapor expansion.

  • Labeling:

    • List all solvents (e.g., "Methanol 90%, DMSO 9%").

    • List the active compound: "Trace 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine <1%".

    • Mark as "Basic" or "Alkaline" if applicable.

Part 4: Regulatory Framework[1]

While this specific molecule may not have a unique EPA Waste Code (like a "P-list" or "U-list" code), it is regulated under the Resource Conservation and Recovery Act (RCRA) based on its characteristics.[1]

RCRA Classification[1]
  • Characteristic of Ignitability (D001): If the compound is dissolved in oxidizable solvents (MeOH, EtOH, Acetone) with a flashpoint <60°C.

  • Characteristic of Toxicity: While not specifically listed in the TCLP (Toxicity Characteristic Leaching Procedure) table, the "Generator Knowledge" clause requires you to treat it as toxic based on the aminopyridine pharmacophore.

Compliance Checklist
  • Satellite Accumulation Area (SAA): The waste container must remain at or near the point of generation (your hood) and under the control of the operator.

  • Closed Container Rule: The cap must be tightly secured at all times unless actively adding waste. Funnels must be removed immediately after use.

  • Weekly Inspection: Verify that labels are legible and containers are not leaking.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]1]

  • U.S. Environmental Protection Agency (EPA). (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. [Link]1]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]1]

  • PubChem. (n.d.). Compound Summary: Aminopyridine Derivatives Toxicity Profile. National Library of Medicine. [Link] (Used as surrogate data for aminopyridine hazard classification).

Personal protective equipment for handling 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile[1][2]

Compound Context: 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine is a complex heterocyclic building block, likely utilized in the synthesis of SHP2 inhibitors or similar kinase-targeting small molecules.[1][2]

The Hazard Vacuum: Unlike common reagents (e.g., Ethanol, Toluene), this specific intermediate likely lacks a comprehensive, publicly validated toxicological profile (REACH/ECHA dossiers). Therefore, we must apply the Precautionary Principle . We derive our safety logic from its structural alerts—specifically the aminopyridine and piperidine moieties.[2]

Structural Alerts & Read-Across Toxicology:

  • Aminopyridines (Parent Structure): Known neurotoxins (potassium channel blockers) and skin sensitizers. 3-aminopyridine, a structural analog, is fatal if swallowed and toxic in contact with skin (GHS Category 3) [1].[1][2]

  • Piperidines: Often cause severe eye irritation and can be absorbed transdermally.[2]

  • Aniline Functionality: Potential for methemoglobinemia and skin sensitization upon chronic exposure.[2]

Operational Directive: Treat this compound as an Occupational Exposure Band (OEB) 3 or 4 substance. All handling must assume high potency and high dermal permeability until specific LD50 data proves otherwise.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in quantities >10 mg.

A. Dermal Protection (The Double-Glove Strategy)

Why: Aminopyridines can permeate standard nitrile rapidly.[2] The "Double-Glove" technique creates a sacrificial outer layer while the inner layer maintains the chemical barrier.[2]

LayerMaterial SpecificationFunction
Inner Glove Low-Modulus Nitrile (4 mil / 0.10 mm)The primary chemical barrier.[1][2] Must be inspected for pinholes before donning.
Outer Glove High-Performance Nitrile (5-8 mil) or Neoprene Sacrificial layer.[1][2] Takes the mechanical stress and gross contamination. Change immediately upon splash.
Critical Handling Silver Shield / Laminate MANDATORY if handling concentrated stock solutions (>100mM) or during spill cleanup.[2]
B. Respiratory & Ocular Protection

Why: As a likely solid powder, the risk of airborne particulates is highest during weighing. As a base, it can damage mucous membranes.

  • Primary Engineering Control: All open handling must occur within a Chemical Fume Hood certified to face velocities of 80–100 fpm.[2]

  • Respiratory (Secondary): If fume hood work is impossible (e.g., equipment maintenance), a P100 Half-Face Respirator is the minimum requirement.[1][2] N95s are insufficient for organic amine vapors.

  • Ocular: Chemical Splash Goggles (indirect vented).[2] Safety glasses are insufficient due to the risk of powder drift or solution splash.

C. Body Protection[6][7][8][9]
  • Lab Coat: Disposable Tyvek® or polypropylene lab coat with elastic cuffs.[2] Cotton coats are porous and retain toxic dusts, posing a risk of secondary exposure in common areas.

  • Footwear: Closed-toe, non-perforated shoes.[2]

Operational Workflow: From Weighing to Reaction

This protocol minimizes static discharge (common with heterocyclic powders) and aerosolization.

Phase 1: Preparation & Weighing[3]
  • Static Mitigation: Place an ionizing fan or anti-static gun inside the balance enclosure. Organic amines often carry high static charges, causing powder to "jump" and disperse.

  • The "Coffin" Method:

    • Tare a vial with its cap on.

    • Open the stock container only inside the hood.

    • Transfer solid to the tared vial.

    • Cap the vial before removing it from the hood to weigh on the analytical balance.

    • Result: The compound is never exposed to the open lab environment.

Phase 2: Solubilization (High Risk Step)[3][4]
  • Solvent Choice: When dissolving in DMSO or DMF, the permeation rate through gloves increases drastically.[2]

  • Technique: Add solvent slowly down the side of the vial to prevent "puffing" of the powder.[2]

  • Labeling: Immediately label the vessel with "TOXIC: AMINOPYRIDINE DERIVATIVE" and the concentration.[2]

Phase 3: Waste Disposal[4]
  • Liquids: Segregate into "Basic Organic Waste" streams. Do not mix with oxidizers (e.g., Nitric Acid waste) as aminopyridines can react exothermically.[2]

  • Solids/Contaminated PPE: All gloves, weigh boats, and paper towels must be double-bagged and disposed of as Hazardous Chemical Waste for incineration.[2]

Visualized Decision Logic

A. PPE Selection Logic

This diagram illustrates the decision-making process for PPE based on the physical state of the compound.

PPE_Decision_Matrix Start Handling 6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Hood Is Fume Hood Available? Solid->Hood Conc Concentration > 100mM? Liquid->Conc Standard_PPE Standard PPE: Double Nitrile Gloves Splash Goggles Tyvek Coat Hood->Standard_PPE Yes Resp_Req STOP: P100 Respirator REQUIRED + Full Face Shield Hood->Resp_Req No High_Risk High Risk PPE: Silver Shield Laminate Gloves under Nitrile Conc->High_Risk Yes Low_Risk Standard PPE: Double Nitrile Gloves Change every 30 mins Conc->Low_Risk No

Caption: Decision logic for selecting appropriate PPE based on physical state and engineering controls.

B. Emergency Spill Response

Immediate actions to take in the event of a spill outside the fume hood.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Area (15 ft radius) Spill->Evacuate PPE_Up 2. Don PPE: Resp (P100) + Double Gloves Evacuate->PPE_Up Contain 3. Contain: Cover with absorbent pads PPE_Up->Contain Decon 4. Decontaminate: Clean surface with 10% Bleach then Water Contain->Decon Dispose 5. Disposal: Seal in HazWaste Bag Decon->Dispose

Caption: Step-by-step workflow for managing accidental spills of aminopyridine derivatives.

Emergency Medical Response

In Case of Exposure:

  • Skin Contact: Immediate flush with water for 15 minutes .[2][3] Do not use ethanol or solvents to wash skin; this enhances absorption.

  • Eye Contact: Flush for 15 minutes, lifting upper and lower lids. Seek an ophthalmologist immediately.

  • Ingestion: Do NOT induce vomiting. The amine nature poses a risk of aspiration pneumonia. Transport to ER with the chemical structure printed out.

References

  • PubChem. (n.d.).[2] 3-Aminopyridine Hazard Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Laboratory Safety Guidance. United States Department of Labor. [Link]

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Reactant of Route 1
6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine
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6-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.